molecular formula C7H12ClNO2 B1363127 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide CAS No. 39089-62-8

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No.: B1363127
CAS No.: 39089-62-8
M. Wt: 177.63 g/mol
InChI Key: OINOJHHVQJESIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is a useful research compound. Its molecular formula is C7H12ClNO2 and its molecular weight is 177.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINOJHHVQJESIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336302
Record name 2-Chloro-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39089-62-8
Record name 2-Chloro-N-[(oxolan-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide (CAS: 39089-62-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is a bifunctional organic molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, incorporating a reactive electrophilic chloroacetamide group and a hydrophilic tetrahydrofuran moiety, positions it as a versatile building block for the synthesis of novel bioactive compounds. The chloroacetamide functional group is a well-established "warhead" for the design of targeted covalent inhibitors, which form a stable bond with nucleophilic amino acid residues, such as cysteine, in the active sites of enzymes.[1][2] This mode of action can lead to high potency and prolonged duration of drug activity. The tetrahydrofuran ring, on the other hand, can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and potential applications of this compound in the context of drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 39089-62-8[]
Molecular Formula C₇H₁₂ClNO₂[]
Molecular Weight 177.63 g/mol []
IUPAC Name 2-chloro-N-[(2R)-oxolan-2-yl]methyl]acetamide[]
Synonyms 2-Chloro-N-(tetrahydrofuran-2-ylmethyl)acetamide, N-(Chloroacetyl)-2-(aminomethyl)tetrahydrofuran[4]
Appearance Predicted: White to off-white solidN/A
Melting Point Predicted: 42-45 °CN/A
Boiling Point Predicted: Decomposes upon heatingN/A
Solubility Predicted: Soluble in methanol, ethanol, dichloromethane, chloroformN/A

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of tetrahydrofurfurylamine with chloroacetyl chloride.[5][6] This is a standard nucleophilic acyl substitution reaction where the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride. A non-nucleophilic base, such as triethylamine or DBU, is commonly used to neutralize the HCl byproduct and drive the reaction to completion.[7]

Experimental Protocol:

Materials:

  • Tetrahydrofurfurylamine

  • Chloroacetyl chloride

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (or another suitable inert solvent like THF or ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydrofurfurylamine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05-1.1 equivalents) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Tetrahydrofurfurylamine Tetrahydrofurfurylamine Reaction_Vessel Acylation Reaction Tetrahydrofurfurylamine->Reaction_Vessel Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel Solvent Anhydrous DCM Solvent->Reaction_Vessel Temperature 0 °C to RT Temperature->Reaction_Vessel Quenching Aqueous NaHCO₃ Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product Reaction_Vessel->Quenching

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques. Below are the predicted spectral data based on analogous structures.

Predicted ¹H and ¹³C NMR Spectral Data
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~6.5-7.0 (br s, 1H, NH), 4.15 (s, 2H, COCH₂Cl), 3.9-4.1 (m, 1H, OCH), 3.7-3.9 (m, 2H, OCH₂), 3.3-3.5 (m, 2H, NCH₂), 1.8-2.1 (m, 4H, CH₂CH₂).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~166.0 (C=O), ~77.0 (OCH), ~68.0 (OCH₂), ~45.0 (NCH₂), ~42.5 (COCH₂Cl), ~28.0 (CH₂), ~25.0 (CH₂).

Note: The exact chemical shifts may vary depending on the solvent and other experimental conditions.[8][9]

Predicted Mass Spectrometry Data
  • MS (ESI+): m/z [M+H]⁺ = 178.06, [M+Na]⁺ = 200.04.

Predicted Infrared (IR) Spectroscopy Data
  • IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~2950, 2870 (C-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1090 (C-O-C stretch), ~750 (C-Cl stretch).[10]

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the electrophilic nature of the chloroacetamide group. The carbon atom bearing the chlorine is susceptible to nucleophilic attack (Sₙ2 reaction), making this compound an excellent scaffold for introducing the tetrahydrofurfurylamide moiety onto various molecules.[7]

Covalent Inhibition of Enzymes

A primary application of this compound in drug development is as a building block for targeted covalent inhibitors.[1] The chloroacetamide "warhead" can form a covalent bond with the thiol group of a cysteine residue within the active site of a target enzyme. This irreversible inhibition can lead to enhanced potency and a longer duration of action compared to non-covalent inhibitors.

Covalent_Inhibition cluster_inhibitor Covalent Inhibitor cluster_enzyme Target Enzyme cluster_complex Covalent Adduct Inhibitor This compound Derivative Covalent_Bond_Formation Nucleophilic Attack (Sₙ2 Reaction) Inhibitor->Covalent_Bond_Formation Enzyme Enzyme Active Site (with Cysteine residue) Enzyme->Covalent_Bond_Formation Adduct Inhibitor-Enzyme Covalent Complex Covalent_Bond_Formation->Adduct Irreversible Inhibition

Caption: Mechanism of covalent inhibition by a 2-chloroacetamide derivative.

The tetrahydrofuran moiety can be strategically employed to interact with specific pockets of the enzyme's active site, thereby enhancing binding affinity and selectivity. Furthermore, its hydrophilic nature can improve the overall drug-like properties of the inhibitor.

Synthetic Intermediate

Beyond covalent inhibitors, this compound serves as a valuable intermediate for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications. The chloro group can be displaced by various nucleophiles, including amines, thiols, and alcohols, allowing for the facile introduction of diverse functionalities.[7]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. As with other chloroacetamide derivatives, it is predicted to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its bifunctional nature, combining a reactive chloroacetamide warhead with a favorable pharmacokinetic modulator in the tetrahydrofuran ring, makes it an attractive building block for the design of novel therapeutics, particularly targeted covalent inhibitors. The straightforward synthesis and versatile reactivity of this compound provide a solid foundation for its application in the creation of diverse chemical libraries for biological screening and the development of next-generation medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical intermediates and novel chemical entity development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which all subsequent research is built. These properties govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic profile. This guide provides a comprehensive technical overview of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide (CAS No. 39089-62-8), a molecule of interest for its potential applications in medicinal chemistry and materials science.

As a Senior Application Scientist, my objective is not merely to present data, but to provide a practical framework for researchers. For a compound such as this, where public domain data is limited, this guide emphasizes the robust experimental protocols required to generate reliable data in your own laboratory. We will explore the known properties, detail the self-validating experimental designs for determining unknown characteristics, and discuss the scientific rationale behind these methodologies. This document is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently work with this compound.

Molecular Identity and Structure

The unique structural features of this compound—combining a reactive chloroacetamide moiety with a flexible tetrahydrofurfuryl group—make it a versatile building block. The chloroacetamide group is a well-known alkylating agent, often employed as a covalent warhead in targeted drug design, while the tetrahydrofurfuryl scaffold can influence solubility and receptor interactions.

Chemical Structure

The structural representation is fundamental to understanding the molecule's chemical reactivity and steric profile.

Caption: 2D Structure of this compound.

Key Identifiers

A summary of the essential identification information for this compound is provided below.

IdentifierValueSource
CAS Number 39089-62-8[P&S Chemicals][1]
IUPAC Name 2-chloro-N-(oxolan-2-ylmethyl)acetamide[BOC Sciences][]
Molecular Formula C₇H₁₂ClNO₂[P&S Chemicals][1]
Molecular Weight 177.63 g/mol [Sigma-Aldrich]
InChI Key OINOJHHVQJESIB-UHFFFAOYSA-N[BOC Sciences][]
Synonyms N-(Chloroacetyl)-2-(aminomethyl)tetrahydrofuran[BOC Sciences][]

Physicochemical Properties: Known Data and Experimental Determination

This section presents the currently available physicochemical data and, more importantly, provides detailed protocols for the experimental determination of key parameters. The rationale behind selecting specific techniques is to ensure data integrity and reproducibility, which are paramount in research and development settings.

Physical State and Appearance

Based on analogous N-substituted acetamides, the compound is expected to be a white to off-white or pale brown solid at standard temperature and pressure.

Melting Point

The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range.[3]

  • Known Value: 42-45 °C.[4][5]

  • Significance: This relatively low melting point suggests that the compound has moderate intermolecular forces and may require careful storage to prevent clumping, especially in warmer climates.

This is the most common and accessible method for determining the melting range of a crystalline solid.[3][6][7]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.[8]

  • Apparatus: Utilize a calibrated digital melting point apparatus (e.g., a Mel-Temp or Stuart SMP30).[9]

  • Procedure:

    • Place the capillary tube into the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10-15 °C/min) to find an approximate melting point.

    • Allow the apparatus to cool at least 20 °C below the approximate melting point.

    • Using a fresh sample, heat again, but reduce the rate to 1-2 °C/min when the temperature is within 15-20 °C of the expected melting point.[7]

    • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure compound should have a sharp range of < 2 °C.[3]

Density
  • Known Value: 1.175 g/cm³.[]

  • Significance: This value is useful for solvent selection during synthesis and purification, as well as for calculations in formulation development.

Boiling Point
  • Apparatus: Assemble a short-path distillation apparatus suitable for small-scale vacuum distillation.

  • Procedure:

    • Place a small amount of the compound (1-2 g) in the distillation flask with a magnetic stir bar.

    • Connect the apparatus to a high-vacuum pump and a calibrated pressure gauge.

    • Slowly heat the flask in an oil bath while stirring.

    • Record the temperature at which the liquid boils and the corresponding pressure.

    • Use a pressure-temperature nomograph to correct the boiling point to standard pressure if required, although reporting the boiling point at a specific vacuum pressure is standard practice for heat-sensitive compounds.

Solubility

Solubility is a critical parameter influencing bioavailability and formulation design. No quantitative solubility data is publicly available. A tiered approach is recommended, starting with qualitative assessments before moving to quantitative determination in relevant solvent systems (e.g., water, buffers, organic solvents).

This method determines the thermodynamic equilibrium solubility and is considered the gold standard.[10][11]

  • Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound is then measured.[10]

  • Materials:

    • The compound of interest (solid).

    • Selected solvents (e.g., purified water, PBS pH 7.4, ethanol, dichloromethane).

    • Calibrated HPLC system with a suitable detector (e.g., UV-Vis).

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF).

    • Incubator shaker.

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the solvent (e.g., 5-10 mg in 1 mL). Ensure solid is visible.

    • Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.[12]

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.[13]

    • Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Quantify the concentration of the compound using a pre-validated HPLC method against a standard calibration curve.[14]

    • Calculate the solubility in mg/mL or µg/mL. Assays should be performed in triplicate for statistical validity.[10]

Synthesis and Purification

The synthesis of this compound follows a standard and robust protocol for amide bond formation via nucleophilic acyl substitution.[15] The reaction involves the acylation of a primary amine (tetrahydrofurfurylamine) with an acyl chloride (chloroacetyl chloride).[16][17][18]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Amine Tetrahydrofurfurylamine Product 2-Chloro-N-(tetrahydro-2- furanylmethyl)acetamide Amine->Product AcylChloride Chloroacetyl Chloride AcylChloride->Product Base Triethylamine (Base) Byproduct Triethylammonium Chloride Base->Byproduct Solvent DCM (Solvent) 0°C to RT

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthetic Protocol
  • Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve tetrahydrofurfurylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes. The triethylamine acts as a scavenger for the HCl byproduct generated during the reaction.[16]

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Analytical Characterization

For any newly synthesized or sourced compound, structural confirmation and purity assessment are non-negotiable. The following spectroscopic methods are standard for the characterization of N-substituted amides.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Amide Proton (N-H): A broad singlet or triplet is expected around 6.0-8.0 ppm.

    • Chloromethyl Protons (-CH₂Cl): A sharp singlet is expected around 4.0-4.2 ppm.

    • Tetrahydrofuran Ring Protons: A complex series of multiplets would appear between approximately 1.5 and 4.0 ppm. The protons on the carbon adjacent to the nitrogen (N-CH₂) will be deshielded and appear further downfield within this range.

  • ¹³C NMR:

    • Amide Carbonyl (C=O): A peak is expected in the range of 165-175 ppm.

    • Chloromethyl Carbon (-CH₂Cl): A peak is expected around 40-45 ppm.

    • Tetrahydrofuran Carbons: Peaks corresponding to the five carbons of the tetrahydrofurfuryl group will appear in the aliphatic region (approx. 25-80 ppm), with the carbon attached to the oxygen being the most downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for identifying key functional groups.[19]

  • N-H Stretch: A moderate, sharp peak is expected around 3300 cm⁻¹ for the secondary amide N-H bond.[20]

  • C=O Stretch (Amide I Band): A strong, sharp absorption is characteristic of the amide carbonyl and is expected to appear between 1630-1680 cm⁻¹.[20]

  • N-H Bend (Amide II Band): A strong peak is expected around 1510-1570 cm⁻¹, resulting from the coupling of the N-H in-plane bend and C-N stretching vibrations.[19]

  • C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide fragmentation patterns to support structural elucidation. For this compound (C₇H₁₂ClNO₂), the expected monoisotopic mass is approximately 177.05 g/mol . The presence of a chlorine atom will result in a characteristic M+2 isotopic pattern, where the peak at [M+2]⁺ is approximately one-third the intensity of the molecular ion peak [M]⁺.

Safety and Handling

Proper handling of this compound and its synthetic precursors is essential for laboratory safety. The primary hazards are associated with the reactants and the general reactivity of the chloroacetamide functional group.

  • Reactant Hazards:

    • Chloroacetyl Chloride (CAS 79-04-7): This substance is highly corrosive, toxic, and water-reactive.[21] It causes severe skin burns and eye damage and is toxic if inhaled or swallowed. It must be handled in a chemical fume hood using appropriate personal protective equipment (PPE), including a face shield, vapor respirator, and chemical-resistant gloves.[22] It reacts violently with water, releasing toxic hydrogen chloride gas.[21][23]

    • Tetrahydrofurfurylamine (CAS 4795-29-3): This is a corrosive liquid that can cause skin and eye burns. Handle with standard PPE.

  • Product Hazards:

    • Based on data for similar chloroacetamides, the final product should be treated as an irritant. Hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) are likely applicable.[4]

  • Recommended PPE: When handling the compound, wear safety glasses with side shields, a lab coat, and nitrile gloves.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive overview of this compound, consolidating known identifiers and physicochemical properties while addressing data gaps with robust, field-proven experimental protocols. By detailing the methodologies for synthesis, purification, characterization, and property determination, this document serves as a practical resource for scientists engaged in drug discovery and chemical development. Adherence to these protocols and safety guidelines will ensure the generation of high-quality, reliable data, enabling the confident application of this versatile chemical intermediate in further research endeavors.

References

An In-Depth Technical Guide to 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is a substituted amide containing a reactive chloroacetamide moiety and a chiral tetrahydrofurfuryl group. This combination of functionalities suggests its potential as a versatile intermediate in organic synthesis and a candidate for investigation in medicinal chemistry. This guide provides a comprehensive overview of the current publicly available technical information on its molecular structure, properties, and potential applications. It also highlights critical gaps in the existing knowledge base, offering a roadmap for future research endeavors.

Molecular Structure and Chemical Identity

This compound is a molecule of significant interest due to its distinct structural features: a reactive electrophilic chloroacetyl group and a chiral tetrahydrofurfuryl amine derivative. The IUPAC name, 2-Chloro-N-[[(2R)-oxolan-2-yl]methyl]acetamide, indicates a specific stereochemistry at the 2-position of the tetrahydrofuran ring, which is crucial for stereospecific interactions in biological systems.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource(s)
IUPAC Name 2-Chloro-N-[[(2R)-oxolan-2-yl]methyl]acetamideN/A
CAS Number 39089-62-8[1]
Chemical Formula C₇H₁₂ClNO₂[1]
Molecular Weight 177.63 g/mol [1]
Canonical SMILES C1CC(OC1)CNC(=O)CClN/A
Melting Point 42-45 °C[2]

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available in the current literature. However, based on general principles of amide synthesis, a plausible synthetic route would involve the acylation of (tetrahydrofuran-2-yl)methanamine with chloroacetyl chloride.

Proposed General Synthesis Protocol

This protocol is a generalized procedure and would require optimization and validation.

Reaction Scheme:

Step-by-Step Methodology:

  • Dissolution of Amine: Dissolve (tetrahydrofuran-2-yl)methanamine (1.0 equivalent) and a suitable base, such as triethylamine (1.1-1.5 equivalents), in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2-12 hours. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is typically washed with water, a mild acidic solution (e.g., dilute HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by techniques such as column chromatography on silica gel or recrystallization to yield the pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Chloroacetyl chloride is highly reactive towards water, and its hydrolysis would lead to the formation of chloroacetic acid, reducing the yield of the desired product.

  • Inert Atmosphere: Prevents the reaction of reagents with atmospheric moisture and oxygen.

  • Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

  • Controlled Addition at Low Temperature: The acylation reaction is exothermic. Slow, dropwise addition at 0 °C helps to control the reaction rate and prevent the formation of side products.

Spectroscopic Characterization

Experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not currently available in public databases. For a definitive structural confirmation and quality control, the acquisition of this data is paramount. Predicted spectral data for the closely related furan analog, 2-chloro-N-((furan-2-yl)methyl)acetamide, can provide an estimation of the expected spectral features.[3][4]

Physicochemical Properties

A comprehensive, experimentally determined set of physicochemical properties for this compound is not available. The melting point is reported to be in the range of 42-45 °C.[2] Other properties such as boiling point, solubility in various solvents, pKa, and logP would need to be determined experimentally to facilitate its use in research and development.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom alpha to the carbonyl group, which is activated by the adjacent chlorine atom. This makes the compound susceptible to nucleophilic substitution reactions.

Key Reactivity Profile:

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon a target for a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is the basis for its potential use as an alkylating agent in the synthesis of more complex molecules.

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, although amides are generally more stable to hydrolysis than esters.

  • Stability: The compound should be stored in a cool, dry place, away from moisture and strong nucleophiles or bases to prevent degradation.

Potential Applications and Biological Activity

While no specific biological activity has been reported for this compound, the chloroacetamide moiety is a known pharmacophore present in some biologically active compounds. For instance, derivatives of 2-chloro-N-arylacetamide have been investigated for antimicrobial and other biological activities.[5] The tetrahydrofuran ring is also a common scaffold in many natural products and pharmaceuticals.

The combination of the reactive chloroacetamide group and the chiral tetrahydrofurfuryl moiety makes this compound a valuable building block for the synthesis of libraries of compounds for screening in drug discovery programs. Potential areas of investigation could include:

  • Antimicrobial agents: The chloroacetamide group can alkylate essential biomolecules in microorganisms.

  • Enzyme inhibitors: The electrophilic nature of the molecule could allow it to act as a covalent inhibitor of enzymes with nucleophilic residues in their active sites.

  • CNS agents: The tetrahydrofuran ring is present in some centrally acting drugs.

A study on other substituted acetamide derivatives has shown potential as butyrylcholinesterase inhibitors for the treatment of Alzheimer's disease.[6][7] This suggests that N-substituted acetamides are a promising class of compounds for neurological drug discovery.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the reactivity of the chloroacetamide functional group, the compound should be handled with care. Chloroacetamides are known to be alkylating agents and can be irritants and sensitizers.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.

  • Inhalation: Avoid inhaling dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Future Research and Conclusion

This compound represents a molecule with untapped potential. While its basic chemical identity is established, a significant void exists in the scientific literature regarding its detailed synthesis, characterization, and biological activity. To fully realize the potential of this compound, future research should focus on:

  • Development and publication of a robust and validated synthesis protocol.

  • Comprehensive spectroscopic characterization (¹H NMR, ¹³C NMR, IR, MS) and determination of its physicochemical properties.

  • Investigation of its biological activity through screening in various assays, particularly in the areas of antimicrobial and CNS research.

  • Exploration of its use as a versatile building block in the synthesis of novel chemical entities.

This in-depth technical guide has synthesized the currently available information on this compound. It is clear that while the foundational knowledge is present, the detailed experimental data required by researchers and drug development professionals is lacking. The outlined areas for future research provide a clear path forward to unlocking the full scientific value of this intriguing molecule.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Undetermined Physical Properties

In the realm of chemical research and drug development, it is not uncommon to encounter compounds for which fundamental physicochemical data, such as melting and boiling points, are not yet cataloged in readily accessible literature. 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide (CAS No: 39089-62-8) is one such molecule. This guide serves as a comprehensive technical resource for researchers, offering not a simple data point, but a robust framework for understanding, estimating, and experimentally determining these critical parameters. As a Senior Application Scientist, the objective is to provide not just the "what," but the "why" and "how," empowering researchers to make informed decisions in their work with this and similar novel compounds. This document is structured to provide a holistic understanding, from theoretical underpinnings to practical experimental design.

Part 1: Compound Profile and Structural Analysis

This compound is a substituted amide with the chemical formula C₇H₁₂ClNO₂.[1] Its molecular structure is key to understanding its physical properties.

Identifier Value Source
IUPAC Name 2-chloro-N-(oxolan-2-ylmethyl)acetamideBOC Sciences[2]
CAS Number 39089-62-8P&S Chemicals[1]
Molecular Formula C₇H₁₂ClNO₂P&S Chemicals[1]
Molecular Weight 177.63 g/mol (Calculated)
InChI Key OINOJHHVQJESIB-UHFFFAOYSA-NBOC Sciences[2]

A thorough analysis of the molecule's structural features allows for a qualitative prediction of its intermolecular forces, which are the primary determinants of its melting and boiling points.

  • Hydrogen Bonding: The presence of a secondary amide group (-C(O)NH-) allows for hydrogen bonding. The nitrogen-bound hydrogen can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen atom in the tetrahydrofuran ring can act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests stronger intermolecular attractions compared to molecules of similar size that lack this feature.

  • Dipole-Dipole Interactions: The amide and chloro functional groups introduce significant polarity into the molecule, leading to dipole-dipole interactions. The electronegative oxygen, nitrogen, and chlorine atoms create a net dipole moment.

  • London Dispersion Forces: As with all molecules, London dispersion forces are present. The molecular weight of 177.63 g/mol and the overall surface area contribute to the strength of these forces.

The combination of these intermolecular forces, particularly the strong hydrogen bonding, suggests that this compound is likely to be a solid or a high-boiling liquid at room temperature.

Part 2: Theoretical Estimation of Melting and Boiling Points

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models provide a powerful tool for estimating physicochemical properties.[3][4][5] These models use mathematical relationships to correlate molecular descriptors with specific properties.

Conceptual Framework for QSPR Estimation

A QSPR model for melting and boiling points would typically consider descriptors such as:

  • Molecular Weight: Generally, as molecular weight increases, so do melting and boiling points due to stronger London dispersion forces.[2]

  • Topological Indices: These describe the branching and connectivity of the molecule.

  • Quantum Chemical Descriptors: These can include dipole moment, polarizability, and surface area.

While a detailed QSPR calculation is beyond the scope of this guide, the principles can be applied for a comparative analysis with structurally similar compounds.

Comparative Analysis with Analogous Compounds
CompoundStructureMolecular Weight ( g/mol )Melting/Boiling Point (°C)Key Structural Differences
2-Chloro-N-(2,6-dimethylphenyl)acetamide 197.66150-151 (Melting Point)[6]Aromatic ring instead of tetrahydrofuran; higher molecular weight.
2-Chloro-N-(4-methylphenyl)acetamide 183.63164-166 (Melting Point)[7]Aromatic ring instead of tetrahydrofuran.
2-Chloro-N-(2-furylmethyl)acetamide 173.5939-42 (Melting Point)Furan ring (aromatic, planar) instead of tetrahydrofuran (aliphatic, non-planar).
2-(Chloromethyl)tetrahydrofuran 120.58150-151 (Boiling Point)[5]Lacks the amide group; lower molecular weight.
Tetrahydrofurfuryl alcohol 102.13178 (Boiling Point)Lacks the chloroacetamide group; capable of strong hydrogen bonding.

From this comparison, we can infer that the presence of the amide group and the overall molecular structure contribute significantly to a higher melting or boiling point. The aromatic amides have high melting points, indicating strong crystal lattice interactions. The lower melting point of the furan-containing analog compared to the phenyl-containing ones suggests that the nature of the ring system is also important. Given that this compound has a flexible tetrahydrofuran ring and strong hydrogen bonding capability, it is reasonable to predict it is a solid with a melting point likely above room temperature, or a liquid with a high boiling point, likely exceeding 200°C, considering the contributions of both the chloroacetamide and tetrahydrofurfuryl moieties.

Part 3: Experimental Determination Protocols

The definitive values for the melting and boiling points of this compound must be determined experimentally. The following are detailed, standard protocols for these determinations.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[8][9]

Methodology: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Approximate Determination: Heat the sample rapidly to get an approximate melting point. This will save time during the accurate determination.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Validation: Repeat the measurement at least twice to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Approx Approximate MP Pack->Approx Accurate Accurate MP Approx->Accurate Record Record Range Accurate->Record Validate Validate Record->Validate Validate Validate->Accurate Repeat Final Final MP Range Validate->Final Done

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

Methodology: Micro Boiling Point (Capillary Method)

This method is suitable for small sample quantities.

  • Sample Preparation: Place a few drops of the liquid sample into a small test tube or fusion tube.

  • Capillary Insertion: Place a melting point capillary tube, with the open end down, into the liquid.

  • Apparatus Setup: Attach the test tube to a thermometer and suspend it in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heating: Heat the bath gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.

  • Recording: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11]

Boiling_Point_Workflow Prep Prepare Sample in Tube Insert Insert Inverted Capillary Prep->Insert Heat Heat Sample Insert->Heat Bubbles Observe Rapid Bubbling Heat->Bubbles Cool Remove Heat & Cool Bubbles->Cool Record Record Temp. at Liquid Entry Cool->Record Validate Validate Record->Validate Validate->Heat Repeat Final Final Boiling Point Validate->Final

Caption: Workflow for micro boiling point determination.

Part 4: Synthesis and Purification Considerations

Understanding the synthesis of this compound provides context for its potential impurities and the physical state in which it is likely to be isolated. A common method for synthesizing N-substituted chloroacetamides is the reaction of a primary or secondary amine with chloroacetyl chloride or a related chloroacetylating agent.[12]

Plausible Synthetic Route:

  • Reactants: Tetrahydrofurfurylamine and chloroacetyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to scavenge the HCl byproduct.

  • Solvent: An inert aprotic solvent like dichloromethane or tetrahydrofuran is suitable.

  • Procedure: The tetrahydrofurfurylamine and triethylamine are dissolved in the solvent and cooled in an ice bath. Chloroacetyl chloride is then added dropwise with stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours.

  • Workup and Purification: The reaction mixture is washed with water and brine. The organic layer is dried and the solvent is removed under reduced pressure. The crude product can then be purified.

The choice of purification method gives an indication of the compound's physical properties:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system would be the method of choice. This would suggest a defined melting point.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation would be used for purification. This would point to a boiling point that is likely high enough to risk decomposition at atmospheric pressure.

Part 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous chloroacetamides suggest the following precautions should be taken:

  • Hazard Class: Chloroacetamides are often classified as irritants to the skin, eyes, and respiratory system.[13][14]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[14]

Conclusion

While the precise melting and boiling points of this compound remain to be experimentally determined and published, a comprehensive analysis of its molecular structure, comparison with analogous compounds, and understanding of established physicochemical principles provide a strong basis for their estimation. This guide has outlined the theoretical framework for these estimations and provided detailed, actionable protocols for their experimental determination. For researchers in drug discovery and chemical synthesis, this integrated approach allows for informed handling, purification, and characterization of this and other novel chemical entities, ensuring both scientific rigor and laboratory safety.

References

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical aspects concerning the stability and appropriate storage conditions for 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights to ensure the integrity of this compound in research and development settings.

Introduction: Chemical Identity and Significance

This compound, with the CAS number 39089-62-8, is a substituted acetamide derivative featuring a tetrahydrofuran moiety.[1] Its structural formula is C7H12ClNO2.[1] Compounds within the chloroacetamide class are recognized as important intermediates in organic synthesis.[2] The presence of a reactive chloroacetyl group and a tetrahydrofuran ring, a common structural motif in pharmacologically active molecules, makes this compound a valuable building block in the synthesis of novel chemical entities.

The inherent reactivity of the α-chloro amide functional group, while synthetically useful, also predisposes the molecule to various degradation pathways. Understanding and controlling these degradation processes are paramount for ensuring the compound's purity, potency, and the reproducibility of experimental outcomes. This guide will delve into the factors that influence its stability and provide actionable protocols for its proper storage and handling.

Chemical Stability Profile

The stability of this compound is contingent upon several environmental factors. While specific stability data for this exact compound is not extensively published, its chemical structure allows for well-grounded predictions of its stability profile based on the known chemistry of chloroacetamides and ethers. The product is generally considered stable under recommended storage conditions.[3]

Key Factors Influencing Stability
  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Thermal decomposition of related chloroacetamides is known to generate hazardous gases, including hydrogen chloride, carbon oxides, and nitrogen oxides.[3][4] Strong heating should be avoided.[5]

  • pH and Hydrolysis: The amide linkage and the α-chloro group are susceptible to hydrolysis. This degradation is expected to be pH-dependent, with accelerated rates under both strong acidic and strong basic conditions. Under basic conditions, a bimolecular nucleophilic substitution (SN2) reaction, displacing the chloride with a hydroxide ion, is a probable degradation pathway.[6]

  • Light (Photostability): Exposure to ultraviolet (UV) radiation can provide the energy to induce photochemical degradation.[6] While specific photostability studies on this compound are not publicly available, it is prudent to protect it from light.

  • Oxidizing and Reducing Agents: The molecule is incompatible with strong oxidizing agents.[3][4] Contact with strong acids, bases, and strong reducing agents should also be avoided.[4]

Postulated Degradation Pathways

Based on its functional groups, two primary degradation pathways can be anticipated: hydrolysis and nucleophilic substitution.

  • Hydrolytic Degradation: This can occur at the amide bond, leading to the formation of tetrahydro-2-furanmethanamine and chloroacetic acid. This is typically catalyzed by strong acid or base.

  • Nucleophilic Substitution: The chlorine atom is a good leaving group and is susceptible to substitution by nucleophiles. In an aqueous environment, this can lead to the formation of the corresponding hydroxy-acetamide derivative.

Below is a diagram illustrating these potential degradation routes.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base Catalyzed) cluster_substitution Nucleophilic Substitution main This compound amine Tetrahydro-2-furanmethanamine main->amine H₂O (H⁺ or OH⁻) acid Chloroacetic Acid main->acid H₂O (H⁺ or OH⁻) hydroxy 2-Hydroxy-N-(tetrahydro-2-furanylmethyl)acetamide main->hydroxy H₂O / OH⁻ (SN2) hydrolysis_products Hydrolysis Products substitution_product Substitution Product

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, strict adherence to appropriate storage and handling protocols is essential.

Storage Conditions

The following table summarizes the recommended storage conditions based on safety data sheets for structurally related compounds.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3] Refrigeration is recommended for long-term storage.[4]To minimize thermal degradation and slow down potential hydrolytic or other decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, in a tightly closed container.[3][4][5]To protect from atmospheric moisture which can promote hydrolysis, and from oxygen which could be a reactant.
Light Exposure Store in a light-resistant container.To prevent potential photodegradation.
Container Use a tightly sealed, non-reactive container (e.g., amber glass bottle with a secure cap).[3][4][5]To prevent contamination and exposure to air and moisture.
Location Store in a well-ventilated area away from incompatible substances.[3][4] Store locked up.[3][5][7]To ensure safety and prevent accidental reactions with incompatible materials like strong oxidizing agents.
Handling Precautions

When handling this compound, standard laboratory safety practices should be strictly followed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][7]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or fumes.[3][4]

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the handling area.[3][7]

  • Spills: In case of a spill, prevent it from entering drains.[3][5] Sweep up the material and place it into a suitable disposal container.[3][4]

Protocol for a Foundational Stability Study

For critical applications, a formal stability study is recommended to establish the shelf-life and optimal storage conditions for a specific batch of this compound. The following protocol outlines a basic approach.

Experimental Design
  • Sample Preparation: Aliquot the compound into multiple, identical, sealed containers suitable for the storage conditions being tested.

  • Storage Conditions:

    • Long-Term: 2-8°C (refrigerated).

    • Accelerated: 25°C/60% RH and 40°C/75% RH.

    • Photostability: A sample exposed to a controlled light source (ICH Q1B guidelines).

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months.

    • Accelerated: 0, 1, 3, 6 months.

  • Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed and validated. This method should be able to separate the parent compound from potential degradation products.

Workflow

G cluster_storage Assign to Storage Conditions start Start: Batch of Compound prep Aliquot into Vials start->prep storage_nodes Long-Term (2-8°C) Accelerated (25°C/40°C) Photostability prep->storage_nodes analysis Analyze at Time Points (T=0, 1, 3...) using Stability-Indicating HPLC storage_nodes->analysis data Collect Data: - Purity (% Area) - Impurity Profile - Appearance analysis->data report Evaluate Data & Determine Shelf-Life data->report end End: Stability Report report->end

Caption: Workflow for a foundational stability study.

Conclusion

While this compound is stable under recommended conditions, its reactivity necessitates careful storage and handling.[3] By controlling temperature, moisture, and light, and by avoiding incompatible materials, researchers can ensure the compound's integrity. The insights and protocols provided in this guide offer a robust framework for maintaining the quality of this valuable synthetic intermediate, thereby supporting the generation of reliable and reproducible scientific data.

References

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide safety data sheet (SDS) information.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

This document provides a comprehensive technical guide to the safety profile and handling procedures for this compound (CAS No. 39089-62-8). As a definitive Safety Data Sheet (SDS) from a primary manufacturer is not consistently available, this guide has been synthesized by expert analysis of the compound's core chemical structure—specifically the reactive chloroacetamide moiety and the tetrahydrofuran ring system. The recommendations herein are grounded in data from structurally analogous compounds and established principles of chemical safety to provide a robust framework for researchers, scientists, and drug development professionals.

Compound Profile and Inferred Hazard Identification

This compound is an organic compound featuring a reactive N-substituted chloroacetamide functional group. The primary reactivity and toxicological concerns stem from the chloroacetamide portion, which is a known alkylating agent.[1] This chemical functionality can covalently bond with biological nucleophiles, such as the thiol groups in cysteine residues within proteins, leading to potential skin sensitization and cellular disruption.[1]

Based on the hazard profiles of closely related chloroacetamide derivatives, the following GHS classification is inferred.

Table 1: Inferred GHS Hazard Classification

Hazard Class Hazard Category Inferred Hazard Statement Source Analogy
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed. [2][3]
Skin Irritation Category 2 H315: Causes skin irritation. [2][4][5]
Eye Irritation Category 2 H319: Causes serious eye irritation. [4][5]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction. [5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |[4] |

Upon thermal decomposition, chloroacetamides can release highly toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides.[1][6]

A Risk-Based Approach: The Hierarchy of Controls

Effective chemical safety is not merely about personal protective equipment (PPE). A systematic, risk-based approach, known as the Hierarchy of Controls, prioritizes strategies that eliminate or reduce the hazard at its source. This framework is essential for establishing a self-validating system of safety in the laboratory.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to use a less hazardous chemical? Engineering Engineering Controls Substitution->Engineering If not, how can the chemical be physically contained? Administrative Administrative Controls Engineering->Administrative How can work practices limit exposure? PPE PPE (Least Effective) Administrative->PPE How can the user be protected from residual risk?

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: The most effective control is to question if the use of this compound is necessary or if a less hazardous analogue could achieve the same research objective.

  • Engineering Controls: If the compound must be used, physically isolate it from the researcher. This is the most critical control for handling this substance. Examples include the mandatory use of a certified chemical fume hood for all weighing, reconstitution, and transfer operations to prevent inhalation of dust or aerosols.[7][8]

  • Administrative Controls: These are the standard operating procedures (SOPs) and work practices that minimize exposure. This includes restricting access to authorized personnel, providing clear training on the specific hazards, and keeping handling times to a minimum.[9][10]

  • Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect against residual hazards that cannot be controlled by other means.

Laboratory Handling Protocols

Adherence to detailed protocols is critical for ensuring safety. The following procedures are mandatory when handling this compound.

Protocol 3.1: Personal Protective Equipment (PPE)

Proper PPE is essential to prevent dermal, ocular, and respiratory exposure.

Table 2: Required PPE

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves. Provides a barrier against skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[8] Dispose of contaminated gloves immediately.
Eye Protection Chemical safety goggles or a face shield. Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust particles and splashes. A face shield is required when there is a significant splash risk.[8][11]
Skin/Body Protection Fully buttoned laboratory coat. Protects skin and personal clothing from contamination.[9]

| Respiratory | Not typically required if handled exclusively within a certified chemical fume hood. | If engineering controls are not available or fail, a NIOSH-approved respirator with a particulate filter may be necessary.[10][11] |

Protocol 3.2: Weighing and Solution Preparation Workflow

This workflow must be performed entirely within a chemical fume hood or a ventilated balance enclosure.

  • Preparation: Designate a specific area within the fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Weighing: Tare the receiving vessel (e.g., a round-bottom flask or vial) with a cap or septum in place.

  • Dispensing: Using a spatula, carefully transfer the solid from the stock container to the tared vessel. Avoid any actions that could generate dust, such as tapping the container or pouring from a height.[8]

  • Sealing: Immediately and securely close both the stock container and the receiving vessel.

  • Decontamination: Wipe the exterior of the receiving vessel, the spatula, and the surrounding work surface with a damp cloth or towel to remove any residual dust particles.

  • Solubilization: Add the desired solvent to the sealed receiving vessel via syringe through a septum or by briefly opening the cap within the fume hood.

  • Waste Disposal: Dispose of all contaminated materials (gloves, bench paper, wipes) in a designated, sealed hazardous waste container.[12]

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

4.1: Emergency Spill Response Workflow

Spill_Response_Workflow cluster_1 Emergency Workflow: Solid Spill Assess Assess Spill (Is it safe to clean up?) Alert Alert Others & Secure Area Assess->Alert If large or unsafe PPE Don Appropriate PPE Assess->PPE If small & manageable Alert->PPE Contain Contain Spill (Cover gently) PPE->Contain Cleanup Clean Up (Sweep solid, do not dust) Contain->Cleanup Dispose Dispose of Waste (Labeled container) Cleanup->Dispose

Caption: Step-by-step workflow for responding to a solid chemical spill.

For a small spill, gently cover the solid with a damp paper towel to prevent dust from becoming airborne.[7] Carefully sweep the material into a suitable container for hazardous waste disposal.[8][9] Ventilate the area and decontaminate the spill site after material pickup is complete.

4.2: First Aid Measures

Table 3: First Aid Procedures

Exposure Route Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[10][12]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][10][13]
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][14]

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the container or label to the medical professional.[3][8] |

Storage and Chemical Incompatibility

Proper storage is crucial to maintain chemical integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] The storage area should be separated from incompatible materials.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][7][12] Contact with these substances can lead to vigorous reactions or decomposition, releasing toxic fumes.

Waste Management and Disposal

All waste containing this compound, including contaminated lab supplies and unused material, must be treated as hazardous chemical waste.

  • Containment: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[3][12] Do not allow this chemical to enter the environment.[7]

References

Unveiling the Bio-Potential: A Technical Guide to 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide delves into the prospective biological activities of the novel chemical entity, 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide. While direct empirical data on this specific molecule is nascent, a comprehensive analysis of its structural components—the chloroacetamide core and the tetrahydrofurfurylamine moiety—provides a fertile ground for postulating its therapeutic and agrochemical potential. This document synthesizes existing knowledge on related compounds to construct a predictive framework for its bioactivity and to outline a rigorous, multi-pronged research and development pathway.

Executive Summary: A Molecule of Dichotomous Potential

This compound (CAS No. 39089-62-8) is a fascinating synthetic compound that marries two biologically significant pharmacophores.[1][] The α-chloroacetamide group is a well-documented reactive moiety responsible for a spectrum of activities, including herbicidal, antimicrobial, and even anticancer effects.[3][4][5][6] Juxtaposed with this is the tetrahydrofurfurylamine unit, a structural motif found in compounds targeting the central nervous system.[7] This unique combination suggests a molecule with a bifurcated potential, warranting investigation across disparate fields of biological science. This guide will explore these potential avenues, proposing concrete experimental designs to elucidate the compound's true biological character.

Deconstructing the Molecule: Predicting Activity from Structure

The predictive analysis of this compound's biological activity hinges on the known properties of its constituent parts.

The Chloroacetamide Engine: A Hub of Reactivity and Bioactivity

The chloroacetamide functional group is an electrophilic warhead. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom makes the α-carbon susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its diverse biological effects.

  • Herbicidal Activity: Chloroacetamides are a prominent class of herbicides.[8][9] Their primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[8] This disruption of lipid biosynthesis leads to a failure in forming stable cell membranes, ultimately proving lethal to susceptible plant seedlings.[8][9] The lipophilicity and molecular structure of the N-substituent are critical determinants of herbicidal efficacy.[3][10]

  • Antimicrobial and Antifungal Activity: A growing body of evidence supports the antimicrobial and antifungal properties of chloroacetamide derivatives.[5][6][11] The proposed mechanism involves the alkylation of sulfhydryl groups in essential enzymes and proteins, leading to metabolic disruption and cell death.[9][12] Molecular docking studies on other chloroacetamides have suggested potential binding to key bacterial and fungal enzymes like penicillin-binding proteins and lanosterol 14-alpha demethylase.[5]

  • Anticancer Potential: Certain N-substituted 2-chloroacetamides have been investigated for their anticancer properties.[4] One hypothesized mechanism involves the generation of reactive oxygen species (ROS), which induces oxidative stress and triggers apoptosis in cancer cells.[4]

The Tetrahydrofurfurylamine Rudder: Steering Towards Neurological Targets?

The tetrahydrofurfurylamine moiety introduces a different dimension of potential bioactivity. Derivatives of this scaffold have been explored for their effects on the central nervous system.[7] This raises the intriguing possibility that this compound could possess neuromodulatory properties.

A Roadmap for Discovery: Proposed Experimental Workflows

To systematically investigate the potential biological activities of this compound, a tiered screening approach is recommended.

Foundational Physicochemical and In Silico Profiling

Prior to in vitro testing, a thorough characterization of the compound's physicochemical properties is essential.

ParameterImportanceProposed Method
Solubility Determines appropriate solvents for bioassays.Kinetic and thermodynamic solubility assays in aqueous and organic solvents.
Lipophilicity (LogP) Influences membrane permeability and potential for bioaccumulation.[3]HPLC-based or computational (e.g., ALOGPS) methods.
In Silico ADMET Predicts absorption, distribution, metabolism, excretion, and toxicity profiles.[5]Utilization of computational models like SwissADME, pkCSM.
Tier 1: Broad-Spectrum Biological Screening

This initial phase aims to identify the most promising areas of biological activity.

Protocol:

  • Strain Selection: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) should be selected.[5]

  • Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) by exposing the microbial strains to serial dilutions of the test compound in a 96-well plate format.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

Protocol:

  • Cell Line Selection: Utilize a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

  • MTT or XTT Assay: Treat cells with increasing concentrations of the compound for 48-72 hours. The assay measures the metabolic activity of viable cells.

  • Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Protocol:

  • Plant Species Selection: Use representative monocot (e.g., Lolium rigidum) and dicot (e.g., Amaranthus retroflexus) weed species.

  • Seed Germination and Seedling Growth Assay: Treat seeds or young seedlings with various concentrations of the compound.

  • Data Analysis: Measure germination rates, root and shoot length, and biomass to determine the effective concentration for growth inhibition.

Tier 2: Mechanism of Action and Target Identification

Should any of the Tier 1 screens yield positive results, the next logical step is to elucidate the underlying mechanism of action.

antimicrobial_moa start Positive Antimicrobial Hit enzyme_inhibition Enzyme Inhibition Assays (e.g., Penicillin-Binding Proteins, Lanosterol 14-alpha demethylase) start->enzyme_inhibition membrane_permeability Membrane Permeability Assays (e.g., Propidium Iodide Staining) start->membrane_permeability ros_generation Reactive Oxygen Species (ROS) Generation Assay start->ros_generation target_id Target Identification (e.g., Affinity Chromatography, Proteomics) enzyme_inhibition->target_id membrane_permeability->target_id ros_generation->target_id

Caption: Workflow for elucidating the antimicrobial mechanism of action.

cytotoxicity_moa start Positive Cytotoxicity Hit apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity) start->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) start->cell_cycle ros_induction ROS Induction Measurement (e.g., DCFDA Assay) start->ros_induction pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for key apoptotic and cell cycle proteins) apoptosis_assay->pathway_analysis cell_cycle->pathway_analysis ros_induction->pathway_analysis

Caption: Workflow for investigating the mechanism of cytotoxicity.

Synthesis and Characterization

The synthesis of this compound can be achieved through a straightforward amidation reaction.

Proposed Synthetic Route

synthesis_pathway reactant1 Tetrahydrofurfurylamine product This compound reactant1->product Base (e.g., Triethylamine) Solvent (e.g., THF) reactant2 Chloroacetyl chloride reactant2->product

References

A Technical Guide to the Strategic Role of Chloroacetamide Intermediates in Pharmaceutical Synthesis: The Case of Praziquantel

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: This guide addresses the core topic of the role of a specific chloroacetamide in chemical synthesis, intended for an audience of researchers and drug development professionals. The initial query specified "2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide". However, a comprehensive review of authoritative chemical literature and synthesis databases reveals that this specific compound (CAS 39089-62-8) is not a commonly documented intermediate in major pharmaceutical synthetic routes.

Conversely, the structurally related compound, 2-Chloro-N-phenethylacetamide (CAS 20113-16-8), stands as a cornerstone intermediate in the large-scale industrial synthesis of Praziquantel , an essential anthelmintic drug on the World Health Organization's Model List of Essential Medicines. Given the likely intent of the query—to understand the utility of a chloroacetamide building block in drug manufacturing—this guide will focus on the well-established and critically important role of 2-Chloro-N-phenethylacetamide. This pivot allows for an in-depth, technically robust discussion grounded in extensive, verifiable scientific literature.

Introduction: The Strategic Importance of 2-Chloro-N-phenethylacetamide

In the landscape of pharmaceutical manufacturing, the selection of starting materials and key intermediates is a decision of paramount importance, balancing cost, scalability, efficiency, and environmental impact. 2-Chloro-N-phenethylacetamide emerges as a textbook example of a strategic intermediate. Its structure contains the core phenethylamine backbone required for the target molecule, Praziquantel, and a reactive chloroacetyl group that serves as a versatile handle for subsequent cyclization reactions.

Praziquantel is administered as a racemate, but its therapeutic activity resides exclusively in the (R)-enantiomer, often called levopraziquantel.[1][2] The (S)-enantiomer is inactive and contributes to the drug's bitter taste and potential side effects.[1] Therefore, synthetic routes that are efficient and adaptable for producing enantiopure (R)-Praziquantel are of high interest. The synthesis beginning with 2-Chloro-N-phenethylacetamide represents one of the most practical and widely used approaches to racemic Praziquantel, which can then be subjected to resolution or serve as a basis for asymmetric syntheses.[1][3]

This guide elucidates the synthesis of Praziquantel, breaking down the process into three core stages, each pivoting on the chemistry of the 2-Chloro-N-phenethylacetamide intermediate. We will explore the mechanistic rationale behind each transformation, provide detailed, field-tested protocols, and discuss the critical parameters that ensure success and high yield.

Physicochemical Properties and Synthesis Data

A thorough understanding of the key intermediate is foundational. The properties of 2-Chloro-N-phenethylacetamide and the typical yields for the overall synthesis are summarized below.

ParameterValueReference
Compound Name 2-Chloro-N-phenethylacetamide[4][5]
CAS Number 20113-16-8N/A
Molecular Formula C₁₀H₁₂ClNON/A
Molecular Weight 197.66 g/mol N/A
Appearance White crystalline solid[4]
Melting Point 62-64 °C[4]
Step 1 Yield (Amidation) ~96%[4]
Step 2 Yield (Amination) ~94%[4]
Step 3 Yield (Cyclization) ~96%[4]
Overall Yield (approx.) ~87%[4]

The Synthetic Workflow: From Building Block to Active Pharmaceutical Ingredient (API)

The transformation of simple starting materials into the complex heterocyclic structure of Praziquantel is a multi-step process. The overall workflow is a classic example of constructing a complex isoquinoline system.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Core Ring Formation cluster_2 Part 3: Final API Synthesis A Phenethylamine + Chloroacetyl Chloride B 2-Chloro-N-phenethylacetamide A->B Amidation C 2-((2,2-dimethoxyethyl)amino)- N-phenethylacetamide B->C Amination D Praziquanamine (Tetrahydroisoquinoline Core) C->D Pictet-Spengler Cyclization F Racemic Praziquantel D->F E Cyclohexanecarbonyl Chloride E->F

Caption: Overall workflow for the synthesis of Praziquantel.

Part 1: Synthesis of 2-Chloro-N-phenethylacetamide

This initial step forms the key intermediate. The reaction is a nucleophilic acyl substitution, a fundamental and highly reliable transformation in organic synthesis.

Expertise & Causality: Why This Approach?

The choice of phenethylamine and chloroacetyl chloride as starting materials is strategic.[4] Both are inexpensive, readily available bulk chemicals. The reaction is an amidation that proceeds under mild conditions with high efficiency.

  • Reaction Choice: A straightforward Schotten-Baumann reaction. Phenethylamine's primary amine is a potent nucleophile that readily attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

  • Solvent System: A biphasic system of dichloromethane (DCM) and water is often employed.[4] This is advantageous because the organic amine starting material and the product reside in the organic layer, while the inorganic base (like K₂CO₃ or NaOH) and the resulting salt byproduct (KCl/NaCl) remain in the aqueous layer. This simplifies the work-up immensely, allowing for a simple separation of layers.

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is used as an acid scavenger.[4] The reaction generates HCl as a byproduct, which would protonate the phenethylamine starting material, rendering it non-nucleophilic and halting the reaction. The base neutralizes the HCl, allowing the reaction to proceed to completion.

Trustworthiness: A Self-Validating Protocol

The following protocol is adapted from established, scalable industrial methods, ensuring its reliability.[4]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of phenethylamine (1.0 eq) and potassium carbonate (1.1 eq) in water, add dichloromethane to create a biphasic system.

  • Reagent Addition: While stirring vigorously at room temperature, add a solution of chloroacetyl chloride (1.0 eq) in dichloromethane dropwise. The vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating the reaction.

  • Reaction Monitoring: The reaction is typically complete within 2-3 hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the phenethylamine spot.

  • Work-Up and Isolation:

    • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

    • Collect the lower organic (DCM) layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is typically of high purity. If needed, it can be recrystallized from a methanol/water mixture to afford pure 2-Chloro-N-phenethylacetamide as white needles.[4]

Part 2: The Pictet-Spengler Reaction for Core Ring Formation

This stage is the most critical part of the synthesis, where the planar aromatic precursor is converted into the three-dimensional tetrahydroisoquinoline core of the final drug. This transformation occurs in two distinct chemical operations: amination followed by an acid-catalyzed cyclization.

Expertise & Causality: Mechanistic Rationale
  • Amination: The chloro group on our intermediate is a good leaving group. It is displaced by a primary amine, aminoacetaldehyde dimethyl acetal, via an Sₙ2 reaction.[4]

    • Why aminoacetaldehyde dimethyl acetal? This reagent is effectively a "protected" form of aminoacetaldehyde. The aldehyde functionality is required for the subsequent cyclization, but a free aldehyde would be unstable and could self-polymerize or engage in unwanted side reactions. The acetal group is stable under the basic conditions of the amination but can be easily removed under acidic conditions to reveal the aldehyde in situ for the Pictet-Spengler reaction.[6]

  • Pictet-Spengler Cyclization: This is a powerful ring-forming reaction where a β-arylethylamine undergoes condensation with an aldehyde, followed by an intramolecular electrophilic aromatic substitution.[7]

    • Acid Catalysis: A strong Brønsted acid, typically concentrated sulfuric acid (H₂SO₄), serves two purposes.[6][8] First, it hydrolyzes the dimethyl acetal to generate the free aldehyde. Second, it protonates the aldehyde's carbonyl oxygen, which then condenses with the secondary amine to form a highly electrophilic N-acyliminium ion.

    • Ring Closure: The electron-rich phenyl ring of the phenethyl moiety then acts as a nucleophile, attacking the iminium ion to close the six-membered ring, forming the tetrahydroisoquinoline skeleton. This is the key bond-forming event that builds the drug's core structure.[7][9]

G cluster_PS Pictet-Spengler Mechanism start Amine Precursor acetal Acetal Hydrolysis (+ H⁺) start->acetal 1. iminium Iminium Ion Formation acetal->iminium 2. attack Intramolecular Electrophilic Attack iminium->attack 3. product Tetrahydroisoquinoline Core attack->product 4.

Caption: Key stages of the Pictet-Spengler reaction.

Trustworthiness: A Self-Validating Protocol

This two-part protocol is optimized for high yield and is based on methods developed for continuous flow and large-scale batch production.[4][8]

Step-by-Step Methodology:

A. Amination

  • Reaction Setup: To a mixture of 2-chloro-N-phenethylacetamide (1.0 eq) and potassium carbonate (1.1 eq) in dimethylformamide (DMF), add aminoacetaldehyde dimethyl acetal (1.1 eq).[4]

  • Heating: Heat the mixture to approximately 75 °C and stir for 5-6 hours. Monitor by TLC.

  • Work-Up: Cool the reaction, dilute with water, and extract the product into dichloromethane. The combined organic layers are washed with brine, dried, and concentrated to yield 2-((2,2-dimethoxyethyl)amino)-N-phenethylacetamide as an oil, which is used directly in the next step.[4]

B. Cyclization

  • Reaction Setup: Add the crude oil from the previous step to concentrated sulfuric acid at a controlled temperature (e.g., 70 °C).[8] Caution: This step is highly exothermic and requires careful temperature management.

  • Reaction: Stir for the required residence time (in flow chemistry, this can be as short as 10 minutes).[8]

  • Work-Up and Isolation: Carefully quench the reaction by pouring it onto ice. Basify the acidic solution with a strong base (e.g., NaOH) to precipitate the product.

  • Purification: The crude solid, known as Praziquanamine, can be filtered, washed with water, and dried.

Part 3: Final Acylation to Yield Praziquantel

The final step is the N-acylation of the secondary amine in the newly formed piperazinone ring with cyclohexanecarbonyl chloride. This adds the final piece to the molecule and completes the synthesis of racemic Praziquantel.[3]

Expertise & Causality: The Final Touch

This is another example of a robust nucleophilic acyl substitution. The Praziquanamine intermediate's secondary amine attacks the electrophilic cyclohexanecarbonyl chloride. The reaction is typically run in a chlorinated solvent like chloroform or DCM in the presence of a mild base such as triethylamine or sodium carbonate to scavenge the HCl byproduct.[3] This step is generally very high-yielding and clean.

Trustworthiness: A Self-Validating Protocol

Step-by-Step Methodology:

  • Reaction Setup: Dissolve Praziquanamine (1.0 eq) in dichloromethane. Add a base such as sodium carbonate (1.2 eq).[5]

  • Reagent Addition: Add cyclohexanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction and Work-Up: After the reaction is complete (monitored by TLC), wash the reaction mixture with water, then with a dilute acid solution (e.g., 5% HCl), and finally with brine.[10]

  • Isolation and Purification: Dry the organic layer and concentrate it under reduced pressure. The resulting crude Praziquantel is then purified by crystallization, often from an acetone/water or ethyl acetate mixture, to yield the final API as a white solid.[5][10]

Conclusion

2-Chloro-N-phenethylacetamide is not merely a reagent; it is a strategically designed key intermediate that enables the efficient, scalable, and cost-effective synthesis of the essential drug Praziquantel. Its utility lies in its straightforward synthesis from bulk chemicals and the reactive chloroacetyl handle that facilitates the critical Pictet-Spengler cyclization—the reaction that builds the complex heterocyclic core of the final drug. Understanding the mechanistic rationale and optimized protocols associated with this intermediate provides researchers and drug development professionals with a powerful case study in modern pharmaceutical synthesis.

References

A Technical Guide to 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide as a Covalent Alkylating Agent in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide, a member of the α-chloroacetamide class of compounds, and its application as an alkylating agent in modern drug discovery and chemical biology. The document elucidates the compound's physicochemical properties, synthesis, and the fundamental mechanism of its covalent reactivity. We present detailed, field-proven experimental protocols for its use in alkylation reactions, emphasizing the causal logic behind methodological choices to ensure reproducibility and success. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage targeted covalent modification as a strategy for developing novel therapeutics. By contextualizing its reactivity and providing actionable protocols, this paper serves as a comprehensive resource for the practical application of this versatile chemical tool.

Introduction: The Role of Covalent Modifiers in Modern Therapeutics

The paradigm of drug design has progressively embraced the strategy of targeted covalent inhibition, wherein a therapeutic agent forms a permanent bond with its biological target. This approach can offer significant advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent inhibitors. Alkylating agents, a class of compounds that react with nucleophilic functional groups in biological macromolecules, are foundational to this strategy.[1][2]

Within this class, α-haloacetamides have emerged as highly versatile "warheads" due to their tunable reactivity and specificity. This compound (CAS No. 39089-62-8) is a noteworthy example.[3] It possesses the characteristic chloroacetamide reactive group, making it a potent electrophile capable of reacting with nucleophilic amino acid residues such as cysteine. The incorporation of a tetrahydrofurfuryl moiety provides a unique combination of polarity and structural features that can influence solubility, metabolic stability, and interactions with target proteins.[4] This guide will dissect the properties and applications of this compound, positioning it as a valuable tool for the modern drug hunter.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application.

Core Properties

The key identifiers and properties of this compound are summarized below.

PropertyValueReference
CAS Number 39089-62-8[3]
Molecular Formula C₇H₁₂ClNO₂[3]
Molecular Weight 177.63 g/mol Inferred from Formula
IUPAC Name 2-chloro-N-(tetrahydrofuran-2-ylmethyl)acetamide[3]
Synonyms 2-Chloro-N-(((2R)-oxolan-2-yl)methyl)acetamide[3]
Synthesis Pathway

The synthesis of N-substituted 2-chloroacetamides is a well-established chemical transformation.[5][6] The most common and efficient method involves the acylation of a primary or secondary amine with chloroacetyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_conditions Conditions THF_amine Tetrahydrofurfurylamine Product 2-Chloro-N-(tetrahydro-2- furanylmethyl)acetamide THF_amine->Product 1 CAC Chloroacetyl Chloride CAC->Product 2 Base Triethylamine (Base) in Aprotic Solvent (e.g., THF) Base->Product Byproduct Triethylammonium Chloride (Precipitate) Product->Byproduct Forms

Fig. 1: Synthesis scheme for this compound.
Detailed Synthesis Protocol

This protocol describes the synthesis of the title compound from commercially available starting materials.

Materials:

  • Tetrahydrofurfurylamine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, addition funnel, magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add tetrahydrofurfurylamine (1.0 equivalent) and anhydrous THF. Cool the solution to 0 °C in an ice bath. Add anhydrous triethylamine (1.1 equivalents).

  • Addition of Acylating Agent: While stirring vigorously, add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous THF dropwise via an addition funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C. A white precipitate (triethylammonium chloride) will form.[7]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the resulting crude oil in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.

Mechanism of Action: Covalent Alkylation

The utility of this compound as a covalent modifier stems from the electrophilicity of the α-carbon atom. The adjacent chlorine atom is an excellent leaving group, and the electron-withdrawing nature of the neighboring carbonyl group further activates the α-carbon towards nucleophilic attack.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[8] In a biological context, the most reactive nucleophiles are the side chains of certain amino acids. The thiolate anion (R-S⁻) of cysteine is a particularly potent nucleophile and is often the primary target for α-chloroacetamides in proteins.[9][10]

Fig. 2: SN2 mechanism of alkylation by a chloroacetamide with a thiolate nucleophile.

The rate of this reaction is highly dependent on the pH of the medium. The nucleophilicity of a thiol group is significantly enhanced upon deprotonation to the thiolate anion.[9] Therefore, conducting alkylation reactions at a pH slightly above the pKa of the target thiol (typically 7.5-8.5) can dramatically increase the reaction rate.

Experimental Protocol for a Model Alkylation Reaction

This section provides a general protocol for evaluating the reactivity of this compound with a model nucleophile, N-acetyl-L-cysteine.

Workflow Overview

G A 1. Prepare Stock Solutions - Alkylating Agent in DMSO - Nucleophile in Buffer B 2. Reaction Initiation - Combine reagents in buffer (e.g., PBS, pH 7.4) - Incubate at controlled temperature (e.g., 37°C) A->B C 3. Time-Point Monitoring - Withdraw aliquots at t=0, 5, 15, 30, 60 min - Quench reaction (e.g., with acid or excess thiol) B->C D 4. Analysis by LC-MS - Separate reactants and products - Monitor consumption of starting materials - Confirm mass of covalent adduct C->D E 5. Data Interpretation - Calculate reaction rate - Confirm covalent modification D->E

Fig. 3: Experimental workflow for monitoring an alkylation reaction.
Detailed Step-by-Step Protocol

Objective: To monitor the formation of a covalent adduct between the title compound and N-acetyl-L-cysteine by LC-MS.

Materials:

  • This compound

  • N-acetyl-L-cysteine

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formic acid (for quenching/LC-MS mobile phase)

  • HPLC-grade water and acetonitrile

  • LC-MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of N-acetyl-L-cysteine in PBS (pH 7.4). Prepare this solution fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add 495 µL of PBS (pH 7.4).

    • Add 5 µL of the 10 mM N-acetyl-L-cysteine stock solution to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding 5 µL of the 10 mM alkylating agent stock solution for a final concentration of 100 µM. Vortex gently to mix.

  • Time-Course Analysis:

    • Immediately withdraw a 50 µL aliquot (this is the t=0 time point) and quench it in a clean tube containing 50 µL of 1% formic acid in water.

    • Incubate the reaction tube at 37 °C.

    • Withdraw and quench additional 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes).

  • LC-MS Analysis:

    • Analyze all quenched samples by LC-MS.

    • Use a suitable C18 reverse-phase column.

    • Employ a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

    • Monitor the expected m/z values for the starting materials and the final covalent adduct in the mass spectrometer.

Causality and Self-Validation:

  • Why DMSO for stock? The alkylating agent is highly soluble in DMSO, allowing for a concentrated, stable stock solution. The final DMSO concentration in the reaction (1%) is low enough to prevent significant interference.

  • Why PBS at pH 7.4? This buffer system mimics physiological pH, which is relevant for biological assays. While a slightly higher pH would accelerate the reaction with the thiol, pH 7.4 provides a good baseline for assessing reactivity under biologically relevant conditions.[9]

  • Why quench with acid? The addition of formic acid rapidly lowers the pH, protonating the thiolate to the much less reactive thiol form, effectively stopping the reaction and preparing the sample for reverse-phase chromatography.

Applications and Considerations in Drug Development

This compound is a valuable precursor and covalent warhead in several areas of research.

  • Targeted Covalent Inhibitors: Its primary application is as an electrophilic warhead to be incorporated into a larger molecule that directs it to the active site of a target protein. The covalent bond it forms can lead to irreversible inhibition.

  • Chemical Probes: It can be used to identify and label nucleophilic residues in proteins, aiding in target identification and validation.

  • Induction of Ferroptosis: Recent studies have shown that some chloroacetamide-containing compounds can induce a form of regulated cell death called ferroptosis by targeting and depleting cellular antioxidants like glutathione, or by covalently modifying proteins involved in oxidative stress pathways.[11] This presents a potential therapeutic avenue in oncology.

When designing experiments, it is crucial to consider the reactivity of chloroacetamides relative to other common covalent warheads.

Warhead ClassTypical TargetReactivityNotes
α-Chloroacetamide Cys, Lys, HisModerate-HighHighly selective for thiols (cysteine) under physiological pH.[9][10]
Acrylamide CysModerateReacts via Michael addition. Considered a softer electrophile.
Fluoromethylketone Ser, CysHighOften used for targeting serine proteases.
Epoxide MultipleHighHighly reactive, can be less selective.

Safety, Handling, and Storage

As an alkylating agent, this compound must be handled with appropriate care.

  • Hazard Profile: Based on data for analogous chloroacetamides, this compound should be considered a potential skin, eye, and respiratory tract irritant.[12][13] Alkylating agents are, by their nature, reactive and should be handled as potentially mutagenic.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[13][14] Work should be conducted in a well-ventilated chemical fume hood.

  • Handling: Avoid creating dust or aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12][14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[14]

Conclusion

This compound represents a potent and versatile tool for researchers in drug discovery and chemical biology. Its well-defined SN2 reactivity, particularly towards cysteine residues, makes it an excellent electrophilic warhead for the design of targeted covalent inhibitors. The synthetic accessibility and the modulatory influence of the tetrahydrofurfuryl group on its physicochemical properties further enhance its utility. By understanding its mechanism of action and employing robust, validated experimental protocols as detailed in this guide, scientists can effectively harness the potential of this compound to advance the development of novel therapeutics and chemical probes.

References

An In-depth Technical Guide to 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide, a molecule incorporating both a reactive chloroacetamide moiety and a biocompatible tetrahydrofuran ring, stands as a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and potential therapeutic applications. While direct research on this specific molecule is nascent, this document synthesizes information from closely related analogs and foundational chemical principles to offer a detailed perspective for researchers. We will explore its role as a versatile synthetic intermediate and its potential biological activities, drawing parallels from the broader classes of N-substituted chloroacetamides and tetrahydrofuran-containing pharmaceuticals.

Introduction: Unveiling a Promising Chemical Scaffold

This compound (Figure 1) is a fascinating molecule for drug development professionals due to the convergence of two key structural motifs. The chloroacetamide group is a well-known reactive moiety, often employed as a covalent inhibitor in drug design, capable of forming strong bonds with biological targets.[1] The tetrahydrofuran (THF) ring, on the other hand, is a common feature in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a versatile scaffold for molecular interactions.[2] This unique combination suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutics or possess intrinsic biological activity.

This guide will delve into the knowns and project the potential of this compound, providing a solid foundation for future research and development endeavors.

Figure 1: Chemical Structure of this compound

Caption: The 2D structure of this compound, highlighting the chloroacetamide and tetrahydrofuran moieties.

Synthesis and Characterization: Building the Core Structure

The synthesis of this compound is anticipated to follow a straightforward and well-established amidation reaction. The primary method involves the reaction of tetrahydrofurfurylamine with chloroacetyl chloride.[3]

General Synthetic Protocol

This protocol is based on general methods for the synthesis of N-substituted chloroacetamides.[3][4]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product Tetrahydrofurfurylamine Tetrahydrofurfurylamine Reaction Base (e.g., Triethylamine) Solvent (e.g., THF, DCM) 0°C to rt Tetrahydrofurfurylamine->Reaction + ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Reaction + TargetMolecule This compound Reaction->TargetMolecule

Caption: General reaction scheme for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution of Amine: Dissolve tetrahydrofurfurylamine (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath. This is important to control the exothermic nature of the acylation reaction.[3]

  • Addition of Acyl Chloride: Add chloroacetyl chloride (1.0-1.2 equivalents) dropwise to the cooled solution while stirring. Maintaining a low temperature during addition is critical to prevent side reactions.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[3]

Predicted Physicochemical Properties and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Information
CAS Number 39089-62-8[6]
Molecular Formula C₇H₁₂ClNO₂[6]
Molecular Weight 177.63 g/mol
IUPAC Name This compound[6]
Appearance Likely a white to off-white solid or a viscous oil at room temperature.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. Limited solubility in water is anticipated.
Melting Point The melting point will be influenced by the purity and crystalline form.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tetrahydrofuran ring protons, the methylene group attached to the nitrogen, and the chloroacetyl methylene group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the amide, the carbons of the tetrahydrofuran ring, and the two methylene carbons of the acetamide moiety.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹, and an N-H stretching vibration around 3300 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chloroacetyl group.

Potential Biological Activities and Therapeutic Applications

The biological potential of this compound can be inferred from the known activities of its constituent moieties.

The Chloroacetamide "Warhead": A Covalent Modifier

The chloroacetamide group is a well-documented electrophilic "warhead" in medicinal chemistry. Its reactivity allows for the formation of covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This irreversible inhibition can lead to potent and prolonged biological effects. N-substituted chloroacetamides have been investigated for a range of therapeutic applications:

  • Anticancer Activity: Several studies have demonstrated the potential of chloroacetamide derivatives as anticancer agents. They can target cancer stem cells and inhibit key signaling pathways involved in tumor growth and proliferation.[1][2]

  • Antimicrobial and Antifungal Activity: The chloroacetamide moiety has been incorporated into molecules with significant antibacterial and antifungal properties.[7] These compounds can disrupt microbial cellular processes, making them promising leads for new anti-infective drugs.

The Tetrahydrofuran Ring: A Key to Bioavailability and Interaction

The tetrahydrofuran ring is a privileged scaffold in drug design, present in numerous clinically approved drugs.[2] Its inclusion in a molecule can confer several advantageous properties:

  • Improved Pharmacokinetics: The THF ring can enhance a molecule's solubility, membrane permeability, and metabolic stability, leading to improved oral bioavailability and a more favorable pharmacokinetic profile.

  • Scaffold for Diverse Interactions: The cyclic ether structure provides a three-dimensional framework that can be functionalized to optimize interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity.[8]

  • Bioisosteric Replacement: The THF ring is often used as a bioisostere for other cyclic or acyclic fragments to fine-tune a molecule's properties.

Given these characteristics, this compound could be a precursor to a new generation of targeted covalent inhibitors with enhanced drug-like properties.

Role as a Synthetic Intermediate in Drug Discovery

Beyond any intrinsic biological activity, this compound is a valuable intermediate for the synthesis of more complex molecules. The reactive chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Workflow for Utilizing this compound in Synthesis:

G Start 2-Chloro-N-(tetrahydro-2- furanylmethyl)acetamide Reaction Nucleophilic Substitution (e.g., with amines, thiols, alcohols) Start->Reaction Intermediate Functionalized N-(tetrahydro-2- furanylmethyl)acetamide Derivatives Reaction->Intermediate Applications Synthesis of: - Heterocycles - Bioactive Molecules - Drug Candidates Intermediate->Applications

Caption: A conceptual workflow demonstrating the utility of this compound as a synthetic intermediate.

This versatility makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. For instance, it can be used to synthesize novel ligands for various receptors, enzyme inhibitors, or modulators of protein-protein interactions.

Safety and Handling

As with all chloroacetamide derivatives, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Chloroacetyl chloride, a reactant in its synthesis, is highly corrosive and lachrymatory, requiring extreme caution during handling.

Conclusion and Future Directions

This compound represents a molecule of high potential at the intersection of covalent inhibitor design and privileged scaffold chemistry. While specific research on this compound is limited, the extensive literature on related chloroacetamides and tetrahydrofuran-containing drugs provides a strong rationale for its further investigation.

Future research should focus on:

  • Optimized Synthesis and Full Characterization: Developing a robust and scalable synthesis protocol and obtaining complete spectroscopic data (NMR, IR, MS, and elemental analysis) are essential first steps.

  • Exploration of Biological Activity: Screening this compound against a panel of biological targets, including cancer cell lines and microbial strains, could reveal its intrinsic therapeutic potential.

  • Application in Medicinal Chemistry: Utilizing this compound as a key intermediate to synthesize novel, more complex molecules for various therapeutic targets will likely be its most significant contribution to the field.

By leveraging the knowledge outlined in this guide, researchers and drug development professionals can unlock the potential of this compound and pave the way for the discovery of new and effective medicines.

References

Methodological & Application

Application Note: Synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide, a valuable intermediate in synthetic organic chemistry. The synthesis is achieved through a robust and efficient nucleophilic acyl substitution reaction between tetrahydrofurfurylamine and chloroacetyl chloride. This guide details the reaction mechanism, step-by-step experimental procedures, safety considerations, purification techniques, and analytical characterization of the final product. The causality behind critical experimental choices is explained to ensure reproducibility and high yield.

Introduction

This compound (CAS No. 39089-62-8) is a functionalized amide that serves as a versatile building block in the development of more complex molecules. The chloroacetamide moiety is a well-known reactive group, often employed as a "warhead" in the design of targeted covalent inhibitors for therapeutic applications.[1] Its ability to alkylate nucleophilic residues, such as cysteine, on target proteins makes it a scaffold of significant interest in drug discovery.[1] The tetrahydrofurfuryl group, derived from biomass, imparts unique solubility and structural characteristics. This application note presents a reliable and scalable laboratory procedure for its synthesis, designed to provide researchers with a self-validating system for producing high-purity material.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of tetrahydrofurfurylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride ion forms the stable amide bond. A tertiary amine base, such as triethylamine (TEA), is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[2][3]

Overall Reaction:

Mandatory Safety Precautions

Proper safety measures are critical for this synthesis due to the hazardous nature of the reagents.

  • Chloroacetyl Chloride (CAS No. 79-04-9): Highly corrosive, toxic if inhaled, swallowed, or in contact with skin, and causes severe skin burns and eye damage.[4] It is a lachrymator and reacts violently with water.[4][5] All manipulations must be performed in a certified chemical fume hood.

  • Tetrahydrofurfurylamine (CAS No. 4795-29-3): Flammable liquid that causes skin and serious eye irritation.[6][7] It is also harmful if inhaled.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

  • Reaction Conditions: The reaction is exothermic and should be cooled in an ice bath during the addition of chloroacetyl chloride. An inert atmosphere (nitrogen or argon) is recommended to prevent reactions with atmospheric moisture.

Experimental Protocol

This protocol is a self-validating system, incorporating in-process controls to ensure reaction completion and purity.

Materials and Equipment

Reagents:

Reagent CAS No. M.W. ( g/mol ) Suggested Purity
Tetrahydrofurfurylamine 4795-29-3 101.15 ≥97%
Chloroacetyl chloride 79-04-9 112.94 ≥98%
Triethylamine (TEA) 121-44-8 101.19 ≥99%, anhydrous
Dichloromethane (DCM) 75-09-2 84.93 Anhydrous, ≥99.8%
Sodium Sulfate (Na₂SO₄) 7757-82-6 142.04 Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) 144-55-8 84.01 Aqueous solution

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Aqueous solution |

Equipment:

  • Two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice/water bath

  • Nitrogen or Argon gas inlet

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL two-necked round-bottom flask under a nitrogen atmosphere, add tetrahydrofurfurylamine (5.00 g, 49.4 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 80 mL).

  • Addition of Base: Add triethylamine (7.5 g, 10.3 mL, 74.1 mmol, 1.5 equiv.) to the solution. Cool the flask to 0 °C using an ice/water bath and begin stirring. The use of an excess of base ensures complete neutralization of the HCl byproduct.

  • Preparation of Acylating Agent: In a separate dry flask, dissolve chloroacetyl chloride (6.13 g, 4.3 mL, 54.3 mmol, 1.1 equiv.) in anhydrous DCM (20 mL).

  • Addition of Chloroacetyl Chloride: Transfer the chloroacetyl chloride solution to a dropping funnel. Add it dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. This slow, controlled addition is critical to manage the exothermic reaction and prevent side product formation.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the starting amine spot indicates completion.

  • Work-up - Quenching and Extraction:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and finally 50 mL of brine. These washes remove the triethylamine hydrochloride salt and any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column and elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound.

Visualization of Workflow and Mechanism

Synthesis Workflow

Synthesis_Workflow Reactants Tetrahydrofurfurylamine + Triethylamine in DCM Reaction_Vessel Reaction at 0°C to RT (4-6 hours) Reactants->Reaction_Vessel Acyl_Chloride Chloroacetyl Chloride in DCM Acyl_Chloride->Reaction_Vessel Dropwise Addition Workup Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) Reaction_Vessel->Workup Drying Dry (Na₂SO₄) & Concentrate Workup->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Product Pure 2-Chloro-N-(tetrahydro- 2-furanylmethyl)acetamide Purification->Product

Caption: Overall workflow for the synthesis of the target compound.

Simplified Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation Amine R-NH₂ AcylChloride Cl-C(=O)-CH₂Cl Amine->AcylChloride Intermediate R-NH₂⁺-C(O⁻)-CH₂Cl      |     Cl Intermediate2 R-NH₂⁺-C(O⁻)-CH₂Cl      |     Cl Product_H R-NH⁺=C(OH)-CH₂Cl + Cl⁻ Intermediate2->Product_H Product_H2 R-NH⁺=C(OH)-CH₂Cl Final_Product R-NH-C(=O)-CH₂Cl Product_H2->Final_Product Base Et₃N Base->Final_Product Salt Et₃NH⁺Cl⁻

References

Application Note & Protocol: A Guided Synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is a functionalized amide that serves as a valuable intermediate in synthetic organic chemistry. Its structure incorporates a reactive chloroacetamide "warhead" and a tetrahydrofurfuryl moiety, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. The chloroacetamide group is a potent electrophile, readily undergoing nucleophilic substitution, which allows for its conjugation to various molecular scaffolds.

This document provides a comprehensive, field-tested protocol for the synthesis of this compound via the N-acylation of tetrahydrofurfurylamine with chloroacetyl chloride. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and emphasize the critical safety considerations necessary for handling the hazardous reagents involved.

Reaction Principle and Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of tetrahydrofurfurylamine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine, is incorporated to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation and deactivation of the starting amine.

Overall Reaction Scheme:

reaction_scheme reactant1 Tetrahydrofurfurylamine reactant2 Chloroacetyl Chloride product This compound reactant1->product reactant2->product byproduct Triethylamine HCl base Triethylamine (Base) base->byproduct solvent THF (Solvent)

Caption: General reaction scheme for the N-acylation.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
Tetrahydrofurfurylamine4795-29-3C₅H₁₁NO101.15Flammable, Skin/Eye Irritant
Chloroacetyl Chloride79-04-9C₂H₂Cl₂O112.94Highly Toxic, Corrosive, Lachrymator, Water-Reactive[1][2][3]
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Flammable, Corrosive, Toxic
Tetrahydrofuran (THF), Anhydrous109-99-9C₄H₈O72.11Highly Flammable, Peroxide Former
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Suspected Carcinogen
Ethyl Acetate141-78-6C₄H₈O₂88.11Flammable, Eye Irritant
Hexanes110-54-3C₆H₁₄86.18Flammable, Neurotoxin
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Hygroscopic
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01N/A
Brine (Saturated NaCl)7647-14-5NaCl58.44N/A
Laboratory Equipment
  • Round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel (100 mL)

  • Ice/water bath

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Glass funnel and filter paper

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis. All operations involving chloroacetyl chloride must be performed in a certified chemical fume hood.

Step 1: Reaction Setup
  • Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator or assemble hot and cool under a stream of dry nitrogen.

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum for the nitrogen inlet, a second septum for reagent addition, and a glass stopper.

  • Place the flask in an ice/water bath on a magnetic stirrer.

  • Purge the flask with dry nitrogen or argon gas for several minutes.

Step 2: Reagent Addition
  • To the reaction flask, add tetrahydrofurfurylamine (7.4 g, 73.9 mmol) and anhydrous tetrahydrofuran (THF, 200 mL) via syringe.

  • Add triethylamine (11.2 g, 110.8 mmol, 1.5 equivalents) to the stirred solution[4]. The addition of a slight excess of base ensures complete neutralization of the HCl byproduct.

  • In a separate, dry 100 mL dropping funnel, prepare a solution of chloroacetyl chloride (10.0 g, 88.7 mmol, 1.2 equivalents) in anhydrous THF (50 mL)[4].

  • Attach the dropping funnel to the central neck of the reaction flask, replacing the glass stopper.

  • Begin adding the chloroacetyl chloride solution dropwise to the cooled, stirred amine solution over a period of 30-45 minutes. Causality: This slow, controlled addition is critical to manage the highly exothermic nature of the reaction and prevent the formation of side products. The temperature should be maintained below 10 °C.

  • A white precipitate (triethylamine hydrochloride) will form during the addition.

Step 3: Reaction and Work-up
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the mixture stir for an additional 2-4 hours to ensure the reaction goes to completion[4].

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The disappearance of the starting amine spot indicates completion.

  • Filter the reaction mixture through a Buchner funnel to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of THF or DCM.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Redissolve the resulting crude oil/solid in dichloromethane (DCM, 150 mL).

  • Transfer the DCM solution to a 500 mL separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 50 mL) - to remove any unreacted triethylamine.

    • Saturated sodium bicarbonate solution (2 x 50 mL) - to neutralize any remaining acidic species.

    • Brine (1 x 50 mL) - to begin the drying process and break any emulsions.

  • Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

Step 4: Purification and Characterization
  • The crude product, typically an oil or low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product, this compound[5], using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the tetrahydrofuran ring protons, the methylene group adjacent to the nitrogen, the chloro-methylene group, and a broad singlet for the amide N-H.

    • ¹³C NMR: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon and the carbon bearing the chlorine atom.

    • FT-IR: Look for a strong carbonyl (C=O) stretch around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

    • Mass Spectrometry: Verify the molecular weight (177.64 g/mol ) and observe the characteristic isotopic pattern for a monochlorinated compound.

Safety and Hazard Management

This procedure involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.

ReagentGHS PictogramsHazard Statements
Chloroacetyl Chloride GHS05, GHS06, GHS09Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life. Reacts violently with water.[2]
Tetrahydrofurfurylamine GHS02, GHS07Flammable liquid and vapor. Causes skin and serious eye irritation.[6]
Triethylamine GHS02, GHS05, GHS06Highly flammable liquid and vapor. Toxic if inhaled. Causes severe skin burns and eye damage.
  • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) are mandatory. All operations must be performed within a chemical fume hood to prevent inhalation of toxic vapors[1][7].

  • Handling Chloroacetyl Chloride: This substance is a potent lachrymator (tear-producing agent) and is extremely corrosive. It reacts violently with water and moisture to produce HCl gas[2][3]. Always handle under an inert atmosphere and use dry syringes and glassware. Never add water to the reagent[1].

  • Spill & Emergency Procedures: Keep a spill kit readily available. For chloroacetyl chloride spills, use an inert absorbent material like dry sand or earth; do not use water[1][3]. Ensure safety showers and eyewash stations are immediately accessible[1][3]. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention[2].

  • Waste Disposal: Quench any residual chloroacetyl chloride carefully by slowly adding it to a stirred, cooled solution of sodium bicarbonate. All chemical waste must be disposed of according to institutional and local environmental regulations.

Workflow Visualization and Data Summary

Experimental Workflow Diagram

workflow node_prep node_prep node_react node_react node_workup node_workup node_purify node_purify node_analyze node_analyze A Setup (Dry Glassware, Inert Atm.) B Reagent Addition (Amine + Base in THF) A->B 1 C Controlled Reaction (Dropwise Acyl Chloride, <10°C) B->C 2 D Stir at RT (Monitor by TLC) C->D 3 E Filtration (Remove Et3N·HCl salt) D->E 4 F Solvent Removal (Rotary Evaporation) E->F 5 G Aqueous Work-up (Wash with HCl, NaHCO3, Brine) F->G 6 H Drying & Concentration (Dry with MgSO4, Evaporate) G->H 7 I Purification (Recrystallization or Chromatography) H->I 8 J Characterization (NMR, IR, MS) I->J 9

Caption: Step-by-step experimental workflow.

Representative Data
ParameterValue
Mass of Tetrahydrofurfurylamine7.40 g (73.9 mmol)
Mass of Chloroacetyl Chloride10.0 g (88.7 mmol)
Theoretical Yield13.12 g
Actual Yield (Post-Purification)10.8 g
Percent Yield 82.3%
AppearanceWhite to off-white solid
Melting Point~40-43 °C

References

purification of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Topic: High-Purity Isolation of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide via Optimized Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This application note provides a detailed, field-proven protocol for the purification of this compound using recrystallization, a robust and scalable technique. We will delve into the scientific rationale behind solvent selection, provide a step-by-step methodology, and offer expert troubleshooting advice to ensure a high-yield, high-purity outcome. This guide is designed to be a self-validating system, empowering researchers to achieve consistent and reproducible results.

The Foundational Principle: Why Recrystallization?

Recrystallization is a cornerstone purification technique for solid organic compounds.[1] Its efficacy is rooted in the differential solubility of a target compound and its impurities in a given solvent at varying temperatures. The core principle is that most solids are significantly more soluble in a hot solvent than in a cold one.[1]

By dissolving the impure, crude material in a minimum amount of a suitable hot solvent to create a saturated solution, we ensure that both the desired product and the impurities are initially in the liquid phase. As the solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a highly ordered, pure lattice structure. Impurities, being present in much lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[1] For amide compounds, recrystallization is often the preferred method of purification over chromatography due to its efficiency and scalability.[2]

Compound Profile and Strategic Considerations

A thorough understanding of the target molecule is critical for designing an effective purification strategy.

Physicochemical Properties
PropertyDataReference
IUPAC Name 2-Chloro-N-[[(2R)-oxolan-2-yl]methyl]acetamide[3]
CAS Number 39089-62-8[3][]
Molecular Formula C7H12ClNO2[3]
Structural Features Contains a polar amide, an ether (tetrahydrofuran ring), and an alkyl chloride.
Predicted Solubility Expected to be soluble in polar organic solvents and poorly soluble in nonpolar solvents and water, a characteristic of many N-substituted acetamides.[5]
Anticipated Impurities

The synthesis of this compound typically involves the acylation of tetrahydrofurfurylamine with chloroacetyl chloride, often in the presence of a base.[6][7] This allows us to anticipate the following impurities:

  • Unreacted Starting Materials: Tetrahydrofurfurylamine and residual chloroacetylating agents.

  • Side-Products: Di-acylated amines or products from reactions with the solvent.

  • Inorganic Salts: If a base like triethylamine is used, salts such as triethylamine hydrochloride will be present.[8]

Our recrystallization strategy must effectively separate the target compound from these structurally and chemically diverse impurities.

The Workflow: From Crude Solid to Pure Crystals

The following diagram outlines the logical flow of the entire recrystallization process.

Recrystallization_Workflow Figure 1. Recrystallization Workflow A 1. Dissolution Dissolve crude product in minimum hot solvent B 2. Hot Filtration (Optional) Remove insoluble impurities (e.g., salts, dust) A->B if needed C 3. Cooling & Crystallization Allow filtrate to cool slowly to form pure crystals A->C if no insolubles B->C D 4. Vacuum Filtration Separate pure crystals from the mother liquor C->D E 5. Crystal Washing Rinse with a small amount of cold solvent D->E F 6. Drying Dry crystals to remove residual solvent E->F

Caption: General workflow for purification by recrystallization.

Protocol Part I: Solvent System Selection

The choice of solvent is the most critical variable in recrystallization.[9] An ideal solvent should:

  • Completely dissolve the target compound at its boiling point.

  • Dissolve the compound very poorly at low temperatures (e.g., 0-4 °C).

  • Either not dissolve impurities at all, or dissolve them so well that they remain in the mother liquor upon cooling.

  • Be chemically inert to the compound.

  • Have a relatively low boiling point for easy removal during drying.

Given the polar nature of our target amide, polar organic solvents are excellent candidates.[2][10] We recommend screening the following solvents.

Screening Methodology:
  • Place ~50 mg of the crude product into a small test tube.

  • Add the chosen solvent dropwise at room temperature until the total volume is ~1 mL. Observe solubility.

  • If the compound is insoluble at room temperature, heat the mixture gently in a water bath. Observe if it dissolves.

  • If it dissolves when hot, cool the test tube in an ice bath to see if crystals form.

Solvent SystemObservation at 25 °CObservation at Boiling PointOutcome on CoolingSuitability
Isopropanol (IPA) Sparingly solubleSolubleGood crystal formationExcellent single-solvent candidate.
Ethanol Moderately solubleVery solubleMay require significant cooling; potential for lower yield.Good, but IPA may be superior.[11]
Acetone SolubleVery solublePoor crystallization due to high solubility at low temps.Unsuitable as a single solvent, but could be used in a solvent/anti-solvent pair.[9]
Ethyl Acetate Sparingly solubleSolubleGood crystal formationGood single-solvent candidate.
Toluene/Hexane Insoluble in Hexane; Sparingly soluble in TolueneSoluble in hot TolueneCan be used as a solvent/anti-solvent pair. Dissolve in hot toluene, add hexane until cloudy.Effective two-solvent system. [11]
Water InsolubleInsolubleN/AUnsuitable as a primary solvent, but excellent for an initial wash to remove inorganic salt impurities.[12]

Protocol Part II: Step-by-Step Recrystallization

This protocol assumes the use of Isopropanol (IPA) based on the screening results.

Materials and Equipment:
  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Deionized Water

  • Erlenmeyer flasks (two sizes)

  • Hotplate with stirring capability

  • Buchner funnel and filtration flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:
  • Initial Wash (Optional but Recommended): If inorganic salts are suspected, suspend the crude solid in room temperature deionized water, stir vigorously for 15 minutes, and then filter. This removes highly polar impurities. Dry the crude solid before proceeding.

  • Dissolution: Place the crude solid (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of IPA (e.g., 30 mL) and begin heating the mixture on a hotplate with gentle stirring.

  • Achieving Saturation: Continue adding IPA in small portions to the gently boiling mixture until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[2]

  • Hot Filtration (If Necessary): If you observe any insoluble material (e.g., dust, salt residue) in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and remove it from the heat. Allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of large, pure crystals.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the pure crystals by vacuum filtration using a Buchner funnel.[13]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold IPA. This removes any residual mother liquor adhering to the crystal surfaces. Using cold solvent is critical to avoid re-dissolving the product.

  • Drying: Leave the crystals in the Buchner funnel with the vacuum on to pull air through them for 15-20 minutes. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C).

Quality Control and Troubleshooting

A successful purification must be verified.

ParameterPre-Recrystallization (Crude)Post-Recrystallization (Pure)
Appearance Often off-white, tan, or clumpy.White to off-white crystalline solid.
Melting Point Broad melting range at a lower temperature.Sharp melting range (e.g., within 1-2 °C) at a higher temperature.
Yield N/ATypically 75-90%, depending on impurity load.
Troubleshooting Common Issues:
  • Problem: The product "oils out" instead of forming crystals.

    • Cause: The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.

    • Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.[11]

  • Problem: No crystals form upon cooling.

    • Cause: Too much solvent was used, or the solution is not sufficiently supersaturated.

    • Solution: Boil off some of the solvent to increase the concentration and allow it to cool again. Alternatively, add a "seed crystal" (a tiny amount of pure product) to initiate crystallization.

  • Problem: Very low recovery of the product.

    • Cause: Too much solvent was used, the product is too soluble in the cold solvent, or the crystals were washed with solvent that was not cold enough.

    • Solution: Try to recover more product by evaporating some of the mother liquor and re-cooling. For future runs, use less solvent or switch to a solvent in which the product is less soluble.

References

1H NMR and 13C NMR spectrum of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Structural Elucidation of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide via ¹H and ¹³C NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic molecules.[1][2] This application note provides a comprehensive guide to the acquisition and interpretation of one-dimensional ¹H and ¹³C NMR spectra for this compound. Given its combination of a chiral tetrahydrofuran ring, an amide linkage, and an electrophilic chloroacetyl group, this molecule presents a rich case for spectral analysis. We will delve into the theoretical prediction of its spectral features, provide a detailed experimental protocol for high-quality data acquisition, and outline a systematic workflow for data processing and interpretation. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development who require robust methods for molecular characterization.

Introduction and Molecular Structure Analysis

This compound (CAS No: 39089-62-8) is a substituted amide containing several key structural motifs.[][4] Its molecular formula is C₇H₁₂ClNO₂.[][4] The structural verification of such compounds is critical in ensuring purity and confirming identity during multi-step syntheses. NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in the molecule.

The structure contains nine distinct proton environments and seven unique carbon environments, leading to a complex but interpretable set of spectra. The presence of a chiral center at C2 of the tetrahydrofuran ring results in diastereotopic protons in the adjacent methylene groups (C5' and C6'), which are expected to be chemically non-equivalent and exhibit complex splitting patterns.

Figure 1: Structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Spectral Data

Predicting the NMR spectrum is a crucial first step before data acquisition. This involves analyzing the electronic environment of each nucleus to estimate its chemical shift (δ) and the neighboring nuclei to determine spin-spin coupling (J) patterns.[5]

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to show signals across a broad range. The protons on the tetrahydrofuran (THF) ring typically appear between 1.5 and 4.0 ppm.[6][7] The presence of the electron-withdrawing chloroacetyl and amide groups will shift adjacent protons downfield.

Proton Label(s)IntegrationPredicted δ (ppm)Predicted MultiplicityCoupling (J) withRationale
H-N 1H6.5 - 8.0Broad Singlet (t)Hc, HdAmide proton, often broad due to quadrupole relaxation and exchange. May show coupling to C6 protons.
Ha, Hb (Cl-CH₂) 2H4.0 - 4.2Singlet (s)NoneProtons are adjacent to a carbonyl and a chlorine atom, causing a strong downfield shift. No adjacent protons to couple with.
Hc, Hd (-CH₂-N) 2H3.2 - 3.6Multiplet (m)H-N, HeDiastereotopic protons adjacent to the chiral center (C2') and the amide nitrogen.
He (O-CH-C) 1H3.9 - 4.2Multiplet (m)Hc, Hd, Hj, HkMethine proton adjacent to the ring oxygen and the chiral center.
Hf, Hg (-O-CH₂) 2H3.6 - 3.9Multiplet (m)Hh, HiDiastereotopic protons adjacent to the ring oxygen.
Hh, Hi, Hj, Hk (-CH₂-CH₂-) 4H1.5 - 2.1Multiplet (m)Hf, Hg, HeProtons on C3' and C4' of the THF ring, located in the more shielded alkyl region.[8]
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton. With proton decoupling, each unique carbon atom will appear as a single line.[9] The chemical shifts are highly dependent on the functional group.[9][10]

Carbon LabelPredicted δ (ppm)Rationale
C2 (C=O) 165 - 175Carbonyl carbon of the amide group.[11]
C1 (Cl-CH₂) 40 - 45Alkyl carbon directly attached to an electron-withdrawing chlorine atom.
C2' (O-CH-C) 75 - 85Methine carbon of the THF ring, bonded to oxygen.
C5' (-O-CH₂) 65 - 75Methylene carbon of the THF ring, bonded to oxygen.[12]
C6 (-CH₂-N) 40 - 50Methylene carbon adjacent to the amide nitrogen.
C3', C4' (-CH₂-) 25 - 35Saturated methylene carbons in the THF ring.

Experimental Protocols

Adherence to a standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Protocol: Sample Preparation

A properly prepared sample is homogeneous and free of particulate matter, which is crucial for achieving good magnetic field homogeneity (shimming).[13]

  • Material Weighing: Accurately weigh 5-25 mg of this compound for a standard ¹H NMR spectrum. For ¹³C NMR, a higher concentration (100-500 mM) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[14][15]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its good dissolving power and relatively simple residual solvent peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue and is useful for observing exchangeable protons like the N-H proton.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[13][14]

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[15]

  • Tube Filling and Capping: Ensure the final sample height in the NMR tube is between 4 and 5 cm to match the active volume of the spectrometer's receiver coil.[15][16] Cap the tube securely to prevent solvent evaporation.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent used.[14]

Protocol: NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer and may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment (zg30).

  • Solvent: Lock on the deuterium signal of the solvent (e.g., CDCl₃).

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectral Width (SW): ~16 ppm (centered around 6 ppm).

    • Number of Scans (NS): 8 to 16 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

  • Receiver Gain (RG): Adjust automatically.

¹³C NMR Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling (zgpg30).

  • Acquisition Parameters:

    • Spectral Width (SW): ~220 ppm (centered around 100 ppm).

    • Number of Scans (NS): 1024 or more, depending on concentration.

    • Relaxation Delay (D1): 2 seconds.

  • Note: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, significantly more scans are required compared to ¹H NMR.[17]

Data Processing and Interpretation Workflow

The raw data collected by the spectrometer is a Free Induction Decay (FID), which must be mathematically processed to generate the frequency-domain spectrum.[18]

G cluster_0 Experimental cluster_1 Processing cluster_2 Interpretation A Sample Preparation B Data Acquisition (FID) A->B Insert into Spectrometer C Fourier Transform (FID -> Spectrum) B->C D Phase Correction C->D E Baseline Correction D->E F Calibration (to TMS or Solvent) E->F G Peak Picking & Integration F->G H Assign Signals to Protons/Carbons G->H I Analyze Coupling Constants H->I J Final Structure Confirmation I->J

Figure 2: Workflow for NMR data processing and structural interpretation.

  • Fourier Transformation (FT): The time-domain FID signal is converted into a frequency-domain spectrum.[18]

  • Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.

  • Calibration: The chemical shift axis is calibrated. For ¹H and ¹³C spectra, this is typically done using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[14]

  • Integration and Peak Picking: The area under each peak in the ¹H spectrum is integrated to determine the relative ratio of protons.[5] All peaks in both spectra are identified.

  • Structural Assignment: The experimental spectrum is compared with the predicted data. Each signal is assigned to a specific proton or carbon in the molecule based on its chemical shift, integration (for ¹H), and multiplicity (for ¹H).[2] For complex structures, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) may be required for complete and unambiguous assignment.[1][17]

Conclusion

This application note outlines a robust framework for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. By combining theoretical prediction with standardized experimental and processing protocols, researchers can confidently verify the structure of this and related molecules. The detailed spectral predictions serve as a benchmark for interpreting the experimental data, ensuring a high degree of accuracy in structural elucidation for pharmaceutical and chemical research applications.

References

mass spectrometry analysis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the analysis of this compound (Molecular Formula: C₇H₁₂ClNO₂) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] As a molecule of interest in synthetic chemistry and potentially as a process-related impurity or metabolite in drug development, a robust and sensitive analytical method is crucial for its detection and quantification.[2][3] This document outlines the foundational principles, experimental rationale, and detailed protocols for its analysis. We delve into sample preparation strategies, optimized LC-MS/MS parameters, and the predicted fragmentation pathways that are key to its structural confirmation and selective quantification. The methodologies described herein are designed for researchers, analytical scientists, and quality control professionals requiring a reliable analytical approach for this compound.

Introduction and Analytical Rationale

The compound this compound is a substituted amide containing a reactive chloroacetyl group and a tetrahydrofuran moiety. Its analysis is critical for ensuring the purity of active pharmaceutical ingredients (APIs), monitoring chemical reactions, or conducting pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice due to its unparalleled sensitivity, selectivity, and speed.[3] The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection allows for the confident identification and quantification of the target analyte, even in complex sample matrices.[4]

This guide is structured to provide not just a protocol, but a logical framework for method development. We begin by examining the molecule's inherent chemical properties to predict its behavior within the mass spectrometer, a crucial first step in designing a targeted and efficient analytical method.

Predicted Mass Spectrometric Behavior and Fragmentation

Understanding the analyte's structure is fundamental to predicting its ionization and fragmentation, which forms the basis of a selective MS/MS method.

  • Chemical Structure: this compound

  • Molecular Formula: C₇H₁₂ClNO₂

  • Monoisotopic Mass: 177.0584 g/mol

Ionization

Given the presence of an amide nitrogen, the molecule is expected to readily protonate under acidic conditions, making positive mode Electrospray Ionization (ESI) the ideal choice.[5] The protonated precursor ion, [M+H]⁺, will be observed at a mass-to-charge ratio (m/z) of 178.0657. A key confirmatory feature will be the presence of the A+2 isotopic peak at m/z 180.0627, with an abundance approximately one-third of the A peak, which is characteristic of a molecule containing one chlorine atom (³⁵Cl/³⁷Cl).

Predicted Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion is predicted to yield several characteristic product ions. The fragmentation is likely to occur at the most labile bonds, primarily around the amide linkage and the tetrahydrofuran ring.[6][7] The primary fragmentation events are hypothesized as follows:

  • Cleavage of the C-N bond between the tetrahydrofuranylmethyl group and the amide nitrogen, leading to the formation of the tetrahydro-2-furanylmethyl cation at m/z 85.06.

  • Loss of the chloroacetyl group via cleavage of the amide bond, resulting in the protonated tetrahydrofurfurylamine fragment at m/z 102.08.

  • Neutral loss of HCl from the precursor ion, a common fragmentation for chlorinated compounds, yielding a fragment at m/z 142.08.

G cluster_main Predicted Fragmentation of [M+H]⁺ cluster_frags Primary Product Ions precursor [C₇H₁₂ClNO₂ + H]⁺ m/z = 178.07 frag1 [C₅H₉O]⁺ m/z = 85.06 precursor->frag1 Cleavage of C-N bond frag2 [C₅H₁₂NO]⁺ m/z = 102.08 precursor->frag2 Loss of Chloroacetyl Group frag3 [C₇H₁₂NO₂]⁺ m/z = 142.08 precursor->frag3 Neutral Loss of HCl

Predicted fragmentation of this compound.

Experimental Design and Methodologies

A robust analytical method is built upon a logical sequence of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solution, free from interfering matrix components.[4] The choice of technique is dictated by the complexity of the sample matrix.[8][9]

  • For Standard Solutions & Simple Matrices (e.g., reaction mixtures): A simple "dilute and shoot" approach is often sufficient. The sample is diluted in a solvent compatible with the initial mobile phase conditions to an appropriate concentration.[9]

  • For Complex Biological Matrices (e.g., plasma, serum): Protein precipitation is a rapid and effective method to remove the bulk of proteinaceous material.[9] This involves adding a cold organic solvent (typically acetonitrile or methanol) to the sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte, can then be injected or further processed.

  • For Higher Sensitivity and Selectivity: Solid-Phase Extraction (SPE) can be employed. This technique provides superior cleanup and allows for pre-concentration of the analyte, thereby improving detection limits.[10]

Liquid Chromatography (LC)

The LC system separates the analyte from other components prior to its introduction into the mass spectrometer.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and peak shape for small to moderately polar organic molecules.[11]
Mobile Phase A Water with 0.1% Formic AcidThe aqueous phase for reversed-phase chromatography. Formic acid aids in protonation for positive ESI.[12]
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic phase. Acetonitrile is a common choice with good UV transparency and compatibility with MS.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.
Injection Vol. 5 µLA small injection volume minimizes potential column overload and peak distortion.
Gradient 5% B to 95% B over 5 minutesA gradient elution ensures that the analyte is eluted with good peak shape and is effective for separating compounds with varying polarities.[11]
Mass Spectrometry (MS)

The mass spectrometer is configured for selective detection and quantification using tandem MS.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The amide nitrogen is readily protonated, making ESI+ the most sensitive mode for this analyte.[5]
Scan Type Multiple Reaction Monitoring (MRM)MRM provides the highest sensitivity and selectivity for quantification by monitoring specific precursor-to-product ion transitions.[3]
Precursor Ion (Q1) m/z 178.1The protonated molecular ion [M+H]⁺.
Product Ions (Q3) m/z 102.1 (Quantifier), m/z 85.1 (Qualifier)The most stable and abundant product ions are chosen. The quantifier is used for concentration measurement, while the qualifier confirms identity.
Capillary Voltage 3.5 kVOptimizes the electrospray process for efficient ion generation.
Gas Temp. 325 °CFacilitates the desolvation of droplets in the ESI source.
Gas Flow 8 L/minAssists in desolvation and directs ions into the mass spectrometer.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the analysis.

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with a 50:50 mixture of methanol and water.

  • Calibration Standards (1-1000 ng/mL): Perform serial dilutions of the working stock solution with 50:50 methanol:water to create a series of calibration standards covering the desired concentration range.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis Workflow

The overall workflow from sample to result follows a logical progression.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing standards Prepare Calibration Standards inject Inject into LC-MS/MS System standards->inject samples Prepare Samples (e.g., Protein Precipitation) samples->inject separate Chromatographic Separation (C18) inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM Mode) ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

General workflow for the LC-MS/MS analysis of the target compound.

Conclusion

This application note provides a robust and detailed LC-MS/MS method for the selective and sensitive analysis of this compound. The protocols and parameters outlined herein are based on established principles of mass spectrometry and chromatography for small molecules.[11][12] By explaining the rationale behind experimental choices, from predicting fragmentation pathways to selecting chromatographic conditions, this guide serves as a comprehensive resource for researchers and analysts. The described method can be readily implemented and adapted for various applications, including quality control, reaction monitoring, and bioanalytical studies, ensuring accurate and reliable results.

References

Application Notes and Protocols for Cysteine Alkylation in Proteomics using Chloro-N-Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Cysteine Alkylation: Navigating the Choice Between Iodoacetamide and Chloroacetamide

Introduction: Clarifying the Reagent and the Rationale

In the pursuit of comprehensive proteome characterization, the precise and irreversible modification of cysteine residues is a cornerstone of sample preparation. This step, known as alkylation, follows the reduction of disulfide bonds and is critical for preventing their re-formation, ensuring proteins are amenable to enzymatic digestion and accurate analysis by mass spectrometry (MS).

This guide focuses on the use of chloro-N-acetamide derivatives for cysteine alkylation. Initially, this document was prompted by an inquiry regarding 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide . However, a thorough review of scientific literature and chemical databases reveals a significant ambiguity. The CAS number commonly associated with this compound, 85650-56-2, correctly identifies Asenapine maleate, an antipsychotic medication. The correct CAS number for this compound is 39089-62-8, a reagent for which there is a notable absence of established protocols in proteomics literature.

Therefore, to provide a scientifically robust and practical guide, this document will focus on the parent compound, 2-Chloroacetamide (CAA) , as a well-documented and representative member of the chloro-N-acetamide class of alkylating agents. CAA serves as a crucial alternative to the more traditional iodoacetamide (IAA), and understanding its properties is key to designing robust proteomics workflows. This guide will provide an in-depth analysis of CAA, its mechanistic underpinnings, a direct comparison with other common alkylating agents, and detailed, field-proven protocols for its application.

Principle and Mechanism of Action

The alkylation of cysteine residues by 2-chloroacetamide is a classic bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the cysteine's thiol group (-SH) to its more nucleophilic thiolate form (-S⁻), a reaction favored under the slightly alkaline conditions (pH ~8-8.5) typical of proteomics sample preparation. The thiolate anion then attacks the electrophilic carbon atom of the chloroacetamide, displacing the chloride leaving group.

This reaction results in the formation of a stable thioether bond, covalently attaching a carbamidomethyl group to the cysteine residue. This modification has a monoisotopic mass shift of +57.021464 Da .

Cysteine Alkylation with 2-Chloroacetamide cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: SN2 Reaction CysSH Cysteine Residue (R-SH) Thiolate Thiolate Anion (R-S⁻) CysSH->Thiolate OH⁻ (pH > 8) Thiolate_ref Thiolate Anion (R-S⁻) CAA 2-Chloroacetamide (Cl-CH₂-CONH₂) AlkylatedCys Carbamidomethyl-Cysteine (R-S-CH₂-CONH₂) Chloride Cl⁻ AlkylatedCys:e->Chloride:w Displacement Thiolate_ref:e->AlkylatedCys:w Nucleophilic Attack

Figure 1: Mechanism of Cysteine Alkylation by 2-Chloroacetamide.

Comparative Analysis of Alkylating Agents

The choice of alkylating agent is a critical decision that can significantly impact the quality and interpretation of proteomics data. While iodoacetamide (IAA) has been the historical standard, CAA presents a compelling alternative with a distinct profile of advantages and disadvantages.

The Trade-Off: Specificity vs. Side Reactions

The primary advantage of 2-chloroacetamide (CAA) is its higher specificity for cysteine residues compared to iodoacetamide (IAA).[1][2] IAA is a more reactive compound and is well-documented to cause a higher incidence of off-target alkylation on other nucleophilic residues, including methionine, lysine, histidine, and the N-terminus of peptides.[3] This "over-alkylation" can complicate data analysis by increasing the number of variable modifications to consider, potentially splitting a peptide's signal across multiple modified forms and reducing the confidence of peptide-spectrum matches (PSMs).[4]

However, the increased specificity of CAA comes at a significant cost: a dramatic increase in the oxidation of methionine and, to a lesser extent, tryptophan residues.[1][5] Studies have shown that using CAA can increase the proportion of methionine-containing peptides that are oxidized to as high as 40%, compared to just 2-5% when using IAA.[3][5] This artifactual oxidation can be problematic, especially in studies where the biological oxidation state of methionine is of interest.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance differences between CAA and IAA.

Table 1: Alkylation Efficiency and Impact on Peptide Identification

FeatureIodoacetamide (IAA)2-Chloroacetamide (CAA)Rationale & References
Cysteine Alkylation Efficiency High (>95%)High (>95%)Both reagents can achieve near-complete alkylation under optimized conditions.
Reaction Speed Fast (Typically 15-30 min at RT)Slower than IAA (Often requires elevated temperature or longer incubation)The higher reactivity of the iodo- group leads to faster kinetics.[6]
Impact on Total Peptide IDs Can be lower due to signal splitting from off-target modifications.Can be higher due to fewer off-target modifications, leading to cleaner spectra.[7]Reduced spectral complexity with CAA can improve database search outcomes.
Mass Shift (Carbamidomethyl) +57.021464 Da+57.021464 DaBoth reagents result in the same chemical modification on cysteine.

Table 2: Common Side Reactions and Off-Target Modifications

Side ReactionIodoacetamide (IAA)2-Chloroacetamide (CAA)Rationale & References
Methionine Oxidation Low (2-5% of Met-peptides)High (up to 40% of Met-peptides) A major drawback of CAA. The mechanism is not fully elucidated but is a consistent observation.[1][2][5]
Methionine Alkylation Significant. Leads to a neutral loss of the side chain in MS/MS, complicating analysis.Significantly reduced compared to IAA.IAA's higher reactivity leads to more frequent modification of the methionine thioether.
N-Terminus/Lysine Alkylation Common, especially if excess reagent is not quenched.Significantly reduced compared to IAA.The lower reactivity of CAA makes it less prone to modifying primary amines.[1]
Tryptophan Oxidation LowModerate increase compared to IAA.CAA can also promote the oxidation of other susceptible residues.[3][5]

digraph "Alkylation Agent Decision Workflow" {
graph [fontname="Arial", fontsize=12];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Start: Choose an\nAlkylation Reagent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Goal [label="What is the primary goal of the experiment?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; MaxIDs [label="Maximize peptide/protein IDs\nand minimize off-target alkylation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; RedoxStudy [label="Is the biological oxidation\nstate of Methionine critical?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

UseCAA [label="Use 2-Chloroacetamide (CAA)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseIAA [label="Use Iodoacetamide (IAA)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ConsiderAlternatives [label="Consider non-iodine/chlorine\nreagents like Acrylamide", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Goal; Goal -> MaxIDs [label="General Proteomics"]; Goal -> RedoxStudy [label="Redox Proteomics"];

MaxIDs -> UseCAA [label="Yes"]; MaxIDs -> UseIAA [label="No (Standard Protocol)"];

RedoxStudy -> UseIAA [label="Yes"]; RedoxStudy -> UseCAA [label="No"];

UseIAA -> ConsiderAlternatives [label="If off-target effects\nare still a major concern"]; }

Figure 2: Decision workflow for selecting an alkylating agent.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Always use high-purity reagents and proteomics-grade water.

Protocol 1: In-Solution Protein Digestion with Simultaneous Reduction and Alkylation

This modern protocol combines reduction and alkylation into a single, efficient step, reducing sample handling time. It is particularly effective when using Tris(2-carboxyethyl)phosphine (TCEP) as a reductant, which is stable in the presence of chloroacetamide.[7]

Materials:

  • Lysis Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing/Alkylating Solution: 10 mM TCEP and 40 mM 2-Chloroacetamide (CAA) in Lysis Buffer. (Prepare fresh).

  • Quenching Solution: 20 mM Dithiothreitol (DTT) in 100 mM Tris-HCl, pH 8.5

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic), pH 8.0

  • Trypsin: Proteomics-grade, reconstituted in 1 mM HCl or 50 mM acetic acid.

Procedure:

  • Protein Solubilization: Resuspend cell or tissue pellet in an appropriate volume of Lysis Buffer. Quantify protein concentration using a compatible assay (e.g., BCA after dilution).

  • Reduction and Alkylation:

    • To your protein solution (e.g., 100 µg of protein), add the fresh Reducing/Alkylating Solution.

    • Incubate for 5 minutes at 70°C with gentle mixing.[8] This elevated temperature accelerates the slower CAA reaction.

  • Dilution: Dilute the sample at least 8-fold with Digestion Buffer to reduce the urea concentration to below 1.5 M. This is critical for trypsin activity.

  • Enzymatic Digestion:

    • Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C.

  • Quenching and Desalting:

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 1% (pH < 3).

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Protocol 2: In-Gel Protein Digestion

This protocol is adapted for proteins separated by 1D or 2D SDS-PAGE.[8]

Materials:

  • Destain Solution: 50% Acetonitrile (ACN), 50 mM Ammonium Bicarbonate (AmBic)

  • Dehydration Solution: 100% Acetonitrile (ACN)

  • Reducing/Alkylating Solution: 10 mM TCEP, 40 mM CAA in 100 mM AmBic. (Prepare fresh).

  • Wash Solution: 50% ACN, 50 mM AmBic

  • Trypsin Solution: 10-20 ng/µL proteomics-grade trypsin in 50 mM AmBic (ice-cold).

Procedure:

  • Excision and Destaining:

    • Excise the protein band(s) of interest from the Coomassie-stained gel with a clean scalpel. Cut the band into ~1 mm³ cubes.

    • Place gel pieces in a microcentrifuge tube. Add enough Destain Solution to cover the pieces and vortex for 15 minutes. Remove the solution.

    • Dehydrate the gel pieces by adding 100% ACN until they shrink and turn opaque white. Remove the ACN.

    • Repeat the destain/dehydration cycle until all blue color is gone.

  • Simultaneous Reduction and Alkylation:

    • Add the fresh Reducing/Alkylating Solution to the dehydrated gel pieces.

    • Incubate at 70°C for 5 minutes.[8]

    • Remove the solution and discard.

  • Washing:

    • Add Wash Solution and vortex for 15 minutes. Remove and discard the solution.

    • Dehydrate the gel pieces again with 100% ACN. Remove all ACN and dry the gel pieces completely in a vacuum centrifuge (5-10 minutes).

  • Enzymatic Digestion:

    • Rehydrate the dry gel pieces in ice-cold Trypsin Solution on ice for 30-45 minutes. Use a minimal volume that will be fully absorbed.

    • Add enough 50 mM AmBic to just cover the gel pieces.

    • Incubate overnight at 37°C.

  • Peptide Extraction:

    • Collect the supernatant from the digestion.

    • Perform two sequential extractions:

      • Add 50% ACN / 5% Formic Acid, vortex for 15 minutes, sonicate for 5 minutes, and collect the supernatant.

      • Add 100% ACN, vortex for 15 minutes, and collect the supernatant.

    • Pool all supernatants. Dry the peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Protocol 3: Filter-Aided Sample Preparation (FASP)

The FASP method is excellent for samples containing detergents like SDS and allows for robust protein cleanup and digestion on a filter membrane.

Materials:

  • Lysis Buffer: 2% SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT

  • Urea Solution (UA): 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Alkylation Solution: 50 mM 2-Chloroacetamide (CAA) in UA solution. (Prepare fresh, protect from light).

  • Digestion Buffer: 50 mM Ammonium Bicarbonate (AmBic)

  • Trypsin: Proteomics-grade

Procedure:

  • Lysis and Reduction:

    • Lyse cells/tissue in Lysis Buffer. Heat at 95°C for 5 minutes.

    • Clarify the lysate by centrifugation (16,000 x g, 10 min).

  • Filter Preparation:

    • Place a 10 kDa or 30 kDa molecular weight cut-off filter unit into a collection tube.

    • Add 200 µL of UA solution to the filter and centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.

  • Protein Loading and Washing:

    • Combine up to 100 µg of protein lysate with 200 µL of UA solution in the filter unit.

    • Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through.

    • Add another 200 µL of UA solution and centrifuge again. Discard the flow-through.

  • Alkylation:

    • Add 100 µL of fresh Alkylation Solution to the protein concentrate on the filter.

    • Mix gently on a thermomixer for 1 minute at 600 rpm.

    • Incubate for 20 minutes at room temperature in the dark.

    • Centrifuge at 14,000 x g for 10 minutes.

  • Buffer Exchange:

    • Wash the filter twice by adding 100 µL of UA solution and centrifuging for 15 minutes each time.

    • Wash the filter three times by adding 100 µL of Digestion Buffer and centrifuging for 10-15 minutes each time. This removes the urea.

  • Digestion and Elution:

    • Transfer the filter unit to a new, clean collection tube.

    • Add 40-100 µL of Digestion Buffer containing trypsin (1:100 ratio) to the filter.

    • Incubate in a humidity chamber at 37°C overnight.

    • Collect the peptides by centrifuging at 14,000 x g for 10 minutes.

    • Perform a second elution with 50 µL of Digestion Buffer and a final elution with 50 µL of 0.5 M NaCl to recover all peptides.

    • Pool the eluates, acidify, and desalt as described in Protocol 1.

Proteomics Workflow Start Protein Sample (Cells, Tissue, etc.) Lysis Lysis & Solubilization (Urea, SDS) Start->Lysis Reduction Reduction of Disulfide Bonds (DTT or TCEP) Lysis->Reduction Alkylation Alkylation of Cysteines (e.g., 2-Chloroacetamide) Reduction->Alkylation Digestion Proteolytic Digestion (Trypsin) Alkylation->Digestion Cleanup Peptide Cleanup & Desalting (C18 SPE) Digestion->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

Figure 3: A typical bottom-up proteomics workflow highlighting the reduction and alkylation steps.

Troubleshooting and Scientific Considerations

  • Issue: High Methionine Oxidation.

    • Cause: This is an inherent property of CAA.[1][5]

  • Issue: Incomplete Alkylation.

    • Cause: CAA is less reactive than IAA. Reaction time, temperature, or reagent concentration may be insufficient.

    • Solution: Ensure the reaction is performed at the recommended temperature (e.g., 70°C for the simultaneous protocol) to drive the reaction to completion.[8] Verify the freshness and concentration of your CAA solution. Include "Carbamidomethyl (C)" as a variable modification (in addition to a fixed modification) in a preliminary search to assess the extent of incomplete alkylation.

  • Issue: Poor Peptide Recovery after In-Gel Digestion.

    • Cause: Gel pieces may not have been fully dehydrated before trypsin addition, or the extraction protocol was inefficient.

    • Solution: Ensure gel pieces are completely white and shrunken before adding trypsin. Perform all recommended extraction steps, including the use of sonication and multiple changes of increasingly organic solvents, to maximize peptide recovery from the gel matrix.

  • Data Interpretation Note: When using iodine-containing reagents like IAA, alkylated methionine can undergo a characteristic neutral loss in the mass spectrometer, which can interfere with the analysis of other modifications, such as phosphorylation.[5] This interference is largely absent when using CAA, which is another advantage of the reagent.[3]

Conclusion and Authoritative Recommendation

The choice of a cysteine alkylating agent is not trivial and represents a critical fork in the road of proteomics sample preparation. 2-Chloroacetamide (CAA) is a superior reagent to iodoacetamide (IAA) when the primary goal is to maximize the number of confident peptide and protein identifications by minimizing off-target modifications . Its increased specificity leads to cleaner MS/MS spectra and more straightforward data analysis.

However, researchers must be acutely aware of the significant trade-off: CAA will induce substantial, non-biological oxidation of methionine residues .[1][5] Therefore, for any study focused on redox proteomics or where the native oxidation state of proteins is a key biological question, iodoacetamide remains the more appropriate choice .

By understanding the distinct chemical properties and downstream analytical consequences of each reagent, researchers can make an informed decision that best aligns with their experimental objectives, ultimately leading to more reliable and interpretable proteomics data.

References

Application Notes & Protocols: The Strategic Role of 2-Chloro-N-substituted Acetamides as Precursors in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unsung Importance of Chloroacetamide Precursors in Medicinal Chemistry

In the intricate tapestry of pharmaceutical synthesis, the selection of starting materials and key intermediates is paramount to the efficiency, scalability, and economic viability of producing active pharmaceutical ingredients (APIs). Among the vast arsenal of chemical building blocks, N-substituted 2-chloroacetamides emerge as versatile and highly valuable precursors. Their inherent reactivity, stemming from the electrophilic α-carbon and the readily displaceable chlorine atom, makes them ideal synthons for introducing critical structural motifs into complex molecules. While a broad array of N-substituted chloroacetamides find utility, this guide will focus on the principles of their application, using the well-established and industrially significant synthesis of the anthelmintic drug Praziquantel as a primary case study. The methodologies and chemical logic discussed are broadly applicable to other analogues, including 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide, in the exploration of novel chemical entities.

Physicochemical Properties and Reactivity Profile

N-substituted 2-chloroacetamides are characterized by the presence of a chloroacetyl group attached to a primary or secondary amine. This arrangement dictates their chemical behavior and utility in drug synthesis.

PropertyGeneral CharacteristicsSignificance in Synthesis
Molecular Formula C7H12ClNO2 (for this compound)Provides the foundational atoms for subsequent elaborations.
Reactivity The α-carbon to the carbonyl is highly electrophilic due to the inductive effects of both the carbonyl group and the chlorine atom.This site is susceptible to nucleophilic attack, forming the basis for building more complex molecular architectures.
Solubility Generally soluble in a range of organic solvents such as dichloromethane (DCM), toluene, and dimethylformamide (DMF).Allows for flexibility in choosing reaction media to optimize reaction rates and facilitate product isolation.
Stability Stable under neutral and acidic conditions but reactive towards bases and nucleophiles.Careful control of pH is crucial during synthesis and workup to prevent unwanted side reactions.

The key to the utility of these compounds lies in the controlled displacement of the chloride by a suitable nucleophile, a classic SN2 reaction, to form a new carbon-nitrogen or carbon-sulfur bond. This fundamental transformation is a cornerstone of many multi-step syntheses.

Core Application: A Case Study in the Synthesis of Praziquantel

Praziquantel is an essential medication used to treat schistosomiasis, a parasitic disease affecting millions worldwide.[1][2] Its large-scale production necessitates a robust and efficient synthetic route. One of the most attractive methods involves the use of a 2-chloro-N-substituted acetamide as a key intermediate.[1][2]

Workflow for Praziquantel Synthesis via a Chloroacetamide Intermediate

The following diagram illustrates the pivotal role of the chloroacetamide intermediate in the overall synthesis of Praziquantel.

Praziquantel_Synthesis cluster_0 Step 1: Amidation cluster_1 Step 2: Amination cluster_2 Step 3 & 4: Cyclization & Acylation Phenethylamine Phenethylamine Intermediate2 2-Chloro-N-phenethylacetamide (Key Precursor) Phenethylamine->Intermediate2 Na2CO3 or K2CO3, Toluene ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Intermediate2 Intermediate3 N-phenethyl-N-(2,2-dimethoxyethyl) glycinamide Intermediate2->Intermediate3 K2CO3, DMF or Toluene Aminoacetaldehyde Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde->Intermediate3 Praziquantel Praziquantel (API) Intermediate3->Praziquantel 1. H2SO4 (Cyclization) 2. Acylation CyclohexanecarbonylChloride Cyclohexanecarbonyl Chloride CyclohexanecarbonylChloride->Praziquantel

Caption: Synthetic pathway to Praziquantel highlighting the chloroacetamide intermediate.

Detailed Protocols: Synthesis and Application

Protocol 1: Synthesis of the Key Precursor, 2-Chloro-N-phenethylacetamide

This protocol describes a greener, more efficient method for the bulk preparation of the chloroacetamide intermediate using toluene as a solvent, which is environmentally preferable to chlorinated solvents like dichloromethane.[2]

Objective: To synthesize 2-chloro-N-phenethylacetamide from phenethylamine and chloroacetyl chloride.

Materials:

  • Phenethylamine

  • Chloroacetyl chloride

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Toluene

  • Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Ice bath

Procedure:

  • Reaction Setup: To a solution of phenethylamine (1.0 eq) and sodium carbonate (1.1 eq) in toluene, cool the mixture to 0-10°C using an ice bath. The sodium carbonate acts as a base to neutralize the HCl byproduct of the reaction, preventing protonation of the starting amine.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 eq) to the stirred reaction mixture, maintaining the temperature below 10°C. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenethylamine is consumed.

  • Workup and Isolation:

    • Quench the reaction by slowly adding water.

    • Separate the organic layer (toluene) and wash it sequentially with a dilute HCl solution (to remove any unreacted amine), a saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloro-N-phenethylacetamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid. High purity of this intermediate is crucial for the success of subsequent steps.[3]

Expected Yield: 90-95%

Protocol 2: Utilization of the Chloroacetamide Precursor in Praziquantel Synthesis (Amination Step)

This protocol details the nucleophilic substitution reaction where the chloro-group of the precursor is displaced by an amine.

Objective: To synthesize N-(2,2-dimethoxyethyl)-2-(phenethylamino)acetamide by reacting 2-chloro-N-phenethylacetamide with aminoacetaldehyde dimethyl acetal.

Materials:

  • 2-Chloro-N-phenethylacetamide (from Protocol 1)

  • Aminoacetaldehyde dimethyl acetal

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Toluene

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Reaction Setup: To a mixture of 2-chloro-N-phenethylacetamide (1.0 eq) and potassium carbonate (1.1 eq) in DMF, add aminoacetaldehyde dimethyl acetal (1.1 eq) at room temperature.[1] K₂CO₃ serves as the base to facilitate the reaction.

  • Heating: Heat the reaction mixture to approximately 75-90°C and stir for 4-5 hours.[1][2] The elevated temperature is necessary to drive the SN2 reaction to completion.

  • Solvent Removal and Extraction: After completion (monitored by TLC), recover the DMF by distillation under reduced pressure. Cool the residual oil to room temperature, dilute with water, and extract the product with dichloromethane or ethyl acetate.[1][3]

  • Washing and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product as an oil. This intermediate is often used in the next step without further purification.

Expected Yield: ~94%[1]

Safety and Handling of Chloroacetamide Precursors

N-substituted 2-chloroacetamides, like their parent chloroacetyl chloride, are reactive electrophiles and require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

  • Ventilation: Handle these reagents in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[4][6]

  • Incompatibilities: Avoid contact with strong bases, strong oxidizing agents, and strong acids, as these can lead to vigorous or uncontrolled reactions.[4]

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Conclusion: A Versatile Building Block for Future Drug Discovery

The strategic use of N-substituted 2-chloroacetamides, exemplified by the synthesis of Praziquantel, underscores their importance as precursors in drug discovery and development. The ability to readily install a reactive handle for subsequent nucleophilic substitution provides a powerful and flexible method for constructing complex molecular frameworks. While this compound itself may not be as widely cited, the chemical principles and protocols detailed herein provide a robust foundation for its application in the synthesis of novel heterocyclic compounds and potential therapeutic agents. Researchers are encouraged to adapt these methodologies, always prioritizing safety and reaction optimization, to explore the vast chemical space accessible from this versatile class of precursors.

References

Application Notes and Protocols: Elucidating the Mechanism of Action of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The compound 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is a novel chemical entity for which the mechanism of action in biological systems is not yet publicly documented. This guide provides a comprehensive strategic framework and detailed experimental protocols for researchers, scientists, and drug development professionals to systematically investigate and elucidate its biological activity. The approach outlined herein is designed as a roadmap, starting from broad phenotypic screening and culminating in specific target identification and pathway analysis. The presence of a chloroacetamide moiety suggests the possibility of a covalent mechanism of action, a hypothesis that can be explored using the methodologies described.

Introduction: A Strategic Approach to a Novel Compound

Characterizing the mechanism of action (MoA) of a new chemical entity is a cornerstone of drug discovery and chemical biology. In the case of this compound, the absence of existing literature necessitates a ground-up, hypothesis-driven approach. This document serves as a practical guide, providing not just protocols, but the scientific rationale behind a tiered investigational workflow.

The core structure of the compound features a chloroacetamide group, which is a known electrophilic warhead. This chemical feature raises the hypothesis that the compound may act as a covalent inhibitor, forming an irreversible bond with a nucleophilic residue (such as cysteine) on its protein target. This possibility should inform the experimental design and data interpretation throughout the investigation.

Our strategy is divided into three main phases:

  • Initial Profiling: Determining the general biological impact of the compound, including its cytotoxicity and any broad phenotypic effects.

  • Target Identification: Identifying the specific molecular target(s) through which the compound exerts its effects.

  • Mechanism Elucidation: Characterizing the downstream molecular and cellular consequences of the compound-target interaction.

Part 1: Initial Phenotypic Screening and Cytotoxicity Profiling

The first step in characterizing any new compound is to understand its effect on cell viability and to screen for any overt biological activity. This phase establishes the concentration range for subsequent, more detailed experiments and provides initial clues about the compound's potential therapeutic area.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

The MTT assay is a robust colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[1] This protocol will determine the concentration of the compound that reduces cell viability by 50% (IC50).

Materials:

  • Selected mammalian cell lines (e.g., a panel of cancer cell lines like HeLa, A549, and a non-cancerous line like HEK293T).

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well flat-bottom sterile plates.

  • This compound (stock solution in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).[2]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare a 2x serial dilution of the compound in culture medium from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 nM). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Cover the plate and leave it overnight in the incubator or shake on an orbital shaker for 15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle-only control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation: Cytotoxicity Profile

Cell LineIC50 (µM)
HeLaValue
A549Value
HEK293TValue
OtherValue

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Target ID start Compound Synthesis This compound cytotoxicity Protocol 1: Cytotoxicity Profiling (e.g., MTT Assay) start->cytotoxicity phenotypic Protocol 2: Broad Phenotypic Screen (e.g., Antibacterial, Antiviral) start->phenotypic ic50 Determine IC50 values across multiple cell lines cytotoxicity->ic50 activity Identify a biological activity (e.g., MIC value) phenotypic->activity decision Active and Potent? ic50->decision activity->decision next_phase Proceed to Target Identification decision->next_phase Yes

Caption: Workflow for the initial screening of a novel compound.

Part 2: Target Identification and Validation

If the compound shows a consistent and potent biological effect, the next critical phase is to identify its molecular target. This process involves broad, unbiased screening followed by specific validation of the putative target.

Protocol 2: Broad Target-Class Screening

Leveraging commercial services for broad target screening is an efficient way to quickly narrow down the potential target class. These panels typically include assays for large families of druggable proteins.[4][5][6]

Rationale: The goal is to test the compound against hundreds of targets simultaneously at one or two fixed concentrations (e.g., 1 µM and 10 µM). A significant inhibition (>50%) of a particular target or target family provides a strong lead for further investigation.

Procedure:

  • Select Screening Panels: Choose panels relevant to the observed phenotype, if any. Otherwise, a broad selection is recommended, such as:

    • Kinase Panels (e.g., Reaction Biology, Eurofins).

    • GPCR Panels (radioligand binding or functional assays).[7][8]

    • Ion Channel Panels (electrophysiology or fluorescence-based).[9][10][11]

  • Compound Submission: Prepare and ship the compound according to the vendor's specifications.

  • Data Analysis: Analyze the report to identify any protein targets that show significant inhibition by the compound. Look for patterns, such as inhibition of multiple members of a specific kinase family.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[12] The principle is that a protein becomes more thermally stable when its ligand is bound.

Materials:

  • Cells expressing the putative target protein.

  • Lysis buffer (e.g., PBS with protease inhibitors).

  • This compound.

  • PCR tubes and a thermal cycler.

  • Equipment for protein quantification (e.g., Western Blotting or Mass Spectrometry).

Procedure:

  • Compound Treatment: Treat cultured cells with the compound at a relevant concentration (e.g., 10x IC50) and a vehicle control for 1-2 hours.

  • Cell Harvest: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Heating Gradient: Aliquot the cell lysate into PCR tubes. Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Cool immediately on ice.

  • Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant at each temperature using Western Blotting.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if there is target engagement, the protein will be more stable, and the "melting curve" will shift to higher temperatures.

Workflow for Target Identification and Validation

G cluster_0 Phase 2: Target Identification cluster_1 Phase 3: MoA start Phenotypically Active Compound broad_screen Protocol 2: Broad Target-Class Screen (Kinases, GPCRs, etc.) start->broad_screen putative_target Identify Putative Target(s) (e.g., >50% inhibition) broad_screen->putative_target target_engagement Protocol 3: Target Engagement Assay (e.g., CETSA) putative_target->target_engagement validated_target Confirm Direct Binding in Cells target_engagement->validated_target next_phase Proceed to Mechanism Elucidation validated_target->next_phase Yes

Caption: Funnel approach for identifying and validating the molecular target.

Part 3: Elucidation of Molecular and Cellular Mechanism

With a validated target, the final phase is to understand the functional consequences of the compound's interaction with this target. This involves confirming that the target is responsible for the observed phenotype and mapping the downstream signaling pathways.

Protocol 4: Target Knockdown/Knockout for Phenotypic Correlation

Genetically removing the target protein should ideally make the cells resistant to the compound's effects, thus causally linking the target to the phenotype. CRISPR-Cas9 for knockout or shRNA for knockdown are standard methods.[13][14][15]

Procedure (CRISPR-Cas9 Knockout Overview):

  • gRNA Design: Design and validate guide RNAs (gRNAs) that target an early exon of the gene encoding the target protein.[16]

  • Transfection: Co-transfect cells with a Cas9 nuclease expression vector and the gRNA vector.

  • Clonal Selection: Isolate single cells (e.g., by FACS or limiting dilution) and expand them into clonal populations.[17]

  • Validation: Screen the clones by PCR and Sanger sequencing to identify those with frameshift-inducing insertions/deletions (indels). Confirm the absence of the target protein by Western Blot.

  • Phenotypic Assay: Re-run the initial phenotypic assay (e.g., MTT assay) on the validated knockout cell line and the parental (wild-type) cell line. A significant rightward shift in the IC50 curve for the knockout cells confirms that the compound's cytotoxicity is mediated through the target protein.

Protocol 5: Analysis of Downstream Signaling by Western Blot

This protocol aims to determine how the compound modulates signaling pathways downstream of the target. For example, if the target is a kinase, this would involve measuring the phosphorylation of its known substrates.[18][19]

Materials:

  • Validated knockout and parental cell lines.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (for the target, downstream signaling nodes like p-Akt, p-ERK, and a loading control like GAPDH).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and blotting equipment.

  • ECL detection reagent.[20]

Procedure:

  • Cell Treatment: Plate both parental and knockout cells. Treat them with the compound at its IC50 concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).

  • Sample Preparation: Normalize all samples to the same protein concentration and add Laemmli sample buffer. Boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[19]

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour. Incubate with the primary antibody overnight at 4°C.[20]

  • Secondary Antibody and Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody for 1 hour, and wash again. Apply ECL reagent and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize them to the loading control. Compare the changes in protein expression or phosphorylation between treated and untreated samples in both parental and knockout cells.

Hypothetical Signaling Pathway Modulation

G cluster_pathway Downstream Signaling Cascade compound 2-Chloro-N-(...) acetamide target Validated Target (e.g., Kinase X) compound->target Inhibition sub1 Substrate A target->sub1 Catalyzes sub1_p p-Substrate A (Western Blot Target 1) sub1->sub1_p Phosphorylation downstream Kinase Y sub1_p->downstream downstream_p p-Kinase Y (Western Blot Target 2) downstream->downstream_p Phosphorylation effector Effector Protein downstream_p->effector phenotype Cellular Phenotype (e.g., Apoptosis) effector->phenotype

Caption: Example of a signaling pathway modulated by the compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this important synthetic transformation. The N-acylation of primary amines, such as tetrahydrofurfurylamine, with chloroacetyl chloride is a fundamental reaction in the synthesis of various pharmaceutical intermediates and other fine chemicals.[1][2][3] Achieving high yield and purity, however, can be challenging due to the reactive nature of the reagents and potential side reactions. This document aims to provide practical, experience-driven guidance to overcome common obstacles and ensure a successful and reproducible synthesis.

Reaction Overview

The synthesis of this compound involves the nucleophilic attack of the primary amine of tetrahydrofurfurylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield of my desired product, or in some cases, no product formation at all. What are the potential causes and how can I rectify this?

Answer:

Low or no product yield is a common issue that can stem from several factors. Let's break down the most probable causes and their solutions:

  • Cause A: Protonation of the Starting Amine. The reaction of chloroacetyl chloride with tetrahydrofurfurylamine generates one equivalent of hydrochloric acid (HCl).[5] This strong acid will protonate the unreacted amine, forming a non-nucleophilic ammonium salt, which effectively halts the reaction.[4][6]

    • Solution: The most effective solution is to incorporate a non-nucleophilic base into the reaction mixture to scavenge the HCl as it is formed. Tertiary amines like triethylamine (TEA) or pyridine are commonly used for this purpose.[7][8] It is recommended to use a slight excess of the base (1.1-1.5 equivalents) to ensure complete neutralization.

  • Cause B: Inactive or Poor-Quality Reagents. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture. Tetrahydrofurfurylamine can also degrade over time.

    • Solution: Always use fresh or recently purified reagents. Chloroacetyl chloride should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a desiccator. The purity of tetrahydrofurfurylamine should be verified by techniques such as NMR or GC-MS before use.

  • Cause C: Sub-optimal Reaction Temperature. The reaction is typically exothermic. If the temperature is not controlled, it can lead to side reactions and degradation of the product. Conversely, if the temperature is too low, the reaction rate may be too slow.

    • Solution: The addition of chloroacetyl chloride should be performed at a reduced temperature, typically 0 °C, using an ice-water bath.[4][7] This allows for better control of the exotherm. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it goes to completion.[8] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Cause D: Inefficient Mixing. If the reactants are not adequately mixed, localized high concentrations of reagents can lead to side reactions and incomplete conversion.

    • Solution: Ensure vigorous stirring throughout the reaction, especially during the dropwise addition of chloroacetyl chloride.

Issue 2: Formation of Impurities

Question: My final product is contaminated with significant impurities, which are difficult to remove. What are these impurities and how can I prevent their formation?

Answer:

Impurity formation is a frequent challenge in this synthesis. Here are the most common impurities and strategies to minimize them:

  • Impurity A: Diacylated Product (Bis-amide). Although less common with a primary amine, under certain conditions, a second molecule of chloroacetyl chloride could potentially react, though this is sterically hindered and unlikely to be a major byproduct. A more likely scenario is the reaction of the product with any remaining starting amine.

    • Prevention: Use a slight excess of the amine (e.g., 1.05 equivalents) relative to the chloroacetyl chloride to ensure the complete consumption of the acylating agent. Alternatively, a slow, controlled addition of chloroacetyl chloride to the amine solution helps to maintain a low concentration of the acylating agent, disfavoring over-acylation.

  • Impurity B: Hydrolysis Products. Chloroacetyl chloride can react with any water present in the reaction mixture to form chloroacetic acid.[9]

    • Prevention: Use anhydrous solvents and handle all reagents under a dry, inert atmosphere. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent) prior to use.

  • Impurity C: Unreacted Starting Materials. Incomplete reaction will result in the presence of tetrahydrofurfurylamine and potentially chloroacetyl chloride (or its hydrolysis product) in the crude product.

    • Prevention: Monitor the reaction by TLC to ensure it has gone to completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. A proper work-up procedure, including washing the organic layer with a dilute acid (to remove unreacted amine) and a dilute base (to remove chloroacetic acid), is essential.[4]

Issue 3: Difficult Product Isolation and Purification

Question: I am having trouble isolating a pure, solid product. It often oils out during recrystallization or is difficult to purify by column chromatography.

Answer:

Product isolation can be challenging, but the following strategies can improve your success:

  • Problem A: Product Oiling Out. This often occurs when the chosen recrystallization solvent is not ideal, or if the product has a low melting point.

    • Solution: A systematic solvent screen for recrystallization is recommended. Start with common solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. If the product continues to oil out, try using a co-solvent system or cooling the solution very slowly. In some cases, scratching the inside of the flask with a glass rod can induce crystallization.

  • Problem B: Difficulty with Column Chromatography. The polar amide functional group can cause the product to streak on silica gel columns, leading to poor separation.

    • Solution: Optimize your mobile phase for column chromatography. A good starting point is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). A small amount of a more polar solvent like methanol can sometimes improve peak shape. Ensure the crude product is properly dried and free of highly polar impurities before loading it onto the column. A "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, can also improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of reagents for this reaction?

A1: A good starting point is a 1:1.05:1.2 molar ratio of chloroacetyl chloride to tetrahydrofurfurylamine to a non-nucleophilic base (e.g., triethylamine).[4][8] Using a slight excess of the amine helps to ensure complete consumption of the more valuable chloroacetyl chloride, and the excess base ensures complete neutralization of the HCl byproduct.

Q2: Which solvent is best for this reaction?

A2: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices as they are relatively inert and can dissolve both the starting materials and the product.[4][8] It is crucial to use anhydrous solvents to prevent the hydrolysis of chloroacetyl chloride.[9]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting amine, the product, and any major byproducts. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent like potassium permanganate or ninhydrin (which will stain the primary amine).

Q4: What is the expected yield for this synthesis?

A4: With an optimized protocol, yields of 85-95% are achievable.[1][8] However, the actual yield will depend on the purity of the reagents, the reaction scale, and the efficiency of the work-up and purification procedures.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Chloroacetyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood.[5] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so it is important to control the rate of addition of chloroacetyl chloride and to have an ice bath readily available.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Equivalents
Tetrahydrofurfurylamine101.1510.01.0
Chloroacetyl chloride112.949.50.95
Triethylamine101.1912.01.2
Anhydrous Dichloromethane (DCM)-50 mL-
Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add tetrahydrofurfurylamine (1.01 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).

  • Addition of Base: Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of chloroacetyl chloride (0.75 mL, 1.07 g, 9.5 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred amine solution over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting amine is no longer visible.

  • Work-up:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous sodium bicarbonate solution, and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Tetrahydrofurfurylamine, Triethylamine, and Anhydrous DCM cooling Cool to 0 °C reagents->cooling addition Dropwise addition of Chloroacetyl Chloride in DCM cooling->addition stirring Stir at RT for 2-4h (Monitor by TLC) addition->stirring quench Quench with Water stirring->quench extract Separate and Wash Organic Layer quench->extract dry Dry and Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify final_product 2-Chloro-N-(tetrahydro-2- furanylmethyl)acetamide purify->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.

ReactionMechanism Amine R-NH₂ (Tetrahydrofurfurylamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Cl-C(=O)-CH₂Cl (Chloroacetyl Chloride) AcylChloride->Intermediate Product R-NH-C(=O)-CH₂Cl (Product) Intermediate->Product Collapse of Intermediate HCl HCl ProtonatedBase Base-H⁺Cl⁻ HCl->ProtonatedBase Base Base (e.g., TEA) Base->ProtonatedBase

Caption: Nucleophilic acyl substitution mechanism for the formation of the amide.

References

Technical Support Center: 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide Reactions with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding its reaction with primary amines. Our goal is to help you navigate potential challenges and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when reacting this compound with primary amines?

The most prevalent side reaction is over-alkylation , leading to the formation of secondary and tertiary amines, and in some cases, quaternary ammonium salts.[1][2][3] This occurs because the initially formed secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the electrophilic chloroacetamide.[1]

Other potential side reactions include:

  • Elimination reactions: Under strongly basic conditions, elimination of HCl from the chloroacetamide can occur, leading to the formation of an α,β-unsaturated amide.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the chloroacetamide can occur, yielding the corresponding carboxylic acid and amine.

  • Solvent participation: Certain solvents, particularly nucleophilic ones like dimethylformamide (DMF), can sometimes participate in the reaction, leading to unexpected byproducts.[4]

Q2: My reaction is resulting in a low yield of the desired secondary amine. What are the likely causes and how can I improve it?

Low yields can stem from several factors:

  • Poor Reactivity of Starting Materials: Primary amines with strong electron-withdrawing groups are less nucleophilic and may react slowly.[1]

  • Inappropriate Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures can lead to decomposition or promote side reactions.[1]

    • Base: The choice and amount of base are critical. An insufficient amount of base will result in the formation of the amine hydrochloride salt, which is unreactive. Conversely, a very strong base might favor elimination side reactions.

    • Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. Aprotic solvents are often preferred for N-alkylation reactions.[1][5]

  • Workup and Purification Issues: The desired product might be lost during aqueous workup if it has some water solubility.[1]

Q3: How can I control the reaction to selectively obtain the mono-alkylated product?

Achieving selective mono-alkylation is a common challenge in amine alkylation.[2][6] Here are some effective strategies:

  • Control Stoichiometry: Using a large excess of the primary amine relative to the this compound can statistically favor mono-alkylation.[1]

  • Reaction Conditions:

    • Lowering the reaction temperature can help reduce the rate of the second alkylation step.[1]

    • Choosing a less polar solvent can also disfavor the formation of the more polar di-alkylated product.[1]

  • Reductive Amination: This alternative method offers greater control over mono-alkylation by first forming an imine, which is then reduced in a separate step.[1][2][7]

  • Competitive Deprotonation/Protonation Strategy: Under carefully controlled conditions, it's possible to selectively deprotonate the reactant primary amine while the newly formed, more basic secondary amine remains protonated and thus unreactive towards further alkylation.[6]

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the reaction of this compound with primary amines.

Issue 1: Predominant Formation of Di-alkylated Product

Symptoms:

  • TLC or LC-MS analysis shows a major product with a higher molecular weight corresponding to the di-alkylated amine.

  • Low to negligible yield of the desired mono-alkylated product.

Causality: The secondary amine product is more nucleophilic than the starting primary amine, leading to a faster second alkylation.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for over-alkylation.

Issue 2: Reaction Stalls or Proceeds Very Slowly

Symptoms:

  • TLC or LC-MS shows a significant amount of unreacted starting materials even after prolonged reaction time.

  • Low conversion to any product.

Causality: Insufficient activation of the reactants or inhibition of the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for slow or stalled reactions.

III. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Stoichiometric Control

This protocol aims to favor mono-alkylation by using an excess of the primary amine.

  • Reagent Preparation:

    • Dissolve the primary amine (3.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in an anhydrous aprotic solvent (e.g., acetonitrile or DMF) under an inert atmosphere (N₂ or Ar).

  • Reaction Setup:

    • Stir the mixture at room temperature for 15 minutes.

    • Prepare a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Addition and Reaction:

    • Add the chloroacetamide solution dropwise to the amine mixture over 30-60 minutes at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8]

  • Workup:

    • Once the reaction is complete, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Reductive Amination as an Alternative for Selective Mono-alkylation

This two-step procedure offers a high degree of selectivity for the mono-alkylated product.

Step A: Imine Formation

  • Combine tetrahydrofuran-2-carbaldehyde (1.0 eq.) and the primary amine (1.1 eq.) in a suitable solvent like methanol or dichloromethane.

  • Add a drying agent such as anhydrous MgSO₄.

  • Stir the mixture at room temperature for 2-4 hours.

Step B: Reduction

  • Cool the reaction mixture to 0 °C.

  • Add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash, dry, and purify as described in Protocol 1.

IV. Data Summary

ParameterN-AlkylationReductive AminationRationale
Selectivity Moderate to LowHighStepwise nature of reductive amination prevents over-alkylation.[1][2]
Reagents This compoundTetrahydrofuran-2-carbaldehyde, Reducing AgentUtilizes a different electrophile to avoid direct alkylation issues.
Byproducts Di-alkylated amine, HCl saltBorate salts, waterCleaner reaction profile, easier purification.
Generality Broad for many aminesBroad, especially for less nucleophilic aminesLess sensitive to the nucleophilicity of the amine.

V. Mechanistic Overview

The reaction of this compound with a primary amine is a nucleophilic aliphatic substitution (Sₙ2) reaction.

SN2_Mechanism RNH2 R-NH₂ (Primary Amine) TransitionState [R-NH₂---CH₂(Cl)-CONH-R']‡ RNH2->TransitionState Chloroacetamide Cl-CH₂-CONH-R' Chloroacetamide->TransitionState Product R-NH₂⁺-CH₂-CONH-R' + Cl⁻ TransitionState->Product Deprotonation Deprotonation (Base) Product->Deprotonation FinalProduct R-NH-CH₂-CONH-R' (Secondary Amine) Deprotonation->FinalProduct

Caption: Sₙ2 mechanism for the mono-alkylation reaction.

The primary amine acts as a nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom. This is a concerted process where the C-N bond forms as the C-Cl bond breaks. A base is required to neutralize the HCl generated and to deprotonate the resulting ammonium salt to yield the free secondary amine.[9] This free secondary amine can then compete with the primary amine for the remaining chloroacetamide, leading to the di-alkylated side product.

VI. References

  • BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Alkylation problem. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from --INVALID-LINK--

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from --INVALID-LINK--

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. --INVALID-LINK--

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from --INVALID-LINK--

References

Technical Support Center: Degradation Pathways of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide. This guide provides in-depth technical information, troubleshooting advice, and detailed experimental protocols to support your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its degradation pathways important?

This compound is a chloroacetamide derivative. Understanding its degradation pathways is crucial for several reasons. In the context of drug development, identifying potential degradants is a regulatory requirement to ensure the safety and efficacy of a pharmaceutical product. For environmental scientists, this knowledge helps in assessing its persistence, fate, and potential impact on ecosystems. The degradation products may have different toxicological profiles than the parent compound.

Q2: What are the primary mechanisms driving the degradation of this molecule?

The degradation of this compound is expected to be driven by several key mechanisms, primarily targeting the chloroacetamide and tetrahydrofuran moieties. These include:

  • Hydrolysis: Cleavage of the amide bond or nucleophilic substitution of the chlorine atom, highly dependent on pH.

  • Photodegradation: Transformation induced by exposure to light, particularly UV radiation.

  • Oxidation: Degradation caused by reaction with oxidizing agents.

  • Thermolysis: Decomposition at elevated temperatures.

  • Microbial Degradation: Biotransformation by microorganisms in soil and water.

Q3: What are the likely degradation products under hydrolytic conditions?

Based on studies of other chloroacetamide herbicides, the hydrolytic degradation of this compound is expected to yield different products under acidic and basic conditions.[1][2]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, cleavage of the amide bond is a probable pathway, which would yield chloroacetic acid and (tetrahydro-2-furanyl)methanamine.

  • Base-Catalyzed Hydrolysis: In basic media, two main reactions can occur:

    • Amide Bond Cleavage: Similar to acidic conditions, this would result in chloroacetate and (tetrahydro-2-furanyl)methanamine.

    • Nucleophilic Substitution (SN2): The chloride ion can be displaced by a hydroxide ion to form 2-Hydroxy-N-(tetrahydro-2-furanylmethyl)acetamide.[1][2]

The predominant pathway can be influenced by steric hindrance around the amide group.[2][3]

Q4: How does the tetrahydrofuran ring influence degradation?

The tetrahydrofuran (THF) ring is generally stable but can be a target for microbial degradation. Studies on the biodegradation of THF indicate that microorganisms can initiate degradation through oxidation.[4][5] A likely pathway involves the enzymatic hydroxylation of the THF ring, followed by ring-opening to form linear aldehydes and carboxylic acids, which are then further metabolized.[4][6]

Q5: What analytical techniques are best suited for studying the degradation of this compound?

A stability-indicating analytical method is essential for separating the parent compound from its degradation products. The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are powerful for the identification and structural elucidation of unknown degradation products, especially when they are present at trace levels.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of polar degradants, for the analysis of volatile products.[10][11]

Troubleshooting Guide

Q1: I am performing forced degradation, but I am not seeing significant degradation of the parent compound. What should I do?

This is a common issue, especially with stable molecules. Consider the following:

  • Increase Stress Conditions: The applied stress may be insufficient. You can try increasing the temperature, the concentration of the acid, base, or oxidizing agent, or the duration of light exposure. However, be cautious not to use overly harsh conditions that could lead to unrealistic degradation pathways.[7][12]

  • Check Experimental Setup: Ensure proper mixing of your sample with the stress agent. For photostability studies, verify the light source's intensity and wavelength.

  • Solubility Issues: If the compound is not fully dissolved, its degradation rate will be limited. Ensure complete dissolution in a suitable solvent before applying stress.

Q2: My chromatogram shows many small, poorly resolved peaks after degradation. How can I improve the separation?

Poor chromatographic resolution can hinder accurate quantification and identification. Here are some steps to improve it:

  • Optimize the HPLC Method:

    • Gradient Elution: If you are using isocratic elution, switch to a gradient method. If you are already using a gradient, adjust the slope to improve the separation of closely eluting peaks.

    • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase.

    • Column Chemistry: Try a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Polar-Embedded).

  • Sample Preparation: Use a solid-phase extraction (SPE) method to clean up your sample and remove interfering matrix components before LC-MS analysis.[13][14]

Q3: The mass balance in my forced degradation study is below 90%. What could be the reasons?

Achieving a good mass balance (typically 95-105%) is crucial for a successful forced degradation study.[15] A low mass balance could be due to:

  • Formation of Non-UV Active or Volatile Degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector. Similarly, volatile products may be lost during sample preparation. Use a mass spectrometer to detect non-UV active compounds and take precautions to minimize the loss of volatiles.

  • Co-elution of Degradants with the Parent Peak: A degradant peak might be hidden under the main peak. A peak purity analysis using a photodiode array (PDA) detector or mass spectrometry can help identify this issue.[15]

  • Inadequate Chromatographic Method: Some highly polar or non-polar degradants may be strongly retained on the column or elute with the solvent front, respectively. Adjust your chromatographic method to ensure all components are eluted and detected.

  • Differences in Detector Response: The response factor of the degradation products in the UV detector may be significantly different from the parent compound. When possible, use a universal detector like a Corona Charged Aerosol Detector (CAD) or use relative response factors determined from isolated degradants or estimated from structurally similar compounds.

Q4: I am having trouble identifying an unknown degradation product. What strategies can I use?

Identifying unknown degradants is a challenging but critical task. A systematic approach is key:

  • High-Resolution Mass Spectrometry (HRMS): Use LC-TOF-MS or LC-Orbitrap-MS to obtain an accurate mass measurement of the unknown peak. This will allow you to determine its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ion of the unknown peak in the mass spectrometer. The fragmentation pattern provides valuable structural information. Compare the fragmentation of the unknown with that of the parent compound to identify common structural motifs.

  • Isotope Labeling Studies: If possible, synthesize the parent compound with stable isotopes (e.g., ¹³C, ¹⁵N) in specific positions. The mass shift in the degradation product will indicate which part of the molecule has been retained.

  • Forced Synthesis: Based on the predicted degradation pathway, try to synthesize the suspected degradation product. Then, compare its chromatographic and spectral properties with the unknown peak.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for conducting forced degradation studies under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound (100 µg/mL in a suitable solvent) at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Run a dark control in parallel.

3. Sample Neutralization and Dilution:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL for analysis.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

1. HPLC System and Column:

  • System: An HPLC system equipped with a PDA detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

3. Detector Settings:

  • PDA Detector: Scan from 200-400 nm. Monitor at a specific wavelength (e.g., 210 nm) for quantification.

  • Mass Spectrometer: Operate in both positive and negative electrospray ionization (ESI) modes. Acquire full scan data and MS/MS data for the parent compound and any detected degradation products.

4. Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Determine the relative retention times and peak areas of the degradation products.

  • Use the MS and MS/MS data to propose structures for the unknown degradants.

  • Calculate the mass balance for each stress condition.

Visualizing Degradation Pathways and Workflows

Proposed Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation (Analogous to Furalaxyl) cluster_microbial Microbial Degradation parent_h 2-Chloro-N-(tetrahydro-2- furanylmethyl)acetamide h1 Chloroacetic acid + (Tetrahydro-2-furanyl)methanamine parent_h->h1  Acid/Base  (Amide Cleavage) h2 2-Hydroxy-N-(tetrahydro-2- furanylmethyl)acetamide parent_h->h2  Base (SN2) parent_p 2-Chloro-N-(tetrahydro-2- furanylmethyl)acetamide p1 N-disubstituted formamide derivative parent_p->p1 p2 Maleic anhydride derivative parent_p->p2 p3 2(5H)-furanone derivative parent_p->p3 parent_m 2-Chloro-N-(tetrahydro-2- furanylmethyl)acetamide m1 2-Hydroxy-tetrahydrofuran derivative parent_m->m1 Oxidation m2 γ-Butyrolactone derivative m1->m2 Oxidation m3 4-Hydroxybutyrate derivative m2->m3 Hydrolysis m4 Mineralization (CO2 + H2O) m3->m4

Caption: Proposed degradation pathways under different stress conditions.

Experimental Workflow

Workflow start Start: Prepare Stock Solution of Target Compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample_prep Neutralize and Dilute Samples stress->sample_prep analysis Analyze by Stability-Indicating HPLC-UV/MS Method sample_prep->analysis data_proc Data Processing and Analysis analysis->data_proc quant Quantify Parent Compound and Degradants data_proc->quant mass_bal Calculate Mass Balance data_proc->mass_bal id Identify Unknown Degradants (HRMS, MS/MS) data_proc->id report Report Findings quant->report mass_bal->report id->report

Caption: General workflow for a forced degradation study.

References

Navigating Solvent Effects in Reactions of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide. This guide is designed to provide you with in-depth, practical insights into the critical role of solvents in modulating the reactivity of this versatile reagent. Understanding and controlling solvent effects is paramount to achieving desired reaction outcomes, optimizing yields, and minimizing impurities.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations grounded in reaction mechanism principles and offering actionable solutions.

Q1: My nucleophilic substitution reaction is sluggish or not proceeding to completion. What could be the cause and how can I accelerate it?

A1: A slow reaction rate is a common hurdle, often directly attributable to suboptimal solvent selection. The reactivity of this compound in nucleophilic substitution reactions is highly dependent on the reaction mechanism, which is predominantly a bimolecular nucleophilic substitution (SN2) pathway, especially with strong nucleophiles.

Causality: For an SN2 reaction, a polar aprotic solvent is generally preferred. Polar protic solvents, such as water, ethanol, or methanol, can form strong hydrogen bonds with the nucleophile. This "solvation cage" stabilizes the nucleophile, effectively lowering its energy state and increasing the activation energy required for it to attack the electrophilic carbon of the chloroacetamide, thus slowing down the reaction.[1]

Troubleshooting Steps:

  • Solvent Re-evaluation: If you are using a polar protic solvent, consider switching to a polar aprotic solvent.

  • Recommended Solvents: Acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are excellent choices for SN2 reactions as they can dissolve ionic nucleophiles while not overly solvating the anion, leaving it "naked" and more reactive.[2]

  • Temperature Increase: If changing the solvent is not feasible, cautiously increasing the reaction temperature can provide the necessary activation energy. However, be mindful of potential side reactions.

Q2: I am observing the formation of unexpected byproducts. Could the solvent be responsible?

A2: Yes, the solvent can play a significant role in the formation of byproducts, primarily through two mechanisms: solvolysis and favoring competing reaction pathways.

Causality:

  • Solvolysis: If you are using a nucleophilic polar protic solvent (e.g., water, alcohols), the solvent molecules themselves can act as nucleophiles, leading to the formation of hydroxy- or alkoxy-substituted products. This is particularly prevalent if the reaction conditions start to favor a unimolecular nucleophilic substitution (SN1) pathway, which is facilitated by polar protic solvents that can stabilize the intermediate carbocation.[1][]

  • Elimination Reactions: While less common for this substrate, under strongly basic conditions, an elimination reaction (E2) could compete with substitution, although this is more relevant for secondary and tertiary halides. The choice of solvent can influence the substitution vs. elimination ratio.

Troubleshooting Steps:

  • Solvent Selection: To minimize solvolysis, use a non-nucleophilic solvent. Polar aprotic solvents like DMF, DMSO, or acetone are ideal. If a protic solvent is necessary for solubility, consider a more sterically hindered alcohol like tert-butanol, which is less nucleophilic.

  • Control of Basicity: If using a strong base, ensure it is not in large excess, which could promote elimination pathways.

  • Temperature Management: Higher temperatures can sometimes favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize these byproducts.

Q3: My reaction is showing poor reproducibility, with varying reaction times and yields between batches. What factors should I investigate?

A3: Poor reproducibility is often linked to subtle variations in reaction conditions, with solvent quality being a primary suspect.

Causality:

  • Water Content: Trace amounts of water in aprotic solvents can have a significant impact. Water can react with strong bases or organometallic reagents. In the context of SN2 reactions, it can also solvate the nucleophile, reducing its reactivity.[1]

  • Solvent Purity: Impurities in the solvent can act as catalysts or inhibitors, or they may participate in side reactions.

  • Atmosphere Control: Reactions involving sensitive reagents can be affected by atmospheric moisture and oxygen.

Troubleshooting Steps:

  • Use Anhydrous Solvents: For moisture-sensitive reactions, always use freshly dried, anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

  • Consistent Solvent Source: Use solvents from the same supplier and of the same grade for all experiments to ensure consistency.

  • Reagent Purity: Ensure the purity of your this compound and the nucleophile are consistent across batches.

Frequently Asked Questions (FAQs)

Q: Which type of solvent is best for a reaction with a strong, anionic nucleophile?

A: For strong, anionic nucleophiles (e.g., CN-, N3-, RS-), polar aprotic solvents are the optimal choice.

  • Rationale: These solvents, such as DMF, DMSO, and acetonitrile, possess large dipole moments that allow them to dissolve ionic compounds.[2] However, they lack acidic protons and therefore do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile in a high-energy, reactive state, accelerating the desired SN2 reaction.

Solvent ClassExamplesEffect on SN2 Rate with Anionic NucleophileRationale
Polar Aprotic DMF, DMSO, AcetonitrileFastest Solvates the cation, but not the anion, leading to a "naked," highly reactive nucleophile.[2]
Polar Protic Water, Ethanol, MethanolSlowest Strongly solvates the anionic nucleophile through hydrogen bonding, stabilizing it and reducing its reactivity.
Nonpolar Hexane, TolueneVery Slow/Insoluble Reactants, especially ionic nucleophiles, often have poor solubility.
Q: Can the tetrahydrofuran moiety in the substrate influence solvent choice?

A: Yes, the tetrahydrofuran (THF) ring in the N-substituent can have a subtle but important influence.

  • Polarity: The ether oxygen in the THF ring increases the overall polarity of the molecule, which can improve its solubility in a wider range of polar solvents.

  • Potential for Intramolecular Interaction: The oxygen atom of the THF ring is a potential hydrogen bond acceptor and could interact with protic solvents. While less impactful than the solvation of the primary nucleophile, this interaction is part of the overall solvation environment.

  • No Direct Participation (Usually): In most cases, the THF moiety is a spectator. However, under forcing conditions or with specific catalysts, intramolecular reactions could be a theoretical possibility, though unlikely in standard nucleophilic substitution reactions.

Q: How do I choose between different polar aprotic solvents like DMF, DMSO, and acetonitrile?

A: The choice can depend on several factors:

  • Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.

  • Boiling Point: The boiling point of the solvent will dictate the accessible temperature range for your reaction.

    • Acetonitrile (BP: 82 °C) is suitable for lower to moderate temperatures.

    • DMF (BP: 153 °C) allows for a wider range of temperatures.

    • DMSO (BP: 189 °C) is ideal for high-temperature reactions but can be more difficult to remove during workup.

  • Reactivity: DMSO can sometimes be oxidized or reduced under certain conditions. DMF can be a source of dimethylamine as an impurity. Acetonitrile is generally considered more inert.

  • Workup: Acetonitrile and acetone are generally easier to remove under reduced pressure than DMF and DMSO.

Visualizing the Mechanism: The Role of Solvents

The following diagrams illustrate the influence of solvent on the SN1 and SN2 reaction pathways.

SN2_Reaction Reactants Nu⁻ + R-Cl TS_SN2 [Nu---R---Cl]⁻ Transition State Reactants->TS_SN2 Backside Attack Products Nu-R + Cl⁻ TS_SN2->Products Inversion of Stereochemistry Solvent_Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent_Aprotic->Reactants Stabilizes Cation, Anion is 'Naked' & Reactive Solvent_Protic Polar Protic Solvent (e.g., H₂O, EtOH) Solvent_Protic->Reactants Stabilizes (Cages) Anion, Reduces Reactivity

Caption: SN2 reaction pathway favored by polar aprotic solvents.

SN1_Reaction Reactant R-Cl Intermediate R⁺ + Cl⁻ Carbocation Intermediate Reactant->Intermediate Rate-determining step Product R-Nu + Cl⁻ Intermediate->Product Solvent_Protic Polar Protic Solvent (e.g., H₂O, EtOH) Solvent_Protic->Intermediate Stabilizes Carbocation and Leaving Group Nucleophile Nu⁻ Nucleophile->Intermediate Nucleophilic Attack

Caption: SN1 reaction pathway favored by polar protic solvents.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a general workflow for reacting this compound with a nucleophile, emphasizing solvent selection and handling.

protocol_workflow start Start step1 1. Reagent & Solvent Selection - Choose a polar aprotic solvent (e.g., DMF, ACN). - Ensure all reagents are pure and dry. start->step1 step2 2. Reaction Setup - Assemble dry glassware under an inert atmosphere (N₂ or Ar). - Add the nucleophile and solvent. step1->step2 step3 3. Addition of Substrate - Dissolve this compound in the chosen solvent. - Add the solution dropwise to the nucleophile mixture. step2->step3 step4 4. Reaction Monitoring - Stir at the desired temperature. - Monitor progress by TLC or LC-MS. step3->step4 step5 5. Workup - Quench the reaction (e.g., with water or sat. NH₄Cl). - Extract the product with an appropriate organic solvent. step4->step5 step6 6. Purification - Dry the organic layer (e.g., with Na₂SO₄). - Concentrate in vacuo. - Purify by column chromatography, recrystallization, or distillation. step5->step6 end_node End step6->end_node

Caption: General experimental workflow for nucleophilic substitution.

Detailed Steps:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the nucleophile (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF, to make a 0.1-0.5 M solution) to a dry round-bottom flask equipped with a magnetic stirrer. If the nucleophile is a salt, ensure it is finely powdered and dry.

  • Addition: Dissolve this compound (1.0 - 1.2 eq) in the same anhydrous solvent and add it dropwise to the stirring nucleophile solution at room temperature. An ice bath can be used for highly exothermic reactions.

  • Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method such as column chromatography, recrystallization, or distillation.

This guide provides a foundational understanding of solvent effects on the reactivity of this compound. Successful experimentation will always benefit from careful optimization of these principles for your specific nucleophile and desired product.

References

Technical Support Center: Catalyst and Base Selection for the Synthesis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges in synthesizing 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide. Our focus is on the critical selection of reagents—specifically bases and catalysts—that govern reaction success, yield, and purity.

Section 1: Strategic Synthesis Planning

The synthesis of this compound can be approached via two primary, robust routes. The optimal choice depends on the availability of starting materials, scale, and specific laboratory capabilities.

FAQ 1: Which synthetic route should I choose for my target compound?

The decision hinges on your primary starting materials. Below is a logic diagram to guide your choice, followed by a detailed comparison.

Synthesis_Route_Selection start What is your primary starting material? amine Tetrahydrofurfurylamine start->amine amide 2-Chloroacetamide start->amide route1 Route 1: Acylation (Amine + Acyl Chloride) amine->route1 route2 Route 2: N-Alkylation (Amide + Alkyl Halide) amide->route2 pros1 Pros: - Fast Reaction - High Yield - Simple Workup route1->pros1 cons1 Cons: - Highly Exothermic - Uses Moisture-Sensitive  Chloroacetyl Chloride - Generates HCl byproduct route1->cons1 pros2 Pros: - Milder Alkylating Agent - Less Exothermic route2->pros2 cons2 Cons: - Slower Reaction - Requires Strong Base or  Phase-Transfer Catalyst (PTC) - Potential for O-alkylation route2->cons2

Caption: Decision workflow for selecting a synthetic route.

Route 1 (Acylation) is generally preferred for its speed and high yields when tetrahydrofurfurylamine is the starting material. The primary challenge is managing the reaction's exothermicity and the hydrochloric acid (HCl) byproduct.[1][2]

Route 2 (N-Alkylation) is a viable alternative if you begin with 2-chloroacetamide and a tetrahydrofurfuryl halide. This route requires careful selection of a base and potentially a phase-transfer catalyst (PTC) to achieve good results and selectivity.[3][4][5]

Section 2: Troubleshooting Guide for Route 1: Acylation

This route involves the reaction of tetrahydrofurfurylamine with chloroacetyl chloride. The key to success is not a traditional catalyst but the selection of an appropriate base to neutralize the generated HCl.

FAQ 2: My acylation reaction has a low yield or has stalled. What is the likely cause?

Potential Cause: Protonation of the Starting Amine The reaction of an amine with an acyl chloride generates one equivalent of HCl.[1] This acid will protonate the nucleophilic starting amine, forming an unreactive ammonium salt and effectively halting the reaction.

Recommended Solution: Stoichiometric Base Addition Incorporate a non-nucleophilic tertiary amine base to act as an HCl scavenger. Triethylamine (TEA) is a common and effective choice.[1][2]

  • Mechanism of Action: The tertiary amine reacts with HCl to form a salt (e.g., triethylammonium chloride), preventing the protonation of your valuable starting material.

  • Best Practices: Use 1.1-1.5 equivalents of the base to ensure complete neutralization. Add the chloroacetyl chloride dropwise to a cooled solution of the amine and the base to maintain control.[1]

Table 1: Comparison of Common Bases for Acylation

BaseEquivalentsAdvantagesDisadvantages
Triethylamine (TEA)1.1 - 1.5Inexpensive, effective, resulting salt is often easily filtered or washed away.[2]Volatile, strong odor.
Pyridine1.1 - 1.5Effective, can also serve as a solvent.Can be more difficult to remove during workup due to higher boiling point.
Excess Amine>2.0Simplifies reagent list.Inefficient, as it consumes the starting material; can complicate purification.[6]

FAQ 3: The reaction mixture turned dark brown and formed a tar-like substance. Why?

Potential Cause: Uncontrolled Exothermic Reaction The reaction between an amine and chloroacetyl chloride is highly exothermic.[1] If the temperature is not controlled, side reactions, polymerization, and degradation of both starting materials and the product can occur, leading to the formation of intractable tars.

Recommended Solution: Strict Temperature Control

  • Cooling: Always perform the reaction in a cooling bath (e.g., ice-water or ice-salt) to maintain a low temperature (0-5 °C) during the addition of chloroacetyl chloride.[1]

  • Slow Addition: Add the chloroacetyl chloride dropwise over a period of 30-60 minutes. This allows the heat generated to dissipate safely.

  • Inert Atmosphere: While not strictly catalytic, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. Chloroacetyl chloride is highly sensitive to moisture, which can cause it to hydrolyze, reducing its effectiveness and contributing to impurities.[1]

Troubleshooting_Acylation Start Low Yield or Stalled Reaction? Q1 Did you add a base? Start->Q1 A1_No No -> Amine Protonation (Reaction Stops) Q1->A1_No No Q2 Did the reaction turn dark/tarry? Q1->Q2 Yes Sol1 Solution: Add 1.2 eq. of Triethylamine (TEA) A1_No->Sol1 A2_Yes Yes -> Uncontrolled Exotherm Q2->A2_Yes Sol2 Solution: 1. Cool to 0-5 °C. 2. Add Acyl Chloride slowly. 3. Use inert atmosphere. A2_Yes->Sol2

Caption: Troubleshooting workflow for the Acylation route.

Section 3: Catalyst Selection for Route 2: N-Alkylation

This route involves the reaction of 2-chloroacetamide with a tetrahydrofurfuryl halide (e.g., bromide or chloride). Here, true catalytic methods are often necessary for an efficient reaction. The amide proton is not very acidic, so a strong base is needed for deprotonation, and a catalyst can facilitate the subsequent alkylation.[3][4]

FAQ 4: My N-alkylation reaction is very slow. How can I select a catalyst to improve the rate?

Potential Cause: Poor Nucleophilicity and Phase Separation The deprotonated amide (the amidate anion) is the active nucleophile. However, many effective bases (like potassium carbonate) are inorganic salts with poor solubility in common organic solvents (like THF or Toluene). This creates a two-phase system where the base and the substrate cannot interact efficiently.

Recommended Solution: Phase-Transfer Catalysis (PTC) A phase-transfer catalyst is a substance that transports a reactant from one phase into another where the reaction can occur.[7][8][9] For this synthesis, the PTC carries the amidate anion from the solid or aqueous phase into the organic phase to react with the tetrahydrofurfuryl halide.

  • Mechanism of Action: Quaternary ammonium salts, like tetrabutylammonium bromide (TBAB), are excellent PTCs. The lipophilic cation (TBA+) pairs with the amidate anion, shuttling it into the organic phase.[4][9]

PTC_Mechanism Phase-Transfer Catalysis (PTC) Mechanism cluster_0 Aqueous/Solid Phase cluster_1 Organic Phase Base K₂CO₃ (Base) Amidate R-CONH⁻ K⁺ (Amidate Salt) Base->Amidate Deprotonates Amide R-CONH₂ (Amide) Amide->Amidate PTC_Anion Q⁺[R-CONH]⁻ Amidate->PTC_Anion Ion Exchange with Q⁺X⁻ PTC_Salt Q⁺X⁻ (PTC) AlkylHalide R'-X (Alkyl Halide) Product R-CONHR' (Product) AlkylHalide->Product PTC_Anion->Product SN2 Attack

Caption: Mechanism of Phase-Transfer Catalysis in N-alkylation.

Table 2: Selection of Phase-Transfer Catalysts and Bases

CatalystBaseSolventKey Considerations
Tetrabutylammonium Bromide (TBAB)K₂CO₃Acetonitrile, DMFExcellent, all-purpose PTC. Inexpensive and stable.[5]
Tetrabutylammonium Iodide (TBAI)K₂CO₃Acetonitrile, DMFCan accelerate reactions with alkyl chlorides via in-situ Finkelstein reaction.
18-Crown-6KOHToluene, BenzeneHighly effective at solvating the potassium cation, increasing the nucleophilicity of the amidate. Use with caution.[10]
NoneNaHTHF, DMFSodium hydride is a very strong base that irreversibly deprotonates the amide.[3] No PTC is needed, but NaH is flammable and requires careful handling. Avoid high temperatures with DMF.[11]

FAQ 5: My reaction is producing a significant amount of O-alkylated byproduct. How can I improve N-selectivity?

Potential Cause: Ambident Nucleophile Reactivity The amidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The outcome (N- vs. O-alkylation) is influenced by factors described by Hard and Soft Acid-Base (HSAB) theory and reaction conditions.[11][12]

Recommended Solutions to Favor N-Alkylation:

  • Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation (e.g., K+) effectively, leaving a "naked," highly reactive amidate anion where the more nucleophilic nitrogen is favored to react.[11]

  • Base and Counter-ion: Using stronger bases like NaH ensures complete deprotonation. In less polar solvents, the sodium cation may coordinate more tightly with the harder oxygen atom, which can sometimes favor O-alkylation. However, in polar aprotic solvents, the dissociated anion's inherent reactivity at the nitrogen dominates.

  • Leaving Group: Softer leaving groups on the alkylating agent (I > Br > Cl) reacting with the soft nitrogen center can improve N-selectivity.

Section 4: Experimental Protocols

Protocol 1: Synthesis via Acylation of Tetrahydrofurfurylamine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add tetrahydrofurfurylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[1][2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous HCl (to remove excess TEA), saturated aqueous sodium bicarbonate, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis via PTC-Catalyzed N-Alkylation of 2-Chloroacetamide

  • Setup: To a round-bottom flask, add 2-chloroacetamide (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq) in acetonitrile.

  • Addition: Add tetrahydrofurfuryl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 12-24 hours. Monitor the reaction by TLC for the disappearance of 2-chloroacetamide.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude product for further purification.

Section 5: References
  • Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12). Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Enhanced Amidation Reaction Efficiency. Available at: --INVALID-LINK--

  • Catalytic Amidation. (n.d.). University of Bristol. Available at: --INVALID-LINK--

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. In Books. Available at: --INVALID-LINK--

  • PubMed Central (PMC). (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Available at: --INVALID-LINK--

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Available at: --INVALID-LINK--

  • PubMed Central (PMC) - NIH. (n.d.). Mechanistic insights into boron-catalysed direct amidation reactions. Available at: --INVALID-LINK--

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Available at: --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Wordpress. Available at: --INVALID-LINK--

  • RSC Publishing. (2020). Base-mediated cascade amidination/N-alkylation of amines by alcohols. Available at: --INVALID-LINK--

  • ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Available at: --INVALID-LINK--

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Available at: --INVALID-LINK--

  • BenchChem. (2025). optimizing reaction conditions for the synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Available at: --INVALID-LINK--

  • ResearchGate. (2019). What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. Available at: --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-N-methyl-N-(2-phenylethyl)acetamide. Available at: --INVALID-LINK--

  • PubMed Central (PMC) - NIH. (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Available at: --INVALID-LINK--

  • ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available at: --INVALID-LINK--

  • Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available at: --INVALID-LINK--

  • Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Cysteine Labeling: Iodoacetamide vs. 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in proteomics, protein characterization, and drug discovery, the specific and efficient labeling of cysteine residues is a pivotal technique. The unique nucleophilicity of the cysteine thiol group makes it a prime target for covalent modification, enabling a wide array of applications from protein quantification and structural analysis to the development of targeted covalent inhibitors.

The choice of a labeling reagent is a critical decision that profoundly impacts experimental outcomes. For decades, iodoacetamide (IAM) has been the workhorse of cysteine alkylation, establishing itself as a benchmark reagent. However, its limitations, particularly concerning off-target reactivity, have spurred the exploration of alternatives. This guide provides a detailed comparative analysis of the gold-standard iodoacetamide against the class of chloroacetamides, with a specific focus on what can be inferred about the performance of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide.

At a Glance: Key Performance Differences

While iodoacetamide is lauded for its high reactivity and speed, this often comes at the cost of specificity. Chloroacetamides, as a class, are generally less reactive but offer a more controlled and specific labeling of cysteine residues. This trade-off between speed and precision is a central theme in the selection of an appropriate alkylating agent.

FeatureIodoacetamide (IAM)This compound (Inferred)
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Reaction Mechanism Nucleophilic Substitution (SN2)Nucleophilic Substitution (SN2)
Reaction Product Carboxyamidomethyl-cysteine(Tetrahydro-2-furanylmethyl)acetamido-cysteine
Relative Reactivity HighModerate to Low
Reaction Speed FastSlower than Iodoacetamide
Specificity for Cysteine ModerateHigh
Known Off-Target Residues Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[1][2]Expected to be lower than IAM, but potential for Methionine oxidation exists with chloroacetamides[3][4]
Key Applications Routine blocking of cysteines in proteomics, peptide mappingApplications requiring high specificity and minimal off-target modification

The Chemistry of Cysteine Labeling: A Mechanistic Overview

Both iodoacetamide and chloroacetamides alkylate cysteine residues through a bimolecular nucleophilic substitution (SN2) reaction. The deprotonated thiol group (thiolate) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen (iodine or chlorine). This results in the formation of a stable, irreversible thioether bond and the displacement of the halide ion.

The significant difference in reactivity between iodoacetamide and chloroacetamide stems from the nature of the halogen leaving group. Iodide is a much better leaving group than chloride due to its larger size and lower electronegativity, which makes the carbon-iodine bond weaker and more easily broken. Consequently, the reaction with iodoacetamide proceeds much more rapidly than with chloroacetamide.[5]

Visualizing the Reaction Mechanisms

G cluster_IAM Iodoacetamide (IAM) Reaction cluster_CAA This compound Reaction IAM_start Cys-S⁻ + ICH₂CONH₂ IAM_ts [Cys-S---CH₂(CONH₂)---I]⁻ IAM_start->IAM_ts SN2 Attack IAM_end Cys-S-CH₂CONH₂ + I⁻ (Carboxyamidomethyl-cysteine) IAM_ts->IAM_end Iodide leaves CAA_start Cys-S⁻ + ClCH₂CONH-R¹ CAA_ts [Cys-S---CH₂(CONH-R¹)---Cl]⁻ CAA_start->CAA_ts SN2 Attack CAA_end Cys-S-CH₂CONH-R¹ + Cl⁻ CAA_ts->CAA_end Chloride leaves R1_label R¹ = Tetrahydrofurfuryl CAA_end->R1_label

Caption: SN2 reaction mechanism for cysteine alkylation by Iodoacetamide and a Chloroacetamide derivative.

Performance Deep Dive: Reactivity and Specificity

Iodoacetamide: The Fast and Furious Alkylator

Iodoacetamide's high reactivity ensures rapid and complete alkylation of cysteine residues, which is advantageous for high-throughput proteomics workflows. However, this reactivity is a double-edged sword. With excess reagent or prolonged incubation times, iodoacetamide is known to modify other nucleophilic amino acid residues. The most common off-target modification is the alkylation of methionine, but reactions with lysine, histidine, aspartic acid, glutamic acid, tyrosine, and the N-terminal amino group have also been reported.[1][2] This lack of specificity can lead to an increase in sample complexity and potentially lower the number of confidently identified peptides in mass spectrometry-based proteomics.[1]

Chloroacetamides: The Slower, More Deliberate Choice

Chloroacetamides, including this compound, are less electrophilic than their iodo-counterparts. This results in a slower reaction with cysteine thiols. While this may increase sample preparation time, the payoff is significantly higher specificity. Studies have shown that chloroacetamide results in fewer undesirable off-target reactions compared to iodoacetamide.[1][3] This increased specificity can lead to cleaner mass spectra and a higher number of identified peptides.[1]

However, it is important to note that even chloroacetamides are not perfectly specific. One notable side reaction associated with 2-chloroacetamide is the oxidation of methionine residues, which can be a significant artifact.[3][4] The N-substituent on the chloroacetamide can also influence reactivity. The tetrahydrofurfuryl group in this compound is not strongly electron-withdrawing, suggesting that its intrinsic reactivity would be comparable to or slightly lower than unsubstituted chloroacetamide.

Experimental Protocols

A well-defined and reproducible protocol is the bedrock of any successful labeling experiment. Below are detailed methodologies for cysteine alkylation using iodoacetamide and a general protocol for chloroacetamides.

Standard Protocol for Cysteine Alkylation with Iodoacetamide

This protocol is a standard procedure for the reduction and alkylation of cysteine residues in protein samples for mass spectrometry analysis.

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating Agent: 500 mM Iodoacetamide (IAM) stock solution (freshly prepared in buffer and protected from light)

  • Quenching Reagent: 1 M DTT stock solution

  • Trypsin solution (for proteomics applications)

  • Formic acid

Workflow Diagram:

G start Protein Sample denature Denature in 8M Urea start->denature reduce Reduce with DTT (e.g., 10 mM, 1 hr, 37°C) denature->reduce alkylate Alkylate with IAM (e.g., 55 mM, 45 min, RT, dark) reduce->alkylate quench Quench with excess DTT alkylate->quench digest Dilute and Digest (e.g., Trypsin) quench->digest end LC-MS/MS Analysis digest->end

Caption: Standard workflow for protein sample preparation involving cysteine alkylation with Iodoacetamide.

Procedure:

  • Protein Solubilization and Denaturation: Solubilize the protein sample in the Denaturation Buffer to a final concentration of 1-5 mg/mL.

  • Reduction: Add the 1 M DTT stock solution to the protein sample to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add the freshly prepared 500 mM IAM stock solution to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.

  • Quenching: Quench the alkylation reaction by adding 1 M DTT to a final concentration of 20 mM to consume any excess IAM.

  • Sample Preparation for Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to below 2 M.

  • Proteolytic Digestion: Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for desalting and subsequent LC-MS/MS analysis.

General Protocol for Cysteine Alkylation with Chloroacetamides

This protocol provides a general framework for using chloroacetamides. Reaction times may need to be optimized due to the lower reactivity compared to iodoacetamide.

Materials:

  • Protein sample

  • Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Reducing Agent: 1 M Dithiothreitol (DTT) stock solution

  • Alkylating Agent: 500 mM this compound or other chloroacetamide stock solution

  • Quenching Reagent: 1 M DTT stock solution

  • Trypsin solution

  • Formic acid

Procedure:

  • Protein Solubilization and Denaturation: Follow step 1 of the iodoacetamide protocol.

  • Reduction: Follow step 2 of the iodoacetamide protocol.

  • Alkylation: Cool the sample to room temperature. Add the 500 mM chloroacetamide stock solution to a final concentration of 55 mM. Incubate for 60-90 minutes at 37°C in the dark. Note: Longer incubation times and/or elevated temperature may be required to achieve complete alkylation compared to iodoacetamide.

  • Quenching: Follow step 4 of the iodoacetamide protocol.

  • Subsequent Processing: Follow steps 5-7 of the iodoacetamide protocol for digestion and preparation for mass spectrometry.

Conclusion and Recommendations

The choice between iodoacetamide and a chloroacetamide derivative like this compound for cysteine labeling is a classic trade-off between speed and specificity.

Iodoacetamide remains a viable and effective choice for routine applications where speed is a priority and potential off-target effects can be tolerated or controlled by careful optimization of reaction conditions. Its extensive documentation and established protocols make it a reliable option.

This compound and other chloroacetamides are emerging as superior alternatives in applications that demand high specificity and minimal artifactual modifications. For in-depth proteomics studies where maximizing the number of peptide and protein identifications is crucial, the cleaner reaction profile of chloroacetamides can be highly advantageous.[1] Researchers developing targeted covalent inhibitors may also benefit from the more controlled reactivity of the chloroacetamide warhead, which can lead to improved target selectivity.

Ultimately, the optimal choice of reagent depends on the specific experimental goals, the nature of the protein sample, and the analytical method employed. For critical applications, it is recommended to empirically test and optimize the alkylation conditions to achieve the desired balance of efficiency and specificity.

References

comparing reactivity of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide with other alkylating agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Alkylation in Biological Sciences

In the landscape of biological research and therapeutic development, the precise chemical modification of biomolecules is a cornerstone technique. Alkylating agents, a class of reactive compounds, are instrumental in this regard, enabling researchers to selectively modify nucleophilic sites on proteins, peptides, and nucleic acids. This guide provides an in-depth comparison of the reactivity of a specific chloroacetamide derivative, 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide, with other widely used alkylating agents, namely iodoacetamide (IAA) and N-ethylmaleimide (NEM).

While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, its reactivity can be reliably inferred from the well-documented behavior of the chloroacetamide functional group. The N-(tetrahydro-2-furanylmethyl) substituent is not expected to electronically influence the reactive chloroacetyl moiety, making 2-chloroacetamide a valid proxy for understanding its fundamental reactivity. This guide will, therefore, draw upon established principles and experimental data for haloacetamides and maleimides to provide a comprehensive and scientifically grounded comparison.

The Chemistry of Alkylation: Mechanisms and Key Players

Alkylation in a biological context is predominantly the covalent modification of nucleophilic amino acid residues. Cysteine, with its highly nucleophilic thiol (-SH) group, is the most common target for alkylating agents used in proteomics and biochemistry.[1] The primary purpose of this modification is often to cap cysteine residues, preventing the formation of disulfide bonds, which is crucial for accurate protein analysis by mass spectrometry.[1][2]

The choice of an alkylating agent is a critical experimental parameter, as it dictates the efficiency, specificity, and potential for off-target modifications. The three classes of agents we will compare here—chloroacetamides, iodoacetamides, and maleimides—operate through distinct chemical mechanisms, which in turn govern their reactivity profiles.

Reaction Mechanisms

The alkylation of a cysteine thiol by haloacetamides (iodoacetamide and chloroacetamide) proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3] In this reaction, the nucleophilic thiolate anion of the cysteine residue attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming a stable thioether bond.[3]

N-ethylmaleimide (NEM), on the other hand, reacts with thiols through a Michael addition mechanism.[3][4] The thiolate anion adds across the electron-deficient carbon-carbon double bond of the maleimide ring, also resulting in a stable thioether linkage.[3]

Visualizing the Mechanisms

Alkylation Mechanisms cluster_IAA Iodoacetamide (IAA) Alkylation (SN2) cluster_CAA Chloroacetamide (CAA) Alkylation (SN2) cluster_NEM N-Ethylmaleimide (NEM) Alkylation (Michael Addition) IAA_start Protein-SH + I-CH2-CONH2 IAA_product Protein-S-CH2-CONH2 + HI IAA_start->IAA_product SN2 Attack CAA_start Protein-SH + Cl-CH2-CONH2 CAA_product Protein-S-CH2-CONH2 + HCl CAA_start->CAA_product SN2 Attack NEM_start Protein-SH + NEM NEM_product Protein-S-NEM adduct NEM_start->NEM_product Michael Addition

Caption: Reaction mechanisms of common alkylating agents with protein thiols.

Comparative Analysis of Reactivity and Specificity

The selection of an appropriate alkylating agent is a balance between reaction speed, completeness, and the minimization of undesirable side reactions.

FeatureThis compound (inferred from Chloroacetamide)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)
Reaction Mechanism SN2SN2Michael Addition
Relative Reactivity ModerateHighVery High
Optimal pH Neutral to slightly basic (pH 7.5-8.5)Neutral to slightly basic (pH 7.0-8.5)[4]Neutral (pH 6.5-7.5)[4]
Primary Target Cysteine (thiol group)Cysteine (thiol group)[1][2]Cysteine (thiol group)[1]
Known Off-Target Residues Methionine, Lysine, Histidine, N-terminus[5][6]Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[5][6]Lysine, Histidine (at pH > 7.5)[4][7]
Key Advantages Higher specificity than IAA, less prone to certain side reactions[5][6]Well-established, readily availableRapid reaction, high specificity at neutral pH[7]
Key Disadvantages Slower reaction rate than IAA, can cause significant methionine oxidation[5][6]Prone to off-target modifications and side reactions, particularly with methionine[5][6][8]Can react with other nucleophiles at higher pH, less stable in solution over time
Reactivity: A Matter of Speed and Conditions

The reactivity of haloacetamides is governed by the nature of the halogen leaving group. Iodine is a better leaving group than chlorine, making iodoacetamide a more reactive alkylating agent than chloroacetamide .[5][6] This translates to faster and more complete alkylation of cysteine residues under similar reaction conditions.

N-ethylmaleimide is generally considered the most reactive of the three, especially at neutral pH.[4] Its reactivity is driven by the strained double bond in the maleimide ring, which readily undergoes nucleophilic attack.[4]

The reactivity of all these agents is pH-dependent. The reactive species is the thiolate anion (S-), the concentration of which increases with pH.[9] Therefore, alkylation reactions are typically performed at a pH above the pKa of the cysteine thiol group (around 8.5). However, at higher pH, the propensity for off-target reactions with other nucleophilic residues, such as lysine, also increases.[4][7]

Specificity and Off-Target Reactions: The Unwanted Modifications

While the primary target for these alkylating agents is the cysteine thiol, they can also react with other nucleophilic sites in proteins, leading to "off-target" modifications. These side reactions can complicate data analysis, particularly in sensitive applications like mass spectrometry-based proteomics.

Iodoacetamide is known for its relatively lower specificity compared to chloroacetamide, with a higher tendency to alkylate methionine, lysine, histidine, and even the N-terminus of peptides.[5][6][10] Alkylation of methionine by iodine-containing reagents can be a significant issue, leading to a neutral loss during mass spectrometry analysis and potentially decreasing the identification rates of methionine-containing peptides.[8]

Chloroacetamide , and by extension this compound, is generally considered to have higher specificity for cysteine residues than iodoacetamide, with a reduced level of off-target alkylation.[5][6] However, a significant drawback of chloroacetamide is its propensity to cause oxidation of methionine residues, which can be as high as 40% of all methionine-containing peptides.[5][6]

N-ethylmaleimide exhibits high specificity for thiols at a neutral pH range of 6.5-7.5.[4] However, at pH values above 7.5, its reactivity with primary amines, such as the side chain of lysine, increases.[4][7]

Experimental Protocols: A Step-by-Step Guide to Cysteine Alkylation

The following protocols provide a general framework for the alkylation of cysteine residues in a protein sample for proteomics applications. It is crucial to optimize reaction conditions, such as reagent concentration and incubation time, for each specific experimental system.

Workflow for Protein Reduction and Alkylation

Proteomics Workflow start Protein Sample denature Denaturation (e.g., Urea, SDS) start->denature reduce Reduction of Disulfide Bonds (e.g., DTT, TCEP) denature->reduce alkylate Cysteine Alkylation (IAA, CAA, or NEM) reduce->alkylate quench Quench Excess Alkylating Agent (e.g., DTT, Cysteine) alkylate->quench digest Proteolytic Digestion (e.g., Trypsin) quench->digest ms_analysis Mass Spectrometry Analysis digest->ms_analysis

Caption: A typical workflow for protein sample preparation for mass spectrometry.

Protocol 1: Alkylation with Iodoacetamide (IAA) or this compound (CAA derivative)
  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).

    • Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation:

    • Prepare a fresh stock solution of either IAA or the CAA derivative (e.g., 500 mM in buffer).

    • Add the alkylating agent to the reduced protein solution to a final concentration of 20-55 mM (a 2-5 fold molar excess over the reducing agent).

    • Incubate in the dark at room temperature for 30-60 minutes. The reaction with the CAA derivative may require a longer incubation time due to its lower reactivity.

  • Quenching:

    • Quench the excess alkylating agent by adding DTT to a final concentration of 20 mM or L-cysteine.

    • Incubate for 15 minutes.

  • Sample Cleanup:

    • Proceed with buffer exchange or protein precipitation to remove denaturants, reducing agents, and excess alkylating agents prior to downstream applications like enzymatic digestion.

Protocol 2: Alkylation with N-Ethylmaleimide (NEM)
  • Protein Solubilization and Reduction:

    • Follow the same procedure as in Protocol 1.

  • Alkylation:

    • Prepare a fresh stock solution of NEM (e.g., 1 M in ethanol or DMSO).

    • Add NEM to the reduced protein solution to a final concentration of 20-40 mM.

    • Incubate at room temperature for 1 hour. The reaction is typically faster than with haloacetamides.

  • Quenching and Sample Cleanup:

    • Follow the same procedures as in Protocol 1.

Conclusion and Recommendations

The choice of an alkylating agent is a critical decision in experimental design that can significantly impact the quality and interpretation of results.

  • This compound , based on the properties of chloroacetamides, is a suitable choice when specificity is a primary concern and a slower reaction rate is acceptable. However, researchers should be mindful of the potential for methionine oxidation and validate their results accordingly.

  • Iodoacetamide remains a widely used and effective alkylating agent, particularly when rapid and complete alkylation is desired . Its propensity for off-target modifications necessitates careful optimization of reaction conditions and thorough data analysis to account for potential artifacts.

  • N-ethylmaleimide is the reagent of choice for applications requiring very rapid and highly specific cysteine modification at neutral pH . Its high reactivity makes it ideal for kinetic studies and applications where minimizing sample preparation time is crucial.

Ultimately, the optimal alkylating agent is context-dependent. A thorough understanding of the chemical properties and potential side reactions of each class of reagent is paramount for making an informed decision that aligns with the specific goals of the research. It is always recommended to perform pilot experiments to determine the optimal alkylation conditions for a given sample and workflow.

References

Navigating the Bio-Efficacy Landscape of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

To researchers, scientists, and professionals in drug and agrochemical development, the quest for novel bioactive molecules is a perpetual frontier. The compound 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide sits at the confluence of two well-established pharmacophores: the reactive chloroacetamide group and the versatile tetrahydrofuran moiety. While specific experimental data on this exact molecule and its direct derivatives remain scarce in publicly accessible literature, a comprehensive analysis of its structural components and related compounds can provide significant insights into its potential biological efficacy. This guide offers a comparative overview of the herbicidal, antifungal, and antitumor potential of this chemical class, supported by data from analogous structures and detailed experimental protocols to facilitate further research.

The chloroacetamide group is a known feature in a variety of herbicides, acting as an alkylating agent.[1] Concurrently, the tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. The combination of these two moieties in this compound suggests a molecule with the potential for a spectrum of biological activities, warranting a thorough investigation.

Comparative Biological Efficacy: An Analysis of Structurally Related Compounds

In the absence of direct experimental data for this compound, we can infer its potential bioactivity by examining derivatives with similar core structures. The following sections compare the herbicidal, antifungal, and antitumor activities of various chloroacetamide and N-substituted amide derivatives.

Herbicidal Activity

Chloroacetamide herbicides are widely used for the control of annual grasses and broadleaf weeds.[2] Their mode of action typically involves the inhibition of very-long-chain fatty acid elongases.[3] The efficacy of these herbicides is often influenced by the nature of the N-substituents.

Table 1: Herbicidal Activity of Selected Chloroacetamide Derivatives

Compound NameStructureTarget WeedsEfficacyReference
Acetochlor2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamideAnnual grasses, broadleaf weedsHigh[3]
Metolachlor2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamideAnnual grasses, some broadleaf weedsHigh, with good crop safety[4]
2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamideRape seedlings (root growth)76% inhibition at 5.0 x 10⁻⁵ M

The data in Table 1 indicates that N-aryl chloroacetamides with specific substitution patterns exhibit potent herbicidal activity. The presence of the tetrahydrofurfuryl group in our target molecule introduces a different steric and electronic profile, which could modulate its herbicidal efficacy and crop selectivity.

Antifungal Activity

The antifungal potential of chloroacetamide derivatives has also been explored. These compounds can interfere with fungal cell processes, leading to growth inhibition or cell death.

Table 2: Antifungal Activity of Selected Amide Derivatives

Compound NameStructureFungal Strain(s)MIC (μg/mL)Reference
2-chloro-N-phenylacetamideAspergillus flavus16 - 256[5]
2-chloro-N-phenylacetamideCandida albicans, C. parapsilosis128 - 256[6][7]
N-(4-bromophenyl)-2-chloroacetamideFusarium spp.12.5 - 50[8]

The results in Table 2 demonstrate that N-phenyl chloroacetamides possess significant antifungal activity against a range of pathogenic fungi.[5][6][7][8] The tetrahydrofurfuryl moiety could influence the compound's ability to penetrate fungal cell walls and interact with intracellular targets.

Antitumor Activity

Various acetamide derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action can be diverse, including the induction of apoptosis and inhibition of key enzymes in cancer cell proliferation.[9]

Table 3: In Vitro Cytotoxicity of Selected Acetamide Derivatives against Cancer Cell Lines

Compound NameStructureCell LineIC₅₀ (µM)Reference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamideNPC-TW01 (Nasopharyngeal)0.6
Acetochlor (AC)2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamideHepG2 (Liver)Dose-dependent decrease in viability[2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate)52

As shown in Table 3, acetamide derivatives with diverse N-substituents have demonstrated potent cytotoxic effects against various cancer cell lines. The presence of a tetrahydrofuran ring in other classes of compounds has been associated with antitumor activity, suggesting that this compound derivatives are worthy candidates for anticancer screening.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, we can postulate some potential structure-activity relationships for this compound derivatives:

  • The Chloroacetamide Moiety : This group is crucial for the alkylating activity, which is a key mechanism for the herbicidal and potentially cytotoxic effects. Modifications to the chloroacetyl group would likely have a significant impact on biological activity.

  • The Tetrahydrofurfuryl Group : The stereochemistry of the tetrahydrofuran ring could influence binding to biological targets. The oxygen atom can act as a hydrogen bond acceptor, potentially enhancing interactions with enzymes or receptors. Modifications to the ring, such as substitution, could modulate lipophilicity and pharmacokinetic properties.

  • The Amide Linker : The amide bond provides structural rigidity and can participate in hydrogen bonding. Its conformation will be critical for the overall shape of the molecule and its fit within a biological target's binding site.

SAR_Concept cluster_Molecule This compound cluster_Chloroacetamide Chloroacetamide Moiety cluster_THF Tetrahydrofurfuryl Moiety cluster_Amide Amide Linker mol Cl-CH2-C(=O)NH-CH2-[THF] chloroacetamide Alkylating Agent (Herbicidal/Cytotoxic Activity) mol->chloroacetamide thf Modulates: - Lipophilicity - Pharmacokinetics - Target Binding (H-bonding) mol->thf amide Structural Rigidity Hydrogen Bonding mol->amide herbicidal_activity Herbicidal Efficacy chloroacetamide->herbicidal_activity influences cytotoxic_activity Anticancer Efficacy chloroacetamide->cytotoxic_activity influences pharmacokinetics ADME Properties thf->pharmacokinetics influences target_interaction Target Binding thf->target_interaction influences amide->target_interaction influences

Caption: Conceptual Structure-Activity Relationships.

Experimental Protocols

To facilitate the investigation of this compound derivatives, detailed protocols for key biological assays are provided below.

Synthesis of this compound

This protocol describes a general method for the synthesis of the target compound.

Synthesis_Workflow start Starting Materials: - Tetrahydrofurfurylamine - Chloroacetyl chloride - Anhydrous Solvent (e.g., THF) - Base (e.g., Triethylamine) reaction Reaction Setup: - Dissolve tetrahydrofurfurylamine and base in solvent. - Cool the mixture (0-5 °C). - Add chloroacetyl chloride dropwise. start->reaction stirring Reaction Progression: - Stir at room temperature for several hours. - Monitor reaction by TLC. reaction->stirring workup Work-up: - Filter to remove salt precipitate. - Concentrate the filtrate in vacuo. stirring->workup purification Purification: - Column chromatography on silica gel. workup->purification characterization Characterization: - 1H NMR, 13C NMR, Mass Spectrometry purification->characterization

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve tetrahydrofurfurylamine (1.0 eq) and a suitable base such as triethylamine (1.1 eq) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Addition of Acyl Chloride: Cool the solution to 0-5 °C using an ice bath. Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Herbicidal Activity: Whole-Plant Bioassay

This protocol is adapted for testing the pre- and post-emergence herbicidal activity of the synthesized compounds.

Step-by-Step Protocol:

  • Plant Cultivation: Grow indicator weed species (e.g., barnyard grass, pigweed) and crop species in pots containing a standard soil mix in a greenhouse with controlled temperature and light conditions.

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone) and then dilute with water containing a surfactant to the desired test concentrations.

  • Pre-emergence Application: Apply the test solutions to the soil surface immediately after sowing the seeds.

  • Post-emergence Application: Apply the test solutions to the foliage of the plants at the 2-3 leaf stage.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effects, including growth inhibition, chlorosis, and necrosis, and compare with untreated and positive controls (a commercial herbicide).

  • Data Analysis: Calculate the percent inhibition or injury for each treatment. Determine the GR₅₀ (the concentration required to cause 50% growth reduction) for active compounds.

Antifungal Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of the compounds against fungal pathogens.

Step-by-Step Protocol:

  • Fungal Inoculum Preparation: Prepare a standardized suspension of the fungal test organism (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells showing no growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates after incubation.

Antitumor Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion

While direct biological data for this compound and its derivatives is not yet available in the scientific literature, a comparative analysis of its constituent moieties and structurally related compounds suggests a promising profile for herbicidal, antifungal, and antitumor activities. The chloroacetamide group provides a reactive center for alkylation, a known mechanism of action for several herbicides and cytotoxic agents. The tetrahydrofurfuryl group offers a versatile scaffold that can be modified to fine-tune the physicochemical and pharmacokinetic properties of the molecule.

The provided experimental protocols for synthesis and biological screening offer a clear roadmap for researchers to empirically determine the efficacy of this compound class. Future studies should focus on the synthesis of a library of derivatives with modifications on the tetrahydrofuran ring and systematic evaluation of their biological activities to establish clear structure-activity relationships. Such investigations will be crucial in unlocking the full therapeutic or agrochemical potential of this intriguing class of molecules.

References

A Comparative Spectroscopic Guide to 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide and its structural analogs. In the landscape of drug discovery and chemical research, the unambiguous characterization of novel molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of molecular structure elucidation. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering not only reference data but also the underlying principles and experimental rationale necessary for robust chemical analysis.

We will dissect the spectral features of the parent compound, this compound, and compare them against representative analogs to illustrate how subtle changes in molecular structure are reflected in the spectroscopic output. This comparative approach is designed to enhance the user's ability to interpret spectra, identify unknown analogs, and ensure the quality and integrity of their synthesized compounds.

Core Molecular Structure and Spectroscopic Correlation

The parent molecule, this compound, is composed of three key structural motifs: a chloroacetamide group, a secondary amide linkage, and a tetrahydrofuran (THF) ring. Each of these components contributes distinct and identifiable signals in various spectroscopic analyses. Understanding this baseline signature is the first step in characterizing more complex analogs.

cluster_acetamide Chloroacetamide Moiety cluster_linker cluster_thf Tetrahydrofuran (THF) Moiety C1 C1(O)Cl C2 C2H2 C1->C2 α-carbon N N(H) C1->N Amide Bond C3 C3H2 N->C3 Linker C4 C4H C3->C4 O_thf O C4->O_thf C7 C7H2 O_thf->C7 C5 C5H2 C5->C4 C6 C6H2 C6->C5 C7->C6

Caption: Key structural motifs of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides a detailed map of the hydrogen (¹H) and carbon (¹³C) atomic framework within a molecule. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), and interactions between neighboring nuclei (spin-spin coupling) reveal connectivity.

Interpreting the Spectra of the Parent Compound

For this compound, the ¹H NMR spectrum can be logically divided into signals from the chloroacetyl group, the linker, and the THF ring.

  • Chloroacetyl Protons (-CH₂Cl): These two protons are adjacent to an electronegative chlorine atom and the carbonyl group, causing a significant downfield shift, typically observed as a sharp singlet around 4.10–4.30 ppm .[1]

  • Amide Proton (-NH-): This proton's signal is often broad due to quadrupole coupling with the nitrogen atom and its exchangeability with trace amounts of water or acid. It typically appears between 6.80–7.20 ppm .[1]

  • Linker Methylene Protons (-NH-CH₂-): These protons, situated between the amide nitrogen and the THF ring, are expected to resonate in the 3.30–3.50 ppm range.[1]

  • Tetrahydrofuran Protons: The protons on the THF ring present a more complex system. The proton on the chiral center (C4-H) and the adjacent methylene groups (C5-H₂, C6-H₂, C7-H₂) will show characteristic multiplets, generally between 1.50 and 4.10 ppm .[1] The protons on C7, being adjacent to the ring oxygen, will be the most downfield of the ring protons.

The ¹³C NMR spectrum corroborates this structure, with key signals for the carbonyl carbon (~165 ppm), the chloro-substituted carbon (~43 ppm), and the various carbons of the THF ring.

Comparative NMR Data for Analogs

Structural modifications in analogs lead to predictable changes in their NMR spectra. The introduction of an aromatic ring, for example, introduces new signals in the aromatic region (typically 7-8 ppm in ¹H NMR) and alters the chemical shifts of nearby protons.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound (Parent) ~7.0 (br s, 1H, NH) , ~4.2 (s, 2H, Cl-CH₂) , ~3.6-4.1 (m, THF protons) , ~3.4 (m, 2H, N-CH₂) , ~1.5-2.0 (m, THF protons) [1]~165 (C=O) , ~70-80 (THF C-O) , ~43 (Cl-CH₂) , ~45 (N-CH₂) , ~25-30 (THF C-C)
Analog A: 2-Chloro-N-phenylacetamide ~10.3 (br s, 1H, NH) , ~7.0-7.6 (m, 5H, Ar-H) , ~4.3 (s, 2H, Cl-CH₂) [2]~164.9 (C=O) , ~138.8 (Ar C-N) , ~119-129 (Ar C-H) , ~43.8 (Cl-CH₂) [2]
Analog B: 2-Chloro-N,N-diethylacetamide ~4.0 (s, 2H, Cl-CH₂) , **~3.4 (q, 4H, N-(CH₂)₂) **, ~1.2 (t, 6H, CH₃) . Note: No NH signal.[3]~166 (C=O) , ~42 (Cl-CH₂) , ~40-41 (N-CH₂) , ~12-14 (CH₃)
Analog C: 2-Chloro-N-((furan-2-yl)methyl)acetamide ~6.3-7.4 (m, 3H, Furan-H) , ~4.5 (d, 2H, N-CH₂) , ~4.1 (s, 2H, Cl-CH₂) . Note: NH signal may be broad and overlap.[4]~166 (C=O) , ~151 (Furan C-O) , ~142, 110, 108 (Furan C-H) , ~43 (Cl-CH₂) , ~37 (N-CH₂)

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.

Characteristic Peaks for the Parent Compound

The IR spectrum of this compound is dominated by absorptions from its amide and ether functionalities.

  • N-H Stretch: A moderate to strong, sharp peak is expected around 3300 cm⁻¹ , characteristic of a secondary amide N-H bond.[1][5]

  • C=O Stretch (Amide I Band): A very strong and sharp absorption appears around 1670 cm⁻¹ .[1] This is one of the most prominent peaks in the spectrum. The position is slightly lower than that of ketones due to resonance with the nitrogen lone pair.[6]

  • N-H Bend (Amide II Band): This band, resulting from N-H bending coupled with C-N stretching, is found near 1540-1550 cm⁻¹ .

  • C-O-C Asymmetric Stretch: The ether linkage in the THF ring gives rise to a strong, distinct peak around 1120 cm⁻¹ .[1]

  • C-Cl Stretch: A weaker absorption in the fingerprint region, typically around 700 cm⁻¹ , corresponds to the carbon-chlorine bond.[1]

Comparative IR Data for Analogs

The core amide and chloroalkyl peaks remain consistent across analogs, but substitutions introduce new, diagnostic bands.

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
This compound (Parent) ~3300[1]~1670[1]~1120 (C-O-C stretch) , ~700 (C-Cl stretch) [1]
Analog A: 2-Chloro-N-phenylacetamide ~3270~1668~3050 (Ar C-H stretch) , ~1540 (N-H bend) , ~750 (Monosubstituted bend) [7]
Analog B: 2-Chloro-N,N-diethylacetamide Absent~1650~2970 (Aliphatic C-H stretch)
Analog C: 2-Chloro-N-((furan-2-yl)methyl)acetamide ~3280~1660~3120 (Furan C-H stretch) , ~1550 (N-H bend) , ~1010 (Furan ring breathing)

Mass Spectrometry (MS) Analysis

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact mass and the deduction of its structure from fragmentation patterns.

Fragmentation Pattern of the Parent Compound

For this compound (C₇H₁₂ClNO₂), the nominal molecular weight is 177.63 g/mol . In electron ionization (EI-MS), the molecular ion peak [M]⁺˙ would be observed at m/z 177, with an isotopic peak [M+2]⁺˙ at m/z 179 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

Key fragmentation pathways include:

  • Alpha-cleavage adjacent to the THF oxygen, leading to the loss of a C₄H₇O radical and formation of a stable iminium ion.

  • Cleavage of the C-Cl bond , resulting in an [M-Cl]⁺ ion.

  • McLafferty rearrangement , if sterically possible.

  • Cleavage of the amide bond , leading to acylium ions or amine fragments. A prominent fragment is often the tetrahydrofurfurylaminium ion at m/z 84 .

Parent [C₇H₁₂ClNO₂]⁺˙ m/z 177/179 Frag1 [C₅H₁₀NO]⁺ m/z 100 (Loss of •CH₂Cl) Parent->Frag1 - •CH₂Cl Frag3 [C₅H₉O]⁺ m/z 85 (THF-CH₂⁺) Parent->Frag3 - C₂H₃ClNO Frag4 [C₂H₂ClO]⁺ m/z 77/79 (Acylium Ion) Parent->Frag4 - C₅H₁₀N Frag2 [C₄H₈N]⁺ m/z 70 Frag1->Frag2 - CH₂O

Caption: A plausible mass spectrometry fragmentation pathway for the parent compound.

Comparative MS Data for Analogs

The fragmentation of analogs will be dictated by their unique structural features, providing a diagnostic fingerprint.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral Losses
This compound (Parent) 177/179100 ([M-CH₂Cl]⁺), 85 (C₅H₉O⁺), 77/79 (ClCOCH₂⁺)
Analog A: 2-Chloro-N-phenylacetamide 169/171127 ([M-C₂H₂O]⁺˙), 93 (Aniline, [C₆H₅NH₂]⁺˙), 77 (Phenyl, [C₆H₅]⁺)
Analog B: 2-Chloro-N,N-diethylacetamide 149/151114 ([M-Cl]⁺), 72 ([N(C₂H₅)₂]⁺)
Analog C: 2-Chloro-N-((furan-2-yl)methyl)acetamide 173/17596 ([M-Cl-CO]⁺), 81 (Furfuryl cation, [C₅H₅O]⁺)

Standardized Experimental Protocols

To ensure data is reproducible and comparable, adherence to standardized experimental protocols is crucial. The following outlines best practices for the acquisition of spectroscopic data for this class of compounds. The causality for these choices lies in optimizing signal resolution, sensitivity, and data integrity.

Start Synthesized Compound Prep Sample Preparation Start->Prep NMR NMR Analysis (CDCl₃ or DMSO-d₆) Prep->NMR Dissolve ~5-10 mg IR IR Analysis (KBr Pellet or Thin Film) Prep->IR Prepare sample MS MS Analysis (ESI or EI) Prep->MS Dilute to ~1 µg/mL Data Data Processing & Interpretation NMR->Data IR->Data MS->Data End Structural Confirmation Data->End

Caption: General experimental workflow for spectroscopic analysis.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified analog in ~0.6 mL of a deuterated solvent.

    • Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR. Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds. If solubility is an issue or if exchangeable protons (like -NH) are of key interest, dimethyl sulfoxide-d₆ (DMSO-d₆) is a superior choice as it slows down proton exchange.[8]

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • Causality: Higher field strengths (e.g., 400 MHz vs. 60 MHz) provide better signal dispersion and resolution, which is critical for resolving complex multiplets, such as those from the THF ring.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024 or more scans with a longer relaxation delay (5 seconds) to ensure quantitative accuracy for all carbon types.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).[8]

IR Spectroscopy Protocol
  • Sample Preparation (Solid Samples): Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Causality: The KBr matrix is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and provides a uniform medium for analysis, minimizing scattering effects.[4]

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Causality: FTIR instruments offer higher sensitivity, speed, and signal-to-noise ratio compared to older dispersive instruments.[2]

  • Acquisition Parameters: Collect data from 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet or empty sample chamber must be collected and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

    • Causality: High concentrations can cause detector saturation and ion suppression. Volatile solvents are necessary for efficient ionization and evaporation in the source.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ion source.

    • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for obtaining the mass of the intact molecule (as [M+H]⁺ or [M+Na]⁺). It is the preferred method for initial molecular weight confirmation.[8]

    • Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation. It is ideal for creating a reproducible fragmentation pattern that can be used as a fingerprint for library matching and structural elucidation.

  • Acquisition Parameters: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500). For tandem MS (MS/MS), the molecular ion is isolated and then fragmented to confirm connectivity.[9][10]

Conclusion

The comprehensive characterization of this compound and its analogs is reliably achieved through the synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the C-H framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight while revealing connectivity through fragmentation. This guide provides the foundational data and experimental rationale to empower researchers to confidently identify, compare, and validate these and other related chemical entities, upholding the principles of scientific integrity and accelerating the pace of discovery.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity.[1][2] This guide provides a comprehensive comparison of key analytical techniques for the validation of methods to analyze 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide, a novel compound of interest. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying rationale to empower researchers in making informed decisions for their specific analytical needs.

The validation process demonstrates that an analytical method is suitable for its intended purpose, ensuring that the data generated is reliable and accurate.[1][3] This guide will delve into the practical application of principles outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) to establish a robust analytical framework for this compound.[1][4][5][6][7][8]

The Importance of Method Validation

Analytical method validation is a documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For a compound like this compound, which may be a new chemical entity, establishing validated analytical methods is crucial for:

  • Ensuring Product Quality: Accurately quantifying the active pharmaceutical ingredient (API) and its impurities.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and EMA.[5][7]

  • Data Reliability: Guaranteeing the consistency and reproducibility of results across different laboratories and analysts.

This guide will compare three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is often the method of choice for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. Its versatility allows for the determination of assay (potency) and purity (impurities) with high precision and accuracy.

Experimental Protocol: HPLC Method Validation

Objective: To validate a reverse-phase HPLC method for the quantification of this compound and the detection of its potential impurities.

Instrumentation:

  • HPLC system with a UV detector or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standard of this compound

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of the analyte.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Parameters and Procedures:

The validation will be conducted in accordance with ICH Q2(R2) guidelines.[4][7][8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

    • Procedure: Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and a sample spiked with potential impurities or degradation products.

    • Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare a series of at least five concentrations of the reference standard (e.g., 50% to 150% of the expected sample concentration).

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Procedure: Analyze samples of a known concentration (e.g., by spiking a placebo with the reference standard at three different concentration levels, each in triplicate).

    • Acceptance Criteria: The percent recovery should be within a predefined range (e.g., 98.0% to 102.0%).[11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.[11]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

    • Procedure: The range is determined based on the linearity, accuracy, and precision data.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

    • Procedure: Can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: Typically, a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is acceptable.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    • Procedure: Introduce small changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%).

    • Acceptance Criteria: The system suitability parameters should remain within acceptable limits.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Prep Prepare Reference Standard, Samples, and Mobile Phase Specificity Specificity Prep->Specificity Linearity Linearity Prep->Linearity Accuracy Accuracy Prep->Accuracy Precision Precision (Repeatability & Intermediate) Prep->Precision LOD_LOQ LOD & LOQ Prep->LOD_LOQ Robustness Robustness Prep->Robustness Analysis Analyze Data vs. Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Prepare Validation Report Analysis->Report GCMS_Validation_Workflow Start Define Impurity Profile MethodDev Develop GC-MS Method Start->MethodDev Validation Perform Validation Experiments (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) MethodDev->Validation DataReview Review and Analyze Data Validation->DataReview FinalReport Generate Final Validation Report DataReview->FinalReport

References

A Comparative Guide to Purity Assessment of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide, a critical intermediate in pharmaceutical synthesis. With a primary focus on High-Performance Liquid Chromatography (HPLC), we explore the causality behind method development choices, from column and mobile phase selection to detector settings. This guide contrasts the primary HPLC approach with viable alternatives—Gas Chromatography (GC) and High-Performance Thin-Layer Chromatography (HPTLC)—providing detailed protocols and supporting data. The content is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative pharmacopeial standards and regulatory guidelines to ensure scientific integrity and validated outcomes.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS No: 39089-62-8, Formula: C₇H₁₂ClNO₂) is a chiral synthetic building block whose structural integrity is paramount for the efficacy and safety of the final Active Pharmaceutical Ingredient (API).[1][] The presence of impurities, whether organic, inorganic, or residual solvents, can have significant pharmacological and toxicological implications.[3] Therefore, robust and reliable analytical methods for purity determination are not merely a quality control checkpoint but a foundational requirement mandated by global regulatory bodies.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) on the validation of analytical procedures, establish a framework for ensuring that the methods used are fit for purpose.[4][5][6] This guide is built upon these principles, presenting HPLC as the primary analytical tool while objectively comparing its performance against other powerful techniques.

The Gold Standard: Reversed-Phase HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for the purity analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for this compound.[7][8] Its high resolution, precision, and adaptability make it the gold standard in pharmaceutical analysis.

Expertise in Method Development: A Causal Explanation

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte.

  • Column Selection: The analyte is a moderately polar molecule, making Reversed-Phase (RP) chromatography the logical choice. A C18 (octadecylsilyl) column, designated as USP L1, is the workhorse of RP-HPLC.[9] It provides a non-polar stationary phase that retains the analyte based on hydrophobic interactions. The choice of a modern, end-capped, high-purity silica column is crucial to minimize peak tailing caused by interactions between basic functional groups (like the amide nitrogen) and residual acidic silanols on the silica surface.

  • Mobile Phase Composition: The mobile phase must possess adequate solvent strength to elute the analyte with a reasonable retention time and good peak shape. A gradient of acetonitrile or methanol with water is typically employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a buffer (e.g., phosphate) or an acid (e.g., 0.1% formic acid) to the aqueous portion of the mobile phase is critical. This controls the pH and suppresses the ionization of any acidic or basic functional groups, leading to sharp, symmetrical peaks. Formic acid is particularly useful when the method may be transferred to a mass spectrometer (LC-MS) for impurity identification.[10]

  • Detector and Wavelength Selection: The acetamide chromophore in the molecule allows for detection by UV-Vis spectrophotometry. To determine the optimal wavelength for maximum sensitivity, a UV-Vis spectrum of the analyte in the mobile phase is recorded. The wavelength of maximum absorbance (λ-max) is then selected for analysis. For many acetamides, this falls in the low UV range, typically between 200-220 nm.[11]

  • Addressing Chirality: The analyte possesses a stereocenter on the tetrahydrofuran ring.[1] If the enantiomeric purity is a critical quality attribute, a specialized chiral HPLC method is required. This is typically achieved using a chiral stationary phase (CSP), such as one based on a polysaccharide derivative like cellulose or amylose tris(3,5-dimethylphenylcarbamate), which can differentiate between the enantiomers.[12][13][14]

Experimental Protocol: HPLC Purity Method

This protocol is a self-validating system, incorporating system suitability tests (SST) as mandated by pharmacopeias like the USP and Ph. Eur. to ensure the chromatographic system is performing adequately.[15][16][17]

  • Reagents and Materials:

    • This compound Reference Standard (≥99.5% purity).

    • Acetonitrile (HPLC Grade).

    • Methanol (HPLC Grade).

    • Formic Acid (≥99%).

    • Deionized Water (18.2 MΩ·cm).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (USP L1).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.

  • System Suitability Testing (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 1.5.

      • Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%.

  • Procedure:

    • After the SST passes, inject the sample solution.

    • Calculate the purity using the area percent method, excluding the solvent front.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) prep_sample Prepare Standard & Sample (100 µg/mL) instrument HPLC System (C18 Column, UV Detector) prep_sample->instrument sst System Suitability Test (SST) (5 injections of Standard) instrument->sst sample_run Inject Sample Solution sst->sample_run If SST Passes integrate Integrate Chromatogram Peaks sample_run->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Alternative Analytical Methodologies

While HPLC is the primary choice, alternative techniques offer distinct advantages for specific applications, such as analyzing different types of impurities or increasing sample throughput.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[18] It is particularly well-suited for identifying and quantifying residual solvents, which are common process impurities in pharmaceutical manufacturing.[19] Given the chloroacetamide structure, the analyte itself should have sufficient volatility for GC analysis, especially with a heated injector.

  • Reagents and Materials:

    • Methanol (GC Grade).

    • Analyte Reference Standard and Sample.

  • Chromatographic Conditions:

    • Column: DB-Wax, 15 m x 0.530 mm, 1.0 µm film thickness, or similar polar capillary column.

    • Carrier Gas: Helium or Nitrogen at a constant flow of 5 mL/min.

    • Injector: Split (2:1 ratio), Temperature: 200 °C.

    • Oven Program: Initial 50 °C for 2 min, ramp at 15 °C/min to 220 °C, hold for 5 min.

    • Detector: Flame Ionization Detector (FID), Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Sample Preparation:

    • Prepare Standard and Sample solutions at a concentration of ~1 mg/mL in methanol.

  • Procedure:

    • Inject the sample and standard solutions.

    • Calculate purity based on the area percent of the FID signal, which is proportional to the mass of carbon analytes.[20]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of planar chromatography that offers high sample throughput, low cost, and minimal solvent consumption.[21][22] It allows for the simultaneous analysis of multiple samples on a single plate, making it ideal for screening raw materials or in-process controls.[23][24]

  • Reagents and Materials:

    • HPTLC Silica Gel 60 F254 plates.

    • Toluene, Ethyl Acetate, Methanol (all analytical grade).

    • Analyte Reference Standard and Sample.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC Silica Gel 60 F254 plate.

    • Mobile Phase: Toluene:Ethyl Acetate (70:30, v/v).

    • Application: Apply 2 µL of standard and sample solutions (1 mg/mL in methanol) as 8 mm bands using an automated applicator.

    • Development: Develop the plate to a distance of 8 cm in a twin-trough chamber saturated with the mobile phase.

    • Detection: Dry the plate and visualize under UV light at 254 nm. Quantify using a densitometric scanner.

  • Procedure:

    • Scan the plate at the wavelength of maximum absorbance.

    • Compare the peak areas of the sample to the standard to determine purity and quantify any impurities.

Objective Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for high resolution, high throughput, or the analysis of specific impurity types.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the three techniques for the purity analysis of this compound.

ParameterHPLC-UVGC-FIDHPTLC-Densitometry
Principle Liquid-Solid PartitionGas-Liquid PartitionLiquid-Solid Adsorption
Limit of Quantification (LOQ) ~5 µg/mL~10 µg/mL~50 ng/band
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Analysis Time per Sample ~30 min~15 min~3-4 min (for >20 samples)
Sample Throughput Low to MediumMediumHigh
Strengths High resolution, high precision, gold standard for non-volatile impurities.[8]Excellent for volatile impurities and residual solvents.[7]High throughput, low cost, parallel analysis.[25]
Limitations Serial analysis, higher solvent consumption.Not suitable for non-volatile or thermally labile compounds.Lower resolution and precision compared to HPLC.
Best For Final product release testing, stability studies, impurity profiling.Residual solvent analysis, analysis of volatile starting materials.In-process control, raw material screening, cleaning validation.

Decision-Making Flowchart for Method Selection

Method_Selection start Start: Define Analytical Goal q1 Is the primary goal quantification of non-volatile impurities for release testing? start->q1 q2 Is the primary goal analysis of residual solvents or volatile impurities? q1->q2 No hplc Use Validated HPLC Method q1->hplc Yes q3 Is high-throughput screening of multiple samples required? q2->q3 No gc Use Validated GC Method q2->gc Yes hptlc Use Validated HPTLC Method q3->hptlc Yes end End q3->end No / Other hplc->end gc->end hptlc->end

Caption: Choosing the Right Analytical Method.

Conclusion and Recommendations

For the comprehensive purity assessment of this compound, a validated Reversed-Phase HPLC method stands as the most authoritative and reliable choice. Its superior resolution and precision are essential for the accurate quantification of impurities required for regulatory submissions and final product release. The method's adaptability, including the potential for chiral separations, further solidifies its primary role.

Gas Chromatography serves as an indispensable complementary technique, specifically for the control of residual solvents, which is a separate and critical quality attribute. HPTLC finds its niche in high-throughput environments, such as in-process controls or raw material screening, where speed and cost-effectiveness are prioritized over the high resolution of HPLC.

Ultimately, a multi-faceted analytical strategy that leverages the strengths of each technique provides the most robust and self-validating system for ensuring the quality and purity of this vital pharmaceutical intermediate. All methods must be validated according to ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[4][26]

References

A Comparative Guide to the Cytotoxicity of 2-Chloroacetamide Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer therapeutics has led researchers to explore a diverse chemical space. Among the promising scaffolds, 2-chloroacetamide derivatives have emerged as a class of compounds with significant cytotoxic potential against various cancer cell lines.[1][2][3][4] This guide provides a comprehensive comparison of the cytotoxic profiles of various 2-chloroacetamide derivatives, delving into their structure-activity relationships, potential mechanisms of action, and the experimental methodologies used for their evaluation. While specific data on 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is limited in publicly available literature, this guide will draw upon data from structurally related 2-chloroacetamides to provide a valuable comparative framework for researchers in drug discovery and development.

Introduction to 2-Chloroacetamides in Oncology Research

The 2-chloroacetamide moiety is a reactive electrophilic group, often referred to as a "warhead," which can covalently interact with nucleophilic residues in biological macromolecules, such as proteins and enzymes.[4] This reactivity is the cornerstone of their anticancer activity, allowing them to modulate the function of key cellular targets involved in cancer cell proliferation and survival. The versatility of the acetamide nitrogen allows for the introduction of various substituents, enabling the fine-tuning of their physicochemical properties and biological activity. This guide will explore how modifications to the scaffold influence their cytotoxic efficacy.

Comparative Cytotoxicity of 2-Chloroacetamide Derivatives

The cytotoxic potential of a compound is a critical initial endpoint in anticancer drug discovery.[5][6] It is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of a cell population by 50%. The following table summarizes the IC50 values of various 2-chloroacetamide derivatives against a panel of human cancer cell lines, as reported in the literature.

Compound IDDerivative StructureCell LineCancer TypeIC50 (µM)Reference
3a N-(thiazol-2-yl)-2-chloroacetamideJurkatAcute T-cell Leukemia5.99[1]
MDA-MB-231Triple-Negative Breast Cancer12.11[1]
3c N-(4-phenylthiazol-2-yl)-2-chloroacetamideJurkatAcute T-cell Leukemia7.94[1]
MDA-MB-231Triple-Negative Breast Cancer10.23[1]
4c N-(4,6-dimethylbenzothiazol-2-yl)-2-chloroacetamideJurkatAcute T-cell Leukemia8.45[1]
MDA-MB-231Triple-Negative Breast Cancer15.32[1]
3g Ethyl 2-(2-chloroacetamido)thiazole-4-carboxylateJurkatAcute T-cell Leukemia9.87[1]
MDA-MB-231Triple-Negative Breast Cancer18.76[1]
ND-2 Not specified chloroacetamide derivativeMCF-7Breast Cancer8.4[7]
FBA-TPQ A makaluvamine analog with a chloroacetamide moietyVariousBreast, Prostate, Lung, etc.0.097-2.297[8]

Analysis of Structure-Activity Relationships (SAR):

The data presented in the table highlights several key structure-activity relationships:

  • Heterocyclic Scaffolds: The presence of thiazole and benzothiazole rings appears to be favorable for cytotoxic activity.[1][2][3]

  • Substitution on the Phenyl Ring: The nature and position of substituents on an appended phenyl ring can significantly modulate activity. For instance, some studies on phenylacetamide derivatives have shown that electron-withdrawing groups can enhance cytotoxicity.[9]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a crucial role in its ability to permeate cell membranes and reach its intracellular target.[9]

Unraveling the Mechanism of Action: GST Inhibition

A plausible mechanism underlying the anticancer effects of some 2-chloroacetamides is the inhibition of Glutathione S-transferases (GSTs).[1][2][3] GSTs are a family of enzymes that play a critical role in detoxification by catalyzing the conjugation of glutathione (GSH) to a wide variety of electrophilic compounds. In cancer cells, elevated levels of GSTs can contribute to drug resistance.

2-chloroacetamides can act as substrates for GSTs, forming a conjugate with glutathione. Molecular docking studies have suggested that these conjugates can then bind with high affinity to the active site of the GST enzyme, leading to its inhibition.[1][2][3] This inhibition disrupts the cellular detoxification machinery, leading to an accumulation of reactive oxygen species (ROS) and ultimately inducing apoptosis.

GST_Inhibition_Pathway 2-Chloroacetamide 2-Chloroacetamide Conjugate Chloroacetamide-GSH Conjugate 2-Chloroacetamide->Conjugate GST-catalyzed conjugation GSH Glutathione GSH->Conjugate GST Glutathione S-transferase Inhibition GST Inhibition GST->Inhibition Conjugate->Inhibition ROS Increased ROS Inhibition->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Proposed mechanism of GST inhibition by 2-chloroacetamide derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized in vitro assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7]

MTT Assay Protocol
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the 2-chloroacetamide derivatives. A vehicle control (e.g., DMSO) should be included.[6]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_plate 96-Well Plate Seed_Cells 1. Seed Cells (5-10k/well) Add_Compound 2. Add Compound (Varying Concentrations) Seed_Cells->Add_Compound Incubate_48h 3. Incubate (48-72 hours) Add_Compound->Incubate_48h Add_MTT 4. Add MTT Solution Incubate_48h->Add_MTT Incubate_4h 5. Incubate (3-4 hours) Add_MTT->Incubate_4h Solubilize 6. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 7. Read Absorbance Solubilize->Read_Absorbance Data_Analysis 8. Calculate IC50 Read_Absorbance->Data_Analysis

Caption: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 2-chloroacetamide scaffold represents a promising starting point for the development of novel anticancer agents. The available data on various derivatives highlight the importance of systematic structural modifications to optimize cytotoxic potency. While direct comparative data for this compound derivatives is not yet prevalent, the insights gained from related compounds provide a strong rationale for their synthesis and evaluation. Future research should focus on expanding the library of these derivatives and conducting more in-depth mechanistic studies to identify their specific cellular targets and pathways. Further investigation into their efficacy in in vivo models will be a critical next step in translating their in vitro promise into potential clinical applications.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide, a member of the broader class of chloroacetamide compounds. While specific SAR studies on this exact molecule are not extensively published, this guide synthesizes data from structurally related N-substituted 2-chloroacetamides to provide researchers, scientists, and drug development professionals with a framework for designing and evaluating novel analogs with potential applications in agriculture and medicine.

Introduction to this compound and the Chloroacetamide Class

This compound belongs to the chloroacetamide class of compounds, which are characterized by a chloroacetyl group attached to a nitrogen atom. This class of molecules is renowned for a wide range of biological activities, including herbicidal, antimicrobial, and anticancer effects.[1][2][3] The biological activity of these compounds is largely attributed to the reactive chloroacetyl group, which can act as an alkylating agent.[4] The N-substituent, in this case, a tetrahydro-2-furanylmethyl group, plays a crucial role in modulating the compound's potency, selectivity, and physicochemical properties.

The herbicidal mode of action for chloroacetamides is primarily the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][5] This disruption of lipid biosynthesis interferes with cell division and expansion, ultimately leading to the death of susceptible plant species.[1][5]

Comparative Analysis of Structure-Activity Relationships

The biological activity of N-substituted 2-chloroacetamides is highly dependent on the nature of the substituent attached to the nitrogen atom. By examining analogs where the N-(tetrahydro-2-furanylmethyl) group is replaced by other moieties, we can infer key SAR principles.

Influence of N-Substituents on Biological Activity

The N-substituent significantly impacts the lipophilicity, uptake, and interaction of the molecule with its biological target.

  • N-Aryl Analogs: N-phenyl-2-chloroacetamide derivatives have been extensively studied for their antimicrobial and anticancer activities.[1][2][5]

    • Substituents on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring are critical. Halogenated substituents, particularly in the para-position (e.g., 4-chloro, 4-fluoro), often enhance antimicrobial activity.[6][7] This is attributed to increased lipophilicity, which facilitates passage through cell membranes.[6][7]

    • Multi-substituted N-phenyl Analogs: In the context of anticancer activity, multi-substituted N-phenyl-2,2-dichloroacetamides have shown promising results. For instance, N-(3, 5-diiodophenyl)-2, 2-dichloroacetamide demonstrated potent activity against non-small cell lung cancer cells.[5]

  • N-Alkyl and N-Cycloalkyl Analogs: The size and nature of the alkyl or cycloalkyl substituent also modulate activity. While extensive quantitative data for direct comparison is sparse in the public domain, general trends suggest that these groups influence the compound's solubility and distribution.

Hypothetical SAR for this compound Analogs

Based on the broader understanding of chloroacetamide SAR, we can hypothesize how modifications to the this compound structure might affect its biological activity.

  • Modification of the Tetrahydrofuran Ring:

    • Ring Substitution: Introducing small alkyl or halogen substituents on the tetrahydrofuran ring could influence lipophilicity and steric interactions with the target enzyme.

    • Ring Opening: Cleavage of the ether linkage to form an open-chain alkoxyalkyl substituent would drastically alter the conformation and polarity, likely impacting activity.

    • Replacement with Other Heterocycles: Replacing the tetrahydrofuran ring with other five- or six-membered heterocycles (e.g., pyrrolidine, piperidine, thiophene) would allow for the exploration of different steric and electronic properties.

  • Modification of the Methylene Linker:

    • Chain Length: Altering the length of the methylene linker between the tetrahydrofuran ring and the amide nitrogen could affect the molecule's flexibility and its ability to adopt an optimal conformation for binding to its target.

The following table presents a hypothetical comparison of this compound analogs and their predicted relative activities based on established SAR principles for the broader chloroacetamide class.

Analog Modification Predicted Relative Activity Rationale
1 (Parent) This compoundBaseline-
2 2-Chloro-N-(5-methyltetrahydro-2-furanylmethyl)acetamidePotentially IncreasedIncreased lipophilicity may enhance cell penetration.
3 2-Chloro-N-(phenylmethyl)acetamideVariableActivity would depend on substitutions on the phenyl ring.
4 2-Chloro-N-(2-furanylmethyl)acetamidePotentially AlteredIntroduction of unsaturation in the furan ring changes electronic properties and planarity.
5 2-Chloro-N-(cyclohexylmethyl)acetamidePotentially Similar or DecreasedA non-polar carbocyclic ring may have different interactions compared to the polar ether.

Experimental Protocols

To facilitate the investigation of novel analogs, detailed, step-by-step methodologies for synthesis and biological evaluation are provided below.

General Synthesis of N-Substituted 2-Chloroacetamides

This protocol describes a general method for the synthesis of N-substituted 2-chloroacetamides via the reaction of an amine with chloroacetyl chloride.

Materials:

  • Amine (e.g., tetrahydrofurfurylamine) (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-substituted 2-chloroacetamide.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Prepare Compound Serial Dilutions inoculation Inoculate 96-well Plate compound_prep->inoculation inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation read_results Visually Inspect for Turbidity incubation->read_results determine_mic Determine MIC read_results->determine_mic MTT_Assay_Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Test Compound cell_seeding->compound_treatment 24h Incubation mtt_addition Add MTT Solution compound_treatment->mtt_addition 48-72h Incubation solubilization Dissolve Formazan with DMSO mtt_addition->solubilization 2-4h Incubation absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading data_analysis Calculate % Viability and IC50 absorbance_reading->data_analysis

References

A Comparative Guide to the Kinetic Analysis of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Reactivity of a Versatile Building Block

2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide is a molecule of interest in synthetic and medicinal chemistry, serving as a potential building block for more complex chemical entities. Its structure combines a reactive chloroacetamide moiety with a tetrahydrofurfuryl group, offering a unique combination of reactivity and structural features. Understanding the kinetics of its reactions is paramount for controlling reaction outcomes, predicting stability, and designing novel applications, particularly in the realm of drug development where chloroacetamides are utilized as covalent inhibitors.[1]

Due to the limited availability of direct kinetic data for this compound, this guide provides a comprehensive comparative analysis based on the well-documented reactivity of analogous N-substituted chloroacetamides. By examining the kinetic behavior of these related compounds, we can establish a robust predictive framework for understanding and harnessing the reactivity of the title compound. This guide is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of chloroacetamide chemistry and apply kinetic principles to their work.

The Chloroacetamide Moiety: A Tunable Electrophile

The reactivity of this compound is primarily dictated by the chloroacetamide functional group. The carbon-chlorine bond is susceptible to nucleophilic attack, making it a versatile electrophile for a variety of substitution reactions.[1][2] The efficiency of this reaction is significantly influenced by the nature of the substituent on the amide nitrogen.

The electronic properties of the N-substituent directly impact the electrophilicity of the α-carbon. Electron-withdrawing groups enhance the partial positive charge on the α-carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[1] Conversely, electron-donating groups or sterically bulky substituents can decrease the reaction rate. This tunable reactivity is a key feature of the chloroacetamide class of compounds.

Comparative Kinetic Analysis: Predicting Reactivity

To predict the kinetic behavior of this compound, we can compare it to other N-substituted chloroacetamides. The tetrahydrofurfuryl group is an N-alkyl substituent. The following table presents a comparison of second-order rate constants for the reaction of various chloroacetamides with a model thiol nucleophile, glutathione (GSH). This reaction is particularly relevant in biological contexts, where chloroacetamides can act as covalent inhibitors by targeting cysteine residues in proteins.[1]

CompoundN-Substituent TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Relative Reactivity
2-Chloro-N,N-dimethylacetamideN,N-dialkylLowBase
This compound N-alkyl Predicted: Moderate > N,N-dialkyl
2-Chloro-N-phenylacetamideN-arylModerate to High> N-alkyl
2-Chloro-N-(pyridin-4-yl)acetamideN-heteroaryl (electron-withdrawing)High>> N-alkyl

Note: Specific rate constants can vary depending on reaction conditions (pH, temperature, solvent). The relative reactivity trend is the key takeaway.

Based on these trends, we can predict that this compound will exhibit moderate reactivity, greater than that of N,N-disubstituted derivatives like 2-chloro-N,N-dimethylacetamide, but likely less than N-aryl derivatives, especially those with electron-withdrawing substituents like 2-chloro-N-(pyridin-4-yl)acetamide.[1]

Experimental Protocol for Kinetic Analysis via HPLC

A reliable method for determining the reaction kinetics of a chloroacetamide with a nucleophile is through High-Performance Liquid Chromatography (HPLC). The following is a detailed protocol for determining the second-order rate constant.

Principle:

The reaction is carried out under pseudo-first-order conditions, where the concentration of the nucleophile is in large excess (at least 10-fold) compared to the chloroacetamide. This simplifies the rate law, allowing for the determination of a pseudo-first-order rate constant (k') from the exponential decay of the chloroacetamide concentration. The second-order rate constant (k₂) is then calculated by dividing k' by the concentration of the nucleophile.

Materials and Equipment:
  • This compound

  • Nucleophile (e.g., Glutathione, GSH)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

  • Thermostatted autosampler/column compartment

  • Data acquisition and analysis software

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Chloroacetamide & Nucleophile) prep_mobile Prepare HPLC Mobile Phase equilibrate Equilibrate HPLC System initiate Initiate Reaction in Buffer (Mix Reactants) equilibrate->initiate inject Inject Aliquots at Time Intervals initiate->inject t = 0, 5, 10, ... min monitor Monitor Chloroacetamide Peak Area inject->monitor plot_ln Plot ln([Chloroacetamide]) vs. Time monitor->plot_ln calc_k_prime Calculate k' from Slope (Slope = -k') plot_ln->calc_k_prime calc_k2 Calculate k₂ (k₂ = k' / [Nucleophile]) calc_k_prime->calc_k2

Caption: Workflow for kinetic analysis using HPLC.

Step-by-Step Procedure:
  • Preparation:

    • Prepare concentrated stock solutions of this compound and the chosen nucleophile (e.g., GSH) in a suitable solvent (e.g., DMSO or the reaction buffer).

    • Prepare the reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) and the HPLC mobile phase.

    • Equilibrate the HPLC system, ensuring a stable baseline.

  • Reaction Initiation:

    • In a thermostatted vial, add the reaction buffer and the nucleophile stock solution to achieve the desired final concentration (e.g., 1 mM GSH).

    • Initiate the reaction by adding a small volume of the chloroacetamide stock solution to achieve the final concentration (e.g., 0.1 mM). This should be considered time zero (t=0).

  • Data Acquisition:

    • Immediately inject an aliquot of the reaction mixture onto the HPLC system.

    • Continue to inject aliquots at regular time intervals (e.g., every 5 minutes) for a duration sufficient to observe a significant decrease in the chloroacetamide concentration (ideally over 2-3 half-lives).

    • Monitor the disappearance of the chloroacetamide peak at a suitable wavelength (e.g., 220 nm).[1]

  • Data Analysis:

    • For each time point, determine the concentration of the remaining chloroacetamide (this can be proportional to the peak area).

    • Plot the natural logarithm of the chloroacetamide concentration (ln[Chloroacetamide]) versus time.

    • For a pseudo-first-order reaction, this plot should be linear.[1]

    • The slope of this line is equal to -k'.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Nucleophile] .[1]

Alternative Analytical Methodologies

While HPLC is a robust technique, other methods can also be employed for kinetic analysis of chloroacetamide reactions.

TechniqueAdvantagesDisadvantages
HPLC-UV Widely available, robust, good for quantification.[1]Moderate sensitivity, may require chromophores.
UPLC-MS/MS High sensitivity and specificity, excellent for complex matrices, can identify products.[3][4]Higher cost and complexity.
NMR Spectroscopy Provides structural information, can monitor multiple species simultaneously.[5][6][7]Lower sensitivity, requires higher concentrations.
GC-MS Suitable for volatile compounds, provides structural information.May require derivatization for non-volatile compounds.

Factors Influencing Reaction Kinetics

Several factors can influence the rate of reactions involving chloroacetamides:

  • pH: The hydrolysis of chloroacetamides can be catalyzed by both acid and base.[8] The nucleophilicity of many nucleophiles (e.g., thiols) is also pH-dependent. Therefore, maintaining a constant pH with a buffer is crucial for reproducible kinetic measurements.

  • Solvent: The polarity and protic/aprotic nature of the solvent can affect the stability of the transition state and the solubility of the reactants, thereby influencing the reaction rate.[6][7]

  • Temperature: As with most chemical reactions, the rate of chloroacetamide reactions generally increases with temperature. The temperature dependence can be used to determine the activation energy of the reaction.

Conclusion

References

A Comparative Guide to the Stability of N-Substituted Chloroacetamides for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the stability of N-substituted chloroacetamides, a class of compounds with significant interest in drug development and other industrial applications. Understanding the chemical stability of these molecules is paramount for ensuring their quality, safety, and efficacy. This document delves into the primary degradation pathways, presents comparative stability data under various stress conditions, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stability in N-Substituted Chloroacetamides

N-substituted chloroacetamides are characterized by a reactive chloroacetyl group attached to a nitrogen atom, which in turn is bonded to various substituents. This structural motif is a key electrophilic warhead in many biologically active molecules, including targeted covalent inhibitors in oncology. The reactivity of the C-Cl bond, while crucial for their mechanism of action, also renders them susceptible to degradation. A thorough understanding of their stability profile is therefore not just a regulatory requirement but a fundamental aspect of rational drug design and formulation development. Instability can lead to loss of potency, formation of potentially toxic degradants, and altered pharmacokinetic profiles.

This guide will explore the critical factors influencing the stability of these compounds, with a focus on hydrolytic, oxidative, and photolytic degradation. By understanding the underlying mechanisms and the influence of the N-substituent, researchers can make more informed decisions in the selection and optimization of lead candidates.

Major Degradation Pathways and Mechanistic Insights

The stability of an N-substituted chloroacetamide is intrinsically linked to the chemical nature of its N-substituent. The primary modes of degradation are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for N-substituted chloroacetamides and can be catalyzed by both acid and base. The reaction typically proceeds via two main routes: nucleophilic substitution at the α-carbon and hydrolysis of the amide bond.

  • Nucleophilic Substitution (SN2): Under basic or neutral conditions, the primary hydrolytic pathway is often a bimolecular nucleophilic substitution (SN2) reaction where a hydroxide ion attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a hydroxy-substituted derivative. The reactivity in this pathway is sensitive to steric hindrance around the α-carbon.[1]

  • Amide Cleavage: Both acid and base can catalyze the hydrolysis of the amide bond, leading to the formation of a chloroacetic acid and the corresponding amine. This pathway becomes more significant under strong acidic or basic conditions.[1]

Subtle differences in the N-substituent, particularly the presence of (alkoxy)alkyl groups, can significantly influence the reactivity and the dominant degradation mechanism.[1]

cluster_hydrolysis Hydrolytic Degradation Pathways Parent N-Substituted Chloroacetamide SN2_Product Hydroxy-substituted Derivative Parent->SN2_Product  Base/Neutral pH (SN2 Reaction)   Amide_Cleavage_Products Chloroacetic Acid + Amine Parent->Amide_Cleavage_Products  Acid/Base Catalysis (Amide Hydrolysis)  

Caption: Major hydrolytic degradation pathways for N-substituted chloroacetamides.

Oxidative Degradation

Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The N-substituent plays a critical role in the susceptibility of the molecule to oxidation. For instance, N-aryl chloroacetamides can undergo oxidation on the aromatic ring, leading to hydroxylated byproducts. The amide nitrogen and the α-carbon can also be sites of oxidative attack.

Photodegradation

Exposure to light, particularly in the ultraviolet range, can induce photodegradation of N-substituted chloroacetamides. The specific degradation products will depend on the chromophores present in the molecule, which are largely determined by the N-substituent. Common photodegradation reactions include cleavage of the C-Cl bond to form radical intermediates, which can then participate in a variety of secondary reactions.

Comparative Stability Studies: Experimental Data

To provide a clear comparison of the stability of different N-substituted chloroacetamides, the following tables summarize data from forced degradation studies. These studies expose the compounds to accelerated stress conditions to predict their long-term stability.

Hydrolytic Stability

The following table presents the pseudo-first-order rate constants (kobs) for the hydrolysis of various chloroacetamide herbicides under acidic and basic conditions. This data highlights the significant impact of the N-substituent on hydrolytic stability.

CompoundN-Substituent Structurekobs in 2 N HCl (x 10-5 s-1) at 85°Ckobs in 2 N NaOH (x 10-5 s-1) at 25°CReference
PropachlorN-isopropylphenyl1.81.3[1]
AlachlorN-(2,6-diethylphenyl)-N-(methoxymethyl)2.50.28[1]
AcetochlorN-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)3.10.19[1]
MetolachlorN-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)1.10.08[1]
ButachlorN-(butoxymethyl)-N-(2,6-diethylphenyl)2.50.22[1]
PretilachlorN-(2,6-diethylphenyl)-N-(2-propoxyethyl)1.50.11[1]
DimethachlorN-(2,6-dimethylphenyl)-N-(2-methoxyethyl)1.30.14[1]
DimethenamidN-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)2.90.25[1]

Note: Higher kobs values indicate lower stability.

Experimental Protocols for Stability Assessment

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of N-substituted chloroacetamides. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on N-substituted chloroacetamides, in accordance with ICH guidelines.

Objective: To generate potential degradation products and assess the intrinsic stability of the N-substituted chloroacetamide.

Materials:

  • N-substituted chloroacetamide of interest

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the N-substituted chloroacetamide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 N NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Repeat the experiment with 1 N HCl if no degradation is observed.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw and neutralize samples as described for acid hydrolysis.

    • Repeat with 1 N NaOH if necessary.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples and dilute for HPLC analysis.

    • Repeat with 30% H₂O₂ if necessary.

  • Thermal Degradation:

    • Place the solid compound in a calibrated oven at 105°C for 48 hours.

    • Dissolve a known amount of the stressed solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Prepare samples for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Subject to Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1N/1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1N/1N NaOH, 60°C) Stress->Base Oxidation Oxidative Degradation (3%/30% H₂O₂, RT) Stress->Oxidation Thermal Thermal Degradation (Solid, 105°C) Stress->Thermal Photo Photolytic Degradation (ICH Q1B) Stress->Photo Sample Sample Preparation (Neutralize, Dilute) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analysis Analyze by Stability-Indicating HPLC Method Sample->Analysis

Caption: A typical workflow for a forced degradation study of an N-substituted chloroacetamide.

Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating reversed-phase HPLC method for the analysis of N-substituted chloroacetamides and their degradation products. Method optimization will be required for specific compounds.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the parent compound)

  • Injection Volume: 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Conclusion and Future Perspectives

The stability of N-substituted chloroacetamides is a multifaceted issue that is highly dependent on the nature of the N-substituent. This guide has provided an overview of the key degradation pathways and has presented comparative data to illustrate the impact of structural modifications on stability. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments.

As the development of targeted covalent inhibitors and other drugs containing the chloroacetamide moiety continues, a deeper understanding of their stability will be crucial. Future work should focus on developing predictive models for stability based on the physicochemical properties of the N-substituents. Furthermore, the development of novel formulation strategies to enhance the stability of promising but labile N-substituted chloroacetamide drug candidates will be a key area of research.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management and disposal of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, procedural framework for the proper disposal of 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide (CAS Number: 39089-62-8).

In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this guidance is conservatively constructed based on the well-documented procedures for other chloroacetamide and halogenated organic compounds. The chloroacetamide functional group is the primary determinant of the compound's hazardous characteristics, necessitating a cautious and informed approach to its disposal.

Immediate Safety and Hazard Considerations

Before initiating any handling or disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, this compound should be presumed to be a hazardous substance.

Core Personal Protective Equipment (PPE):

All personnel handling this compound must wear the following PPE to prevent exposure:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.

  • Safety Goggles: Provide a complete seal around the eyes to protect from splashes.

  • Laboratory Coat: To protect skin and clothing from contamination.

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary for Analogous Compounds

The following table summarizes key hazard and disposal information for closely related chloroacetamide compounds. This data should be used as a conservative guide for handling this compound.

ParameterValue (Based on 2-chloroacetamide)Reference
UN Number 2811[1]
UN Proper Shipping Name TOXIC SOLID, ORGANIC, N.O.S. (2-chloroacetamide)[1]
Transport Hazard Class 6.1 (Toxic substances)[1]
Packing Group III (Substance presenting low danger)[1]
GHS Hazard Statements H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn childH402: Harmful to aquatic life[1]
GHS Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[1]

Step-by-Step Disposal Protocol

Adherence to a strict, procedural approach is critical for the safe and compliant disposal of this compound. The following workflow provides a self-validating system for managing waste from generation to final disposal.

Waste Identification and Segregation: The Cornerstone of Safe Disposal

Proper identification and segregation are the foundational steps for safe disposal.

  • Hazardous Waste Classification: All waste containing this compound, including the pure compound, solutions, contaminated materials (e.g., pipette tips, absorbent pads), and empty containers, must be classified as hazardous waste.[2]

  • Segregation: This waste stream must be kept separate from other laboratory waste. It is crucial to not mix this compound waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[2] This waste should also be stored separately from strong oxidizing agents and acids.

Containerization and Labeling: Ensuring Clarity and Safety
  • Container Selection: Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container. The container should be made of a material that will not react with the waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution. The date of waste accumulation should also be recorded.

Storage and Accumulation: Maintaining a Secure Environment
  • Satellite Accumulation Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected for disposal.[2] This area should be away from general laboratory traffic and incompatible materials.

Final Disposal: Professional Handling and Destruction
  • Licensed Disposal Company: The ultimate disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.[2]

  • Incineration: The recommended disposal method for chlorinated organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete destruction and prevent the release of harmful substances into the environment.[3]

Emergency Procedures: Preparedness for Accidental Release

In the event of an accidental release or exposure, the following procedures should be followed immediately.

IncidentResponse Protocol
Small Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into the designated hazardous waste container. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Large Spill Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) office immediately. Prevent entry to the area.
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood WasteGen Generation of Waste (Solid, Liquid, Contaminated Materials) Segregate Segregate as Halogenated Organic Waste WasteGen->Segregate Classify as Hazardous Containerize Collect in Labeled, Compatible Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store LicensedDisposal Arrange Pickup by Licensed Waste Disposal Company Store->LicensedDisposal Scheduled Collection Incineration High-Temperature Incineration LicensedDisposal->Incineration Manifested for Destruction

References

Essential Guide to Personal Protective Equipment for Handling 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Focused Protocol on Safe Handling

In the synthesis of novel therapeutics, 2-Chloro-N-(tetrahydro-2-furanylmethyl)acetamide serves as a critical intermediate. Its classification as a chloroacetamide derivative, however, necessitates stringent safety protocols to mitigate risks associated with this class of compounds. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the safety of laboratory personnel and the integrity of research outcomes.

The Chemical Imperative: Understanding Chloroacetamide Reactivity

Chloroacetamides are reactive compounds that can function as alkylating agents. This reactivity, while essential for their synthetic utility, also presents a potential hazard. The primary safety concern is the risk of alkylation of biological macromolecules, which can lead to skin irritation, eye damage, and respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental design.

A Multi-Faceted Approach to Laboratory Safety

The safe handling of this compound relies on a hierarchy of controls. Engineering controls, such as chemical fume hoods, are the first and most effective line of defense.[3][4] Administrative controls, including well-defined Standard Operating Procedures (SOPs), provide a framework for safe work practices. Personal Protective Equipment (PPE) serves as the final, essential barrier between the researcher and the chemical.

Core PPE Requirements for Handling this compound

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving with Nitrile Gloves: Provides a robust barrier against dermal exposure. Nitrile is recommended for its chemical resistance. The outer glove should be removed and replaced immediately upon known or suspected contact. Always inspect gloves for integrity before use.[4]
Eye and Face Protection Chemical Splash Goggles: Essential to prevent eye contact, which can cause serious irritation.[1][2][3][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][6]
Body Protection Chemically Resistant Laboratory Coat: Must be worn fully buttoned to protect skin and personal clothing from accidental spills. For larger quantities or tasks with a higher splash risk, a chemically resistant apron is also recommended.[3][7]
Respiratory Protection NIOSH-Approved Respirator: To be used when engineering controls are insufficient or during emergency situations such as a spill. The type of respirator and cartridge should be selected based on a thorough risk assessment.[3][5][8][9][10][11]

Operational Protocols: From Receipt to Disposal

A meticulous, step-by-step approach is crucial for minimizing exposure risk throughout the chemical's lifecycle in the laboratory.

Receiving and Storage

Upon arrival, visually inspect the container for any signs of damage. Store the compound in a cool, dry, and well-ventilated area, segregated from incompatible materials.[1][3] The storage area should be clearly designated and labeled.

Handling and Use: A Step-by-Step Guide
  • Preparation: Before handling, ensure that a certified chemical fume hood is operational.[3][4] Don all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any airborne particles.

  • Reaction Setup: When adding the compound to a reaction vessel, do so carefully to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[1][2][5][7]

Spill Response and Waste Disposal

In the event of a spill, evacuate the area and follow established emergency procedures. Use an appropriate absorbent material for containment and cleanup.[1] All contaminated materials, including used PPE and empty containers, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.[1][4][7][12]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and procedural flow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Post-Handling cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood weigh Weighing and Transferring prep_fumehood->weigh reaction Performing Reaction weigh->reaction spill Spill Occurs weigh->spill Potential Spill decontaminate Decontaminate Work Area reaction->decontaminate reaction->spill Potential Spill dispose Dispose of Waste Properly decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe evacuate Evacuate and Alert spill->evacuate contain Contain and Clean Up evacuate->contain contain->dispose

Caption: A logical workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, researchers can effectively manage the risks associated with this compound, fostering a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.